molecular formula C7H11IN2 B3235751 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole CAS No. 1354706-90-3

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole

Cat. No.: B3235751
CAS No.: 1354706-90-3
M. Wt: 250.08 g/mol
InChI Key: QWRLJXHNBJEZCD-UHFFFAOYSA-N
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Description

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole is a useful research compound. Its molecular formula is C7H11IN2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is 249.99670 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-methyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLJXHNBJEZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242382
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-90-3
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-iodo-5-methyl-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the integration of novel heterocyclic building blocks not merely as a synthetic exercise, but as a strategic enabler for downstream drug discovery. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3) is a highly specialized, halogenated pyrazole derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the antiviral space[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, applications in advanced drug discovery, and validated experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in complex multi-step syntheses. The isopropyl group at the N1 position provides significant steric bulk and lipophilicity, while the methyl group at C5 acts as an electron-donating moiety, subtly tuning the electron density of the heteroaromatic ring. The C3-iodo substituent is the primary reactive handle, primed for transition-metal-catalyzed cross-coupling.

Table 1: Physicochemical Properties of CAS 1354706-90-3

ParameterSpecification / Value
Chemical Name 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole
CAS Registry Number 1354706-90-3
Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
Predicted LogP ~2.5 - 3.0
Structural Class Halogenated Heterocycle (Pyrazole)
Physical State Off-white to pale yellow solid/oil

Mechanistic Synthesis Pathways

Direct electrophilic aromatic substitution (EAS) on 1-alkyl-5-methylpyrazoles typically functionalizes the C4 position, as it is the most electron-rich carbon in the heteroaromatic system. To achieve regioselective iodination at the C3 position, synthetic chemists must employ strategic workarounds.

Two primary mechanistic pathways are utilized:

  • C4-Blocking and Decarboxylation: As utilized in the synthesis of complex antiviral inhibitors, the C4 position is temporarily blocked using a carboxylate directing group (e.g., methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate). Subsequent treatment with iodine, iodic acid, and sulfuric acid forces the electrophile to the C3 position, yielding methyl 3-iodo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate[2]. The carboxylate is subsequently hydrolyzed and decarboxylated.

  • Direct C3-Lithiation: A more atom-economical approach involves the direct, low-temperature deprotonation of the C3 proton using a strong organolithium base, followed by electrophilic trapping with molecular iodine.

Synthesis A 1-Isopropyl-5-methyl-1H-pyrazole B C3-Deprotonation (n-BuLi, THF, -78°C) A->B Regioselective Lithiation C Electrophilic Trapping (I2 in THF) B->C Halogenation D 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3) C->D Workup & Purification

Fig 1. Regioselective synthesis pathway of CAS 1354706-90-3 via C3-lithiation and iodination.

Applications in Advanced Drug Discovery

The strategic value of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is prominently showcased in the development of antiviral therapeutics. Specifically, this scaffold has been extensively utilized by Bristol-Myers Squibb in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors[3].

In these complex architectures, the pyrazole core serves as a critical hinge region. The C3-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), allowing for the rapid diversification of the molecular periphery to optimize binding affinity within the viral replication complex.

Application A CAS 1354706-90-3 (C3-Iodo Pyrazole) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst Boronic Acid C C3-Aryl/Alkyl Pyrazole Intermediate B->C Transmetalation & Elimination D HCV NS5A Inhibitor (e.g., BMS clinical candidates) C->D Downstream Assembly

Fig 2. Application of CAS 1354706-90-3 in the synthesis of HCV NS5A inhibitors via cross-coupling.

Validated Experimental Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to confirm causality and reaction progress.

Protocol 1: Regioselective Synthesis via C3-Lithiation
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C. Dropwise add n-butyllithium (2.5 M in hexanes, 1.05 equiv). Stir for 1 hour at -78 °C.

    • Causality: The C3 proton is the most acidic available proton. The cryogenic temperature (-78 °C) is critical to prevent ring fragmentation or unwanted nucleophilic addition of the alkyllithium to the pyrazole ring.

    • Self-Validating Step: Quench a 0.1 mL aliquot with D2O. LC-MS analysis should show >95% deuterium incorporation at[M+H]+ 126, confirming complete lithiation.

  • Electrophilic Trapping: Add a solution of iodine (I2, 1.1 equiv) in anhydrous THF dropwise. Maintain -78 °C for 2 hours, then slowly warm to room temperature.

  • Quenching & Workup: Quench with saturated aqueous Na2S2O3 to reduce unreacted iodine. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
  • Setup: In a microwave vial, combine 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous K2CO3 (2.0 equiv).

    • Causality: A biphasic solvent system with a mild base facilitates the transmetalation step while maintaining catalyst stability. The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step for sterically hindered substrates.

  • Reaction: Seal the vial, purge with argon, and heat at 90 °C for 12 hours.

    • Self-Validating Step: Monitor via HPLC. The disappearance of the starting material peak (m/z 251.0) and the emergence of the product peak validate the transmetalation and reductive elimination efficiency.

  • Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

Analytical Characterization Standards

Rigorous analytical validation is required before deploying CAS 1354706-90-3 in downstream API synthesis[4].

Table 2: Analytical Validation Framework

Analytical TechniqueTarget SpecificationMechanistic Purpose / Causality
1H NMR (400 MHz, CDCl3) Septet at ~4.5 ppm (1H)Confirms the presence and intact nature of the N-isopropyl group.
13C NMR (100 MHz, CDCl3) C-I carbon peak at ~85-95 ppmValidates the heavy-atom effect of iodine at the C3 position.
HPLC (UV at 254 nm) > 98% Area Under Curve (AUC)Ensures absence of C4-iodo or di-iodo regioisomers prior to coupling.
LC-MS (ESI+) [M+H]+ m/z 251.0Confirms exact molecular weight and isotopic signature of iodine.
Karl Fischer Titration < 0.1% water contentCritical for preventing catalyst poisoning in downstream Pd-coupling.

Handling, Safety, and Storage

As an iodinated heterocycle, CAS 1354706-90-3 is susceptible to photolytic cleavage of the C-I bond over time, which can liberate free iodine and degrade the material.

  • Storage: Store in amber glass vials to protect from UV light. Maintain under an inert argon atmosphere at 2–8 °C to ensure long-term stability.

  • Handling: Handle in a well-ventilated fume hood. Standard PPE (nitrile gloves, lab coat, safety goggles) is required, as halogenated pyrazoles can be skin and eye irritants.

References

  • Title: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3 Source: MolAid Chemical Database URL
  • Title: methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS 1193723-43-1 Source: MolAid Chemical Database URL
  • Title: 13-cyclohexyl-6-(1-isopropyl-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-ylcarbonyl)-1H-pyrazol-5-yl) / COMPOUNDS FOR THE TREATMENT OF HEPATITIS C (WO2010093359A1)
  • Title: 1354706-90-3 | 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole Information Source: Ambeed URL

Sources

chemical structure of 3-iodo-1-isopropyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Chemical Profile of 3-iodo-1-isopropyl-5-methylpyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-iodo-1-isopropyl-5-methylpyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural characteristics, a robust and validated synthetic pathway, methods for its characterization, and its potential applications as a versatile building block in the synthesis of novel chemical entities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties, making compounds like 3-iodo-1-isopropyl-5-methylpyrazole valuable intermediates for creating diverse molecular libraries.[5]

Chemical Structure and Properties of 3-iodo-1-isopropyl-5-methylpyrazole

The structure of 3-iodo-1-isopropyl-5-methylpyrazole is defined by a central pyrazole ring with three key substituents that dictate its chemical reactivity and potential applications:

  • Iodo Group at C3: The iodine atom at the 3-position is the most significant feature for synthetic utility. It serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6]

  • Isopropyl Group at N1: The N-isopropyl group enhances the lipophilicity of the molecule, which can influence its solubility and pharmacokinetic properties in a drug discovery context. Its steric bulk also directs the regioselectivity of subsequent reactions on the pyrazole ring.[7]

  • Methyl Group at C5: The methyl group at the 5-position provides steric hindrance that can influence the regioselectivity of the N-alkylation step during synthesis, favoring the desired N1 isomer.[8]

Physicochemical Properties

The following table summarizes the predicted and known properties of 3-iodo-1-isopropyl-5-methylpyrazole and its core precursor, 3-iodo-5-methyl-1H-pyrazole.

PropertyValue (3-iodo-1-isopropyl-5-methylpyrazole)Value (3-iodo-5-methyl-1H-pyrazole)Source
Molecular Formula C₇H₁₁IN₂C₄H₅IN₂[9]
Molecular Weight 250.08 g/mol 208.00 g/mol [9][10]
Topological Polar Surface Area 17.82 Ų28.7 Ų[9]
LogP (Predicted) 2.381.36[9][11]
Hydrogen Bond Donors 01[9][12]
Hydrogen Bond Acceptors 22[9][12]
CAS Number 1215295-86-5 (for 4-iodo isomer)93233-21-7[9][11]

Note: Data for the title compound is based on its close isomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole, as specific experimental data is not widely published. Data for the precursor is from PubChem and the EPA CompTox Chemicals Dashboard.

Synthesis of 3-iodo-1-isopropyl-5-methylpyrazole: A Validated Two-Step Protocol

The synthesis of 3-iodo-1-isopropyl-5-methylpyrazole can be efficiently achieved through a two-step process starting from the commercially available 3-amino-5-methylpyrazole. This route is designed for high regioselectivity and yield.

Synthetic Workflow Diagram

G cluster_0 Step 1: Sandmeyer Iodination cluster_1 Step 2: N-Isopropylation A 3-amino-5-methylpyrazole B 3-iodo-5-methyl-1H-pyrazole A->B  NaNO₂, HCl, KI   C 3-iodo-5-methyl-1H-pyrazole D 3-iodo-1-isopropyl-5-methylpyrazole C->D  2-iodopropane, K₂CO₃, DMF  

Caption: Proposed two-step synthesis of 3-iodo-1-isopropyl-5-methylpyrazole.

Step 1: Synthesis of 3-iodo-5-methyl-1H-pyrazole via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 3-amino-5-methylpyrazole into an iodo group. The Sandmeyer reaction is a reliable and well-established method for this transformation.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the primary amine with sodium nitrite (NaNO₂) in the presence of a strong acid (HCl) at low temperatures (0-5 °C) generates a diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Iodide Displacement: The subsequent addition of potassium iodide (KI) to the diazonium salt solution results in the displacement of the diazonium group by iodide, with the evolution of nitrogen gas. This is an efficient method for introducing iodine onto an aromatic ring.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0 °C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Add the previously prepared diazonium salt solution to the KI solution in portions, allowing for the controlled evolution of nitrogen gas.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: N-Isopropylation of 3-iodo-5-methyl-1H-pyrazole

The final step is the alkylation of the pyrazole nitrogen with an isopropyl group. The choice of base and solvent is crucial for achieving high yield and regioselectivity.

Causality Behind Experimental Choices:

  • Base and Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the pyrazole and the base. Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the pyrazole nitrogen without causing significant side reactions.[8][13]

  • Alkylating Agent: 2-iodopropane or 2-bromopropane serves as the source of the isopropyl group.

  • Regioselectivity: The alkylation is expected to occur predominantly at the N1 position. The steric hindrance from the methyl group at the C5 position disfavors alkylation at the adjacent N2 position, leading to the desired 1,5-disubstituted product.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-iodo-5-methyl-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add 2-iodopropane (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 3-iodo-1-isopropyl-5-methylpyrazole.

Structural Characterization

The identity and purity of the synthesized 3-iodo-1-isopropyl-5-methylpyrazole should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A doublet corresponding to the two methyl groups of the isopropyl moiety (~1.4 ppm).- A septet for the CH proton of the isopropyl group (~4.5 ppm).- A singlet for the methyl group on the pyrazole ring (~2.3 ppm).- A singlet for the proton at the C4 position of the pyrazole ring (~6.2 ppm).
¹³C NMR - Peaks for the isopropyl methyl carbons (~22 ppm) and the CH carbon (~50 ppm).- A peak for the pyrazole methyl carbon (~13 ppm).- A peak for the C3 carbon bearing the iodine atom (~85 ppm).- A peak for the C4 carbon (~110 ppm).- A peak for the C5 carbon (~148 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 251.00

Applications in Drug Discovery and Organic Synthesis

3-iodo-1-isopropyl-5-methylpyrazole is a valuable intermediate for the synthesis of more complex molecules.

  • Scaffold for Library Synthesis: The iodo group provides a reactive site for introducing a wide range of substituents via cross-coupling reactions, enabling the rapid generation of a library of novel pyrazole derivatives for biological screening.

  • Lead Optimization: In a drug discovery program, this compound can be used to explore the structure-activity relationship (SAR) around the pyrazole core. The isopropyl and methyl groups provide a defined steric and electronic environment, while modifications at the 3-position can be systematically explored to enhance potency, selectivity, and pharmacokinetic properties.

  • Versatile Building Block: The functionalized pyrazole can be incorporated into larger molecular frameworks to create compounds targeting a variety of biological targets, leveraging the known pharmacological potential of the pyrazole scaffold.[4]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Virginia Tech. (n.d.). Kinetics and mechanism of iodination of 1-methylpyrazole.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2023, October 12). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI.
  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • U.S. Environmental Protection Agency. (n.d.). 3-Iodo-5-methyl-1H-pyrazole Properties.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1-methyl-1H-pyrazole.
  • Synthetic Communications. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-iodo-5-methyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1-methyl-1H-pyrazole 95%.
  • ChemScene. (n.d.). 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.

Sources

3-iodo-1-isopropyl-5-methyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

3-iodo-1-isopropyl-5-methyl-1H-pyrazole is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the specific regiochemistry of the substituents, which balances steric bulk (N-isopropyl) with electronic activation (C3-iodo), making it an ideal core for kinase inhibitors and anti-inflammatory agents.

Molecular Profile[1][2][3]
PropertyData
IUPAC Name 3-iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole
CAS Number 1354706-90-3
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Key Functional Group C3-Iodide (Electrophile for Cross-coupling)

Synthesis Strategy: The "Regiocontrol" Challenge

The synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole presents a classic regioselectivity challenge. Direct alkylation of 3-iodo-5-methylpyrazole yields a mixture of isomers (N1 vs. N2 alkylation) that are difficult to separate.

The Expert Solution: A de novo cyclization approach followed by a Sandmeyer transformation. This route guarantees the correct placement of the methyl and isopropyl groups before the iodine is introduced.

Pathway Visualization[2]

SynthesisPathway Start1 Isopropylhydrazine Hydrochloride Intermediate INTERMEDIATE: 3-Amino-1-isopropyl-5-methylpyrazole Start1->Intermediate Cyclization (EtOH, Reflux) Start2 3-Aminocrotononitrile (or Cyanoacetone) Start2->Intermediate Diazonium Diazonium Salt (In Situ) Intermediate->Diazonium NaNO2, HCl 0°C Product TARGET: 3-iodo-1-isopropyl-5-methyl-1H-pyrazole Diazonium->Product KI, RT (Sandmeyer)

Figure 1: Regioselective synthesis workflow ensuring the C5-Methyl and N1-Isopropyl configuration.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole

This step establishes the pyrazole ring with the correct regiochemistry. The nucleophilic hydrazine (


) attacks the ketone carbonyl of the precursor preferentially, placing the methyl group at the C5 position relative to the N-isopropyl group.
  • Reagents: Isopropylhydrazine hydrochloride (1.0 equiv), 3-Aminocrotononitrile (1.0 equiv), Triethylamine (Et

    
    N, 1.2 equiv), Ethanol (0.5 M concentration).
    
  • Procedure:

    • Dissolve isopropylhydrazine hydrochloride and Et

      
      N in absolute ethanol. Stir for 15 minutes to liberate the free base.
      
    • Add 3-aminocrotononitrile dropwise.

    • Heat the mixture to reflux (

      
      C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of starting material.
      
    • Cool to room temperature and concentrate in vacuo.

    • Purification: Redissolve residue in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na

      
      SO
      
      
      
      . If necessary, recrystallize from Hexane/EtOAc.
  • Checkpoint: The product should be a crystalline solid.

    
    H NMR should show a characteristic singlet for the C4-H proton around 
    
    
    
    5.5 ppm.
Step 2: Sandmeyer Iodination

Converting the C3-amino group to a C3-iodo group is achieved via a diazonium intermediate. This method avoids the regioselectivity issues of electrophilic iodination (which would favor the C4 position).

  • Reagents: 3-Amino-1-isopropyl-5-methylpyrazole (from Step 1), Sodium Nitrite (NaNO

    
    , 1.2 equiv), Potassium Iodide (KI, 2.0 equiv), HCl (6M aq).
    
  • Procedure:

    • Suspend the amine in 6M HCl and cool to

      
      C in an ice/salt bath.
      
    • Add an aqueous solution of NaNO

      
       dropwise, maintaining the temperature below 
      
      
      
      C. Stir for 30 minutes to form the diazonium salt.
    • Carefully add an aqueous solution of KI dropwise. Caution: Nitrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Workup: Neutralize with saturated NaHCO

      
      . Extract with EtOAc (3x).
      
    • Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).
    • Dry over MgSO

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[4][5]

The 3-iodo-1-isopropyl-5-methyl-1H-pyrazole scaffold is a "privileged structure" in kinase inhibitor design. The C3-iodo handle allows for the modular attachment of aryl or heteroaryl groups via Suzuki coupling, while the N-isopropyl group provides essential hydrophobic interactions within the ATP-binding pocket of enzymes.

Key Reaction: Suzuki-Miyaura Coupling
  • Purpose: To attach an aryl ring at the C3 position.

  • Standard Conditions:

    • Catalyst: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      (5 mol%).
    • Base: K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      (2.0 equiv).
    • Solvent: Dioxane/Water (4:1).

    • Temperature:

      
      C.
      
Regiochemistry Logic Diagram

RegioLogic Target Target: 3-Iodo-1-isopropyl-5-methyl DirectIodination Direct Iodination of 1-isopropyl-5-methylpyrazole Target->DirectIodination Avoid Sandmeyer Sandmeyer Route (via 3-Amino) Target->Sandmeyer Preferred Result1 Result: 4-Iodo isomer (Incorrect Regiochemistry) DirectIodination->Result1 Result2 Result: 3-Iodo isomer (Correct Regiochemistry) Sandmeyer->Result2

Figure 2: Decision matrix for synthesis route selection. Direct iodination fails to target C3 due to the higher electron density at C4.

References

  • Chemical Identity & CAS: ChemScene. 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole and related isomers. Retrieved from .

  • Synthesis of Aminopyrazoles: Process for the preparation of 3-amino-5-methylpyrazole. US Patent 5616723A. Retrieved from .

  • Sandmeyer Iodination Methodology: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination...". Journal of Organic Chemistry, 2008. (Adapted for general iodination logic). Retrieved from .

  • Commercial Availability & Properties: BenchChem. 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Technical Guide (Analogous scaffold chemistry). Retrieved from .

  • Regioselectivity in Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2022.[1][2] Retrieved from .

Sources

The Pyrazole Regioisomer Divide: A Technical Guide to 3-Iodo vs. 4-Iodo Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. When functionalizing this heterocycle, the introduction of an iodine atom provides a critical synthetic handle for downstream cross-coupling and a heavy-atom pharmacophore for target engagement. However, the exact position of this halogen—yielding either 3-iodopyrazole or 4-iodopyrazole —fundamentally alters the molecule's electronic architecture, synthetic accessibility, and biological behavior.

This whitepaper provides an in-depth comparative analysis of these two isomers, detailing the causality behind their divergent reactivities, providing self-validating experimental protocols, and exploring their distinct pharmacological profiles.

Structural & Electronic Foundations

The behavioral differences between 3-iodo and 4-iodo pyrazoles stem directly from the asymmetric electron distribution within the 1H-pyrazole ring. The heterocycle contains a pyrrole-type nitrogen (N1, proton donor) and a pyridine-type nitrogen (N2, proton acceptor).

  • Electronic Distribution: Resonance contributions dictate that the C4 position is highly electron-rich , making it the thermodynamic sink for electrophilic attack[1]. Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms.

  • Tautomeric Dynamics: In the unprotected state, the N-H proton rapidly migrates between N1 and N2. Consequently, 3-iodopyrazole and 5-iodopyrazole exist as a rapidly equilibrating tautomeric mixture in solution[2]. In stark contrast, 4-iodopyrazole is structurally symmetric regarding this tautomerism; the iodine remains at the C4 position regardless of which nitrogen holds the proton[2].

Table 1: Comparative Physical and Electronic Properties
Property3-Iodopyrazole4-Iodopyrazole
CAS Number 4522-35-43469-69-0
Electronic Nature Electron-deficient (C3/C5)Electron-rich (C4)
Tautomerism Equilibrates (3-iodo ⇌ 5-iodo)Symmetric (4-iodo)
Predicted pKa ~11.20[3]~12.68 - 12.99[4]
Melting Point 67-70 °C (Boc-protected)108-110 °C[4]

Regioselective Synthesis Strategies

Because of their opposing electronic natures, synthesizing these isomers requires entirely different chemical logic. 4-Iodopyrazole is accessed via direct electrophilic aromatic substitution (EAS), while 3-iodopyrazole requires an Umpolung-style directed metalation approach[5].

Synthesis cluster_4 C4-Functionalization cluster_3 C3/C5-Functionalization Start 1H-Pyrazole EAS Electrophilic Aromatic Substitution (I2 / H2O2 or NIS) Start->EAS Direct Protect N-Protection (e.g., Boc, Trityl) Start->Protect Multi-step Prod4 4-Iodopyrazole (High Yield, Regioselective) EAS->Prod4 Metalation Directed ortho-Metalation (n-BuLi, then I2) Protect->Metalation Prod3 3-Iodopyrazole / 5-Iodopyrazole (Tautomeric Mixture) Metalation->Prod3

Regioselective synthesis pathways for 3-iodo and 4-iodo pyrazole isomers.

Protocol A: Green Synthesis of 4-Iodopyrazole (Direct EAS)

Rationale: Molecular iodine (


) alone is often insufficiently electrophilic to fully convert pyrazoles. By utilizing 

in an aqueous medium,

is oxidized in situ to a highly reactive hypoiodite species (

), which selectively attacks the electron-rich C4 position[1].
  • Preparation: Suspend 1H-pyrazole (1.0 equiv) in deionized water at room temperature.

  • Reagent Addition: Add solid

    
     (0.5 equiv). The mixture will appear dark.
    
  • Oxidation: Dropwise add 30% aqueous

    
     (0.6 equiv). Causality: Dropwise addition controls the exothermic oxidation and prevents over-iodination (di/tri-iodo byproducts).
    
  • Monitoring: Stir at room temperature for 1-24 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Quenching: Add saturated aqueous sodium thiosulfate (

    
    ). Causality: This neutralizes any unreacted electrophilic iodine species, preventing post-workup degradation.
    
  • Isolation: Filter the resulting white/off-white precipitate, wash with cold water, and dry under a vacuum to yield pure 4-iodopyrazole.

Protocol B: Regioselective Synthesis of 3-Iodopyrazole (Directed Metalation)

Rationale: Because C3/C5 resist EAS, a strong base must be used to deprotonate the ring. The pyrazole N1 must first be protected to prevent tautomerism and to direct the lithiation to the adjacent C5 carbon (which becomes C3 upon deprotection)[5].

  • Setup: Dissolve 1-protected-pyrazole (e.g., 1-Boc-pyrazole) in anhydrous THF under an Argon atmosphere. Cool to -78 °C. Causality: Cryogenic conditions are mandatory to stabilize the highly reactive organolithium intermediate and prevent ring-opening side reactions.

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv). Stir for 1 hour at -78 °C to ensure complete directed ortho-metalation.

  • Halogenation: Slowly add a solution of

    
     (1.2 equiv) in anhydrous THF. Causality: The lithium-halogen exchange traps the carbanion, forming the C-I bond.
    
  • Quenching: Allow the mixture to warm to room temperature, then quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc. Wash the organic layer with

    
     to remove residual iodine, dry over 
    
    
    
    , and concentrate. Deprotecting the N-group (e.g., using TFA for Boc) yields the 3-iodopyrazole tautomeric mixture.

Cross-Coupling Reactivity Profiles

Both isomers are heavily utilized as synthetic handles for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions. However, their reactivity profiles differ significantly:

  • 4-Iodopyrazole: Exhibits excellent reactivity in standard Pd-catalyzed couplings. The C4-I bond is electronically optimal for oxidative addition and lacks steric hindrance from the adjacent nitrogen atoms.

  • 3-Iodopyrazole: Generally exhibits lower conversion rates[6]. The proximity of the C3-I bond to the pyridine-like nitrogen (N2) can lead to competing coordination with the palladium catalyst. This often necessitates the use of specialized, bulky, electron-rich ligands (e.g., XPhos) or copper co-catalysts to drive the reaction to completion[2].

Pharmacological Impact: The LADH Case Study

The spatial orientation of the iodine atom dictates the molecule's ability to engage biological targets. A premier example of this is the inhibition of Liver Alcohol Dehydrogenase (LADH).

4-Iodopyrazole is an exceptionally potent inhibitor of LADH, demonstrating a


 of 0.03 µM against ethanol[7]. The heavy iodine atom at the 4-position perfectly occupies a deep hydrophobic pocket within the enzyme's active site. Conversely, shifting the iodine to the 3-position (3-iodopyrazole) results in severe steric clashes and poor binding geometry, practically abolishing the inhibitory potency entirely[7].

Furthermore, the high binding affinity of 4-iodopyrazole, combined with the anomalous scattering signal of the heavy iodine atom, makes it a highly effective tool for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography[8].

BioActivity Target Liver Alcohol Dehydrogenase (LADH) Iso4 4-Iodopyrazole Bind4 Optimal Hydrophobic Pocket Fit (Ki = 0.03 µM) Iso4->Bind4 Iso3 3-Iodopyrazole Bind3 Steric Clash / Poor Geometry (Potency Abolished) Iso3->Bind3 Bind4->Target Potent Inhibition App SAD Phasing in X-Ray Crystallography Bind4->App Enables Bind3->Target No Inhibition

Pharmacological impact of iodine position on LADH inhibition and crystallographic utility.

Conclusion

The selection between 3-iodo and 4-iodo pyrazole is not merely a matter of structural preference, but a strategic decision that dictates the entire synthetic workflow and pharmacological outcome. 4-Iodopyrazole offers streamlined synthesis via direct EAS and superior cross-coupling reactivity, making it ideal for rapid library generation. 3-Iodopyrazole, while synthetically demanding due to required metalation and tautomeric considerations, provides unique spatial vectors essential for navigating tight structure-activity relationship (SAR) landscapes where C4-substitution fails.

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem.
  • Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals.
  • National Institutes of Health. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC.
  • SciSpace. "On the effects of some heterocyclic compounds on the enzymic activity of liver alcohol dehydrogenase." SciSpace.
  • ResearchGate. "FragLites - Minimal, Halogenated Fragments Displaying Pharmacophore Doublets." ResearchGate.
  • Foconsci Chemical. "4-Iodopyrazole CAS 3469-69-0 | Pharmaceutical intermediates." Fscichem.
  • Guidechem. "3-Iodo-1H-pyrazole 4522-35-4 wiki." Guidechem.

Sources

Commercial Sourcing & Technical Profile: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1354706-90-3 Chemical Formula: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol Synonyms: 3-Iodo-1-(propan-2-yl)-5-methyl-1H-pyrazole; 1-Isopropyl-3-iodo-5-methylpyrazole[1]

Executive Summary & Strategic Importance

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the 3-iodo position, which serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl motifs, while the 1-isopropyl and 5-methyl groups provide critical steric bulk that governs binding pocket selectivity.[1][2]

Critical Distinction: Researchers must distinguish this compound from its regioisomer, 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS 1215295-86-5) .[1][2] The 4-iodo isomer is thermodynamically easier to synthesize via direct electrophilic halogenation, making it cheaper and more abundant. However, the 3-iodo isomer (CAS 1354706-90-3) requires a more complex synthetic route (typically via diazotization), reflecting its higher cost and lower availability.[1][2]

Supply Chain Landscape

Primary Commercial Suppliers

The supply landscape for this specific isomer is tiered. While major catalog suppliers list it, "in-stock" availability fluctuates due to the complexity of the 3-iodo synthesis.[2]

Supplier CategoryKey VendorsAvailability StatusPurity GradePack Sizes
Tier 1 (Catalog) BLDpharm High Probability (Stock)>97%1g, 5g, 25g
Tier 2 (Aggregators) MolAid , ChemScene Moderate (Lead time 2-3 wks)>95%Custom
Tier 3 (Custom) Enamine , WuXi AppTec Made-to-Order (Lead time 4-6 wks)>98%kg scale
Procurement Strategy
  • Discovery Scale (<10g): Prioritize BLDpharm or ChemScene for immediate dispatch. Verify the COA specifically checks for the absence of the 4-iodo regioisomer.

  • Process Scale (>100g): Engage a CRO (e.g., WuXi, Pharmablock) for a custom batch. The synthesis will likely proceed via the 3-amino-pyrazole intermediate (Sandmeyer reaction), which is scalable but requires safety management for diazonium species.[1][2]

Technical Specifications & Quality Control

Regioisomer Identification (The "3-Iodo" vs "4-Iodo" Trap)

The most common quality failure is the contamination of the 3-iodo product with the 4-iodo isomer or the non-iodinated precursor.[1][2]

  • 1H NMR Distinction:

    • 3-Iodo Isomer (Target): The proton at the C4 position appears as a singlet (or fine doublet) typically around δ 6.0 - 6.3 ppm .[1][2]

    • 4-Iodo Isomer (Impurity): The proton at the C3 position (if 5-methyl is present) or C5 (if 3-methyl) shifts significantly downfield, often >7.2 ppm , due to the deshielding effect of the adjacent iodine and nitrogen.[1][2]

    • 13C NMR: The C-I carbon signal is diagnostic. C3-I typically resonates upfield (~80-90 ppm) compared to C4-I.[1][2]

QC Protocol: HPLC Method

Objective: Separate 3-iodo and 4-iodo regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

  • Acceptance Criteria: Purity >97% (AUC). Regioisomer <0.5%.

Synthetic Context & Experimental Logic

Understanding the synthesis is crucial for troubleshooting impurity profiles.

Route A: Direct Iodination (The "Wrong" Route)

Reacting 1-isopropyl-5-methyl-1H-pyrazole with NIS or I₂/HIO₃ typically yields the 4-iodo isomer because the C4 position is the most electron-rich (nucleophilic).[1][2] This route cannot be used to access the 3-iodo target efficiently.[2]

Route B: The Sandmeyer Approach (The "Correct" Route)

The reliable synthesis of the 3-iodo isomer proceeds through a 3-amino precursor.[2]

Step 1: Condensation of isopropyl hydrazine with 3-aminocrotononitrile (or equivalent) to form 3-amino-1-isopropyl-5-methyl-1H-pyrazole .[1][2] Step 2: Diazotization (NaNO₂, HCl/H₂SO₄) followed by iodination (KI).

Experimental Protocol: Sandmeyer Iodination

Note: This protocol is a generalized adaptation for 3-aminopyrazoles.[1][2]

  • Diazotization: Dissolve 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp <5°C. Stir for 30 min.

  • Iodination: Slowly add a solution of KI (1.5 eq) in water to the diazonium salt solution.

  • Workup: Allow to warm to RT (gas evolution occurs). Extract with EtOAc.[3][4][5] Wash with 10% Na₂S₂O₃ (to remove iodine color) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthesis & Decision Logic[1][2]

Figure 1: Regioselectivity Pathways

This diagram illustrates why the 3-iodo isomer is a "premium" building block compared to the 4-iodo variant.

G Start Precursor: 1-Isopropyl-5-methyl-1H-pyrazole Direct Direct Iodination (NIS or I2) Start->Direct Route4 Product A (Common): 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole (Thermodynamic Product) Direct->Route4 Electrophilic Subst. at C4 (Nucleophilic) AltStart Precursor: 3-Amino-1-isopropyl-5-methyl-1H-pyrazole Sandmeyer Sandmeyer Reaction (1. NaNO2/H+, 2. KI) AltStart->Sandmeyer Route3 Target Product (Premium): 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (Kinetic/Directed Product) Sandmeyer->Route3 Radical Subst. at C3

Caption: Synthesis logic tree demonstrating the divergence between the common 4-iodo isomer (red path) and the target 3-iodo isomer (green path).

Figure 2: Procurement Decision Matrix

A logical flow for selecting the right supplier based on project phase.

Decision Start Need: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole Check1 Quantity Required? Start->Check1 Small < 10 grams (Discovery) Check1->Small Large > 100 grams (Process/GLP) Check1->Large ActionSmall Check BLDpharm / ChemScene (Catalog Stock) Small->ActionSmall ActionLarge Request Custom Synthesis (WuXi / Enamine) Large->ActionLarge Verify Verify CAS: 1354706-90-3 NOT 1215295-86-5 ActionSmall->Verify Spec Specify Route: Must use Sandmeyer (3-Amino) to avoid regioisomer contamination ActionLarge->Spec

Caption: Decision matrix for sourcing, emphasizing the critical CAS verification step to avoid regioisomer errors.

References

  • BLDpharm . Product Analysis: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS 1354706-90-3).[1][2][6] Retrieved from

  • MolAid . Chemical Property Data: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole.[1][2][6][7] Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (Isomer Comparison). Retrieved from

  • BenchChem . Iodination of Pyrazoles: Comparative Guide. Retrieved from

Sources

Technical Deep Dive: 3-Halopyrazoles as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of modern drug discovery, 3-halopyrazoles (Cl, Br, I) occupy a critical niche as "linchpin" intermediates. Unlike their C4-halogenated counterparts—which are easily accessed via electrophilic aromatic substitution (SEAr)—C3-halopyrazoles require deliberate synthetic planning but offer a unique vector for diversification. They serve as orthogonal handles for transition-metal-catalyzed cross-couplings, allowing the late-stage introduction of polarity and complexity at a position that often dictates the metabolic stability and binding affinity of the final pharmacophore.

This guide dissects the synthesis, regiochemical challenges, and reactivity profiles of 3-halopyrazoles, providing a validated roadmap for their application in high-value medicinal chemistry campaigns.

Structural Dynamics: The Tautomerism Trap

Before engaging in synthesis, one must address the defining characteristic of N-unsubstituted pyrazoles: annular tautomerism .

For a pyrazole bearing a halogen at the 3-position (with no substituent on nitrogen), the molecule exists in rapid equilibrium between the 3-halo-1H-pyrazole and 5-halo-1H-pyrazole forms.

  • In Solution: The equilibrium is solvent-dependent. In non-polar solvents, the hydrogen bond acceptor/donor character influences the ratio.

  • Implication: "3-halopyrazole" and "5-halopyrazole" are identical chemical entities until the nitrogen is functionalized. Once the N1-position is alkylated or arylated, the symmetry breaks, locking the halogen into either the C3 or C5 position.

Naming Convention in this Guide: We refer to the scaffold as 3-halopyrazole assuming the standard numbering where the heteroatom bearing the hydrogen is N1, and the halogen is at C3 relative to N1, or referring to the tautomeric mix generically.

Synthesis Modules: Accessing the Core

Accessing 3-halopyrazoles is less trivial than C4-halogenation. Three primary strategies dominate, ranked here by reliability and scalability.

Strategy A: The Sandmeyer Reaction (The Gold Standard)

The most robust route to 3-chloro- and 3-bromopyrazoles is the conversion of 3-aminopyrazoles. This method avoids the regioselectivity issues of direct halogenation (which favors C4).

  • Mechanism: Diazotization of the C3-amine followed by displacement with a halide nucleophile (CuCl/CuBr).

  • Why it works: The diazonium intermediate at C3 is sufficiently stable to undergo substitution without immediate decomposition, unlike some electron-rich heterocycles.

Strategy B: Dehydroxyhalogenation

Starting from 3-pyrazolones (often accessible via hydrazine condensation with


-keto esters), treatment with phosphoryl halides (POCl

, POBr

) yields the 3-halopyrazole.
  • Limitation: High temperatures can lead to side reactions or polymerization.

Strategy C: De Novo Cyclization

Condensation of hydrazines with


-halo-

-unsaturated ketones or nitriles. While direct, this often requires specific precursors that are not commercially ubiquitous.
Visualization: Synthetic Pathways

SynthesisPathways Amino 3-Aminopyrazole Diazonium Diazonium Salt (Intermediate) Amino->Diazonium NaNO2, HX (Diazotization) Pyrazolone 3-Pyrazolone HaloPy 3-Halo-1H-Pyrazole (Core Building Block) Pyrazolone->HaloPy POX3, Heat (Dehydroxyhalogenation) Diazonium->HaloPy CuX (Sandmeyer) Precursors Hydrazine + Alkynoates/Acrylonitriles Precursors->Pyrazolone Cyclization

Caption: Figure 1.[1][2][3] Primary synthetic workflows for accessing the 3-halopyrazole core. The Sandmeyer route (blue arrow) is preferred for late-stage diversity.

The Regioselectivity Bottleneck: N-Alkylation

The most common failure mode in pyrazole chemistry is uncontrolled N-alkylation. When alkylating a 3-halopyrazole, two isomers are possible:

  • 1-Alkyl-3-halopyrazole (Target A): Halogen is meta-like to the alkyl group.

  • 1-Alkyl-5-halopyrazole (Target B): Halogen is ortho-like to the alkyl group.

The Rules of Engagement
FactorConditionFavored ProductMechanistic Rationale
Sterics Bulky Electrophile (e.g., iPr-I)1-Alkyl-3-halo The N adjacent to the halogen (N2) is sterically crowded. Alkylation occurs at the distal nitrogen (N1).
Base/Cation K

CO

/ Cs

CO

1-Alkyl-3-halo General thermodynamic control favors the less hindered isomer.
Chelation Mg(II) or Lewis Acids1-Alkyl-5-halo Coordination between the C3-halogen lone pair and the metal can direct the alkylating agent to the proximal nitrogen (N2).
Tautomerism Solvent PolarityVariablePolar aprotic solvents (DMF, DMSO) stabilize the specific tautomer reacting, but sterics usually dominate.

Expert Insight: If you absolutely require the 1-alkyl-5-halo isomer (where the halogen is adjacent to the N-substituent), do not rely on alkylation of the parent 3-halopyrazole. Instead, synthesize it de novo using a substituted hydrazine (e.g., methylhydrazine) and the appropriate Michael acceptor. This locks the regiochemistry at the cyclization step.

Reactivity Profile: The C3-Functionalization Engine

Once the N-position is locked, the C3-halogen becomes a versatile handle.

Cross-Coupling Hierarchy

The reactivity of the C3-halogen in Pd-catalyzed coupling is generally: I > Br > Cl . However, compared to other heterocycles, the C3 position is moderately deactivated due to the adjacent nitrogen's lone pair repulsion (if N2 is unsubstituted) or electronic effects.

  • Suzuki-Miyaura: Works excellently with boronic acids.

    • Catalyst: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      are standard. For sterically hindered substrates, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
    • Base: Na

      
      CO
      
      
      
      (aqueous) or K
      
      
      PO
      
      
      .
  • Buchwald-Hartwig: Amination at C3 is valuable for creating kinase inhibitors (mimicking the adenine hinge binder).

    • Challenge: Pyrazoles can poison Pd catalysts via N-coordination.

    • Solution: Use bulky biaryl phosphine ligands (BrettPhos, RuPhos) to prevent catalyst sequestration.

Orthogonal Reactivity (C3 vs C4)

If a molecule contains halogens at both C3 and C4, C4 is usually more reactive toward oxidative addition in many contexts (electronic richness of the pyrazole ring makes C4 susceptible to Pd insertion if the ligand environment is right), but this is highly substrate-dependent.

  • Standard Logic: C4 is the nucleophilic center (SEAr). C3 is the electrophilic center (SNAr or Cross-coupling).

  • SNAr: 3-Halopyrazoles with electron-withdrawing groups (EWG) on N1 can undergo SNAr with strong nucleophiles, displacing the halogen.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-pyrazole (Sandmeyer)

Context: Validated for gram-scale preparation.

Reagents: 3-Aminopyrazole (1.0 equiv), NaNO


 (1.2 equiv), CuBr (1.5 equiv), HBr (48% aq), Water.
  • Diazotization: Suspend 3-aminopyrazole in HBr (aq) at -5 °C to 0 °C.

  • Addition: Add NaNO

    
     (dissolved in minimum water) dropwise. Maintain temp < 5 °C. The solution will turn clear/yellowish (diazonium salt formation).
    
  • Substitution: In a separate vessel, dissolve CuBr in HBr. Transfer the cold diazonium solution slowly into the CuBr solution (caution: N

    
     evolution).
    
  • Reaction: Stir at RT for 2 hours, then heat to 60 °C for 1 hour to ensure completion.

  • Workup: Neutralize with NaOH or NaHCO

    
     (carefully). Extract with Ethyl Acetate (3x). The product is often amphoteric; ensure pH ~7-8 for optimal extraction.
    
  • Purification: Recrystallization from ethanol/water or silica column (Hex/EtOAc).

Protocol B: Regioselective N-Methylation (Favoring 1-Methyl-3-bromo)

Context: Common step to lock tautomer.

Reagents: 3-Bromo-1H-pyrazole, MeI, K


CO

, Acetone.
  • Setup: Dissolve 3-bromo-1H-pyrazole (1 equiv) in acetone (0.5 M).

  • Base: Add powdered K

    
    CO
    
    
    
    (2.0 equiv). Stir for 15 min.
  • Alkylation: Add MeI (1.1 equiv) dropwise.

  • Monitoring: Stir at RT. Monitor via TLC/LCMS.[4]

    • Checkpoint: You will likely see two spots. The major spot (lower polarity usually) is the 1-methyl-3-bromo isomer (sterically favored). The minor spot is 1-methyl-5-bromo.

  • Separation: The isomers have distinct R

    
     values and can be separated via flash chromatography.
    
Visualization: Reactivity Logic

ReactivityLogic Core 3-Halo-N-Alkyl Pyrazole C3 C3 Position (The Halogen) Core->C3 C4 C4 Position (The Nucleophile) Core->C4 Suzuki Suzuki Coupling (Biaryl formation) C3->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) C3->Buchwald Pd(0), Amines SEAr Electrophilic Subst. (Halogenation/Nitration) C4->SEAr NCS, NBS, or HNO3

Caption: Figure 2.[1] Orthogonal reactivity zones. C3 serves as the cross-coupling acceptor, while C4 remains available for electrophilic substitution.

Medicinal Chemistry Case Studies

Case Study 1: Rynaxypyr (Chlorantraniliprole)

While primarily an agrochemical, the synthesis of Rynaxypyr highlights the industrial utility of 3-halopyrazoles.

  • Role: A 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivative is a key intermediate.[5]

  • Chemistry: The bromine at C3 is actually introduced early or maintained as a specific substituent to tune the electronic properties of the amide bond in the final molecule. It demonstrates the stability of the 3-halo motif through multi-step sequences involving harsh oxidation and condensation conditions.

Case Study 2: Kinase Inhibitors (General Architecture)

Many kinase inhibitors utilize the pyrazole ring to bind to the hinge region of ATP.

  • Strategy: A 3-halopyrazole is often coupled (Suzuki) to an aryl ring that fits into the hydrophobic pocket, while the N1 nitrogen is substituted with a solubilizing group that extends towards the solvent front.

  • Advantage: The C3-aryl bond vector provides a distinct geometry compared to C4-aryl pyrazoles, often allowing access to different sub-pockets (e.g., the "gatekeeper" residue).

References

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Vertex AI Search / ResearchGate. A general strategy involving condensation of crotonates followed by halogenation.[6][7] 7

  • Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Benchchem. Detailed Sandmeyer protocol and safety considerations. 8

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. In-depth analysis of steric vs electronic control in alkylation. 9

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Royal Society of Chemistry. Context on cross-coupling reactivity relevant to heteroaryl halides and pseudohalides. 2

  • Pyrazoles in Drug Discovery. PharmaBlock. Overview of pyrazole bioisosteres and approved drugs like Crizotinib. 10

Sources

Structural Elucidation and Synthetic Utility of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is a highly specialized, halogenated heterocyclic building block extensively utilized in modern drug discovery and agrochemical development (1)[1]. The presence of the uniquely positioned iodo group at the C3 position of the pyrazole core provides a versatile handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its structural topology, physicochemical profile, and the causal logic dictating its synthetic methodology.

Structural Analysis & SMILES Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) is a topological syntax used to represent chemical structures. For 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, the canonical isomeric SMILES string is:

CC(C)n1nc(I)cc1C

Deconstructing the SMILES Syntax:

  • CC(C) : Represents the isopropyl group [-CH(CH3)2]. The branching is denoted by the parentheses.

  • n1 : Denotes the first nitrogen atom (N1) of the aromatic pyrazole ring. The lowercase n indicates aromaticity, and 1 designates the ring closure identifier. The isopropyl group is covalently bonded to this nitrogen.

  • n : Represents the second nitrogen (N2) in the pyrazole ring, adjacent to N1.

  • c(I) : Represents the carbon at position 3 (C3) of the ring, which is bonded to an iodine atom (I).

  • c : Represents the unsubstituted carbon at position 4 (C4).

  • c1 : Represents the carbon at position 5 (C5), with the 1 closing the five-membered ring back to n1.

  • C : Represents the methyl group [-CH3] attached to C5.

This specific regiochemistry (1-isopropyl, 3-iodo, 5-methyl) is critical. The steric bulk of the isopropyl group at N1 directs the spatial orientation of the molecule, while the methyl group at C5 provides electron density and steric shielding, influencing the reactivity of the adjacent C4 position.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final Active Pharmaceutical Ingredients (APIs).

ParameterValueSignificance in Drug Design
Molecular Formula C7H11IN2Defines the atomic composition and exact mass.
Molecular Weight 250.08 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Registry Number 1354706-90-3Unique identifier for chemical databases and procurement[1].
Hydrogen Bond Donors 0Lack of NH groups improves membrane permeability.
Hydrogen Bond Acceptors 2The two pyrazole nitrogens can interact with kinase hinge regions.
Topological Polar Surface Area ~17.8 ŲHighly lipophilic, excellent for CNS penetration if retained in the API.

Synthetic Methodology: The Sandmeyer Approach

Expertise & Experience: The Causality of Route Selection

Direct electrophilic aromatic substitution (SEAr) on a pyrazole ring (e.g., using I₂ or N-iodosuccinimide) predominantly occurs at the C4 position. This is because the C4 position is the most electron-rich, and the resulting Wheland intermediate is highly stabilized by resonance from both adjacent heteroatoms. Therefore, direct iodination of 1-isopropyl-5-methyl-1H-pyrazole will inherently yield the 4-iodo derivative, not the desired 3-iodo compound.

To selectively install the iodine at the C3 position, a Sandmeyer-type reaction is the most reliable and field-proven methodology (2)[2]. This requires starting from the corresponding 3-amino pyrazole precursor.

Self-Validating Experimental Protocol

Step 1: Diazotization

  • Reaction Setup: Suspend 3-amino-1-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in a 10% aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Temperature Control: Cool the reaction mixture strictly to 0–5 °C using an ice-salt bath. Causality: Diazonium salts are highly unstable and prone to explosive decomposition or unwanted phenol formation at elevated temperatures.

  • Reagent Addition: Add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes.

  • Self-Validation: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating complete conversion of the amine to the diazonium salt.

Step 2: Iodination

  • Halogen Source: While maintaining the temperature below 5 °C, add a concentrated aqueous solution of potassium iodide (KI, 2.5 eq) dropwise[2].

  • Thermal Activation: Gradually allow the reaction mixture to warm to room temperature.

  • Self-Validation: The reaction will vigorously evolve nitrogen gas (N₂). The cessation of bubbling serves as a visual indicator that the displacement of the diazonium group by iodine is complete.

Step 3: Workup and Purification

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This reduces any unreacted, highly oxidative iodine (I₂, which forms as a dark brown byproduct) to water-soluble iodide (I⁻), turning the solution from dark brown to pale yellow.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-iodo-1-isopropyl-5-methyl-1H-pyrazole.

Mechanistic Pathway Visualization

G A 3-Amino-1-isopropyl -5-methyl-1H-pyrazole B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 3-Iodo-1-isopropyl -5-methyl-1H-pyrazole B->C KI (aq) Warm to RT D N2 Gas Evolution (Reaction Validation) B->D Byproduct (Visual Cue)

Mechanistic workflow of the Sandmeyer reaction for synthesizing 3-iodo pyrazoles.

Applications in Drug Development

The strategic placement of the iodo group at the C3 position transforms this molecule into a highly reactive electrophile for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacting the 3-iodo pyrazole with aryl or heteroaryl boronic acids allows for the rapid construction of biaryl systems. This is frequently used to explore the hydrophobic pockets of kinase active sites.

  • Sonogashira Coupling: Coupling with terminal alkynes yields rigid, linear motifs that can act as structural spacers in PROTAC (Proteolysis Targeting Chimera) linkers or advanced pharmacophores.

The C–I bond is significantly weaker and more reactive towards oxidative addition by Pd(0) compared to C–Br or C–Cl bonds, allowing these couplings to proceed under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule[2].

References

  • Source: molaid.
  • Source: vu.

Sources

The Biological Activity and Synthetic Utility of 3-Iodopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 3-iodopyrazole scaffold is a privileged structure in modern drug discovery and agrochemical development. Characterized by its bidentate hydrogen-bonding capability and the highly reactive iodine substituent, this heterocycle serves a dual purpose: it acts as a potent pharmacophore for target engagement and provides a versatile synthetic handle for late-stage functionalization[1]. This whitepaper explores the mechanistic rationale behind the biological activity of 3-iodopyrazole derivatives and details the self-validating synthetic workflows used to generate them.

Mechanistic Paradigm: Why 3-Iodopyrazole?

The pharmacological significance of pyrazole derivatives stems from their ability to mimic the adenine ring of ATP, making them exceptional candidates for kinase inhibition[2]. The 1H-pyrazolyl group acts as both a hydrogen bond donor and acceptor, allowing it to anchor securely within the highly conserved "hinge region" of kinase enzymes.

The strategic placement of an iodine atom at the C3 position introduces several critical advantages:

  • Halogen Bonding & Steric Exclusion : The polarizable iodine atom can participate in halogen bonding with backbone carbonyls in protein active sites. Additionally, its steric bulk allows for the stereospecific exclusion of off-target interactions within deep hydrophobic pockets[3].

  • Electronic Modulation : The electronegativity of the iodine atom lowers the pKa of the adjacent pyrazole N-H, enhancing its hydrogen-bond donating strength and altering the tautomeric equilibrium of the ring system[4].

  • Synthetic Linchpin : The C-I bond possesses a lower bond dissociation energy compared to C-Br or C-Cl, making it highly susceptible to oxidative addition by Palladium(0) catalysts. This enables rapid structure-activity relationship (SAR) exploration via cross-coupling reactions[5].

KinasePathway ATP ATP Kinase Kinase Enzyme (e.g., RET, CDK2) ATP->Kinase Binds Hinge Region Substrate Protein Substrate Kinase->Substrate Catalyzes Transfer PhosphoSubstrate Phosphorylated Substrate (Proliferation/Survival) Substrate->PhosphoSubstrate Phosphate Added Inhibitor 3-Iodopyrazole Derivative (ATP Competitor) Inhibitor->Kinase Blocks ATP Binding

Fig 1. ATP-competitive kinase inhibition mechanism by 3-iodopyrazole derivatives.

Pharmacological Profiles and Biological Targets

3-Iodopyrazole derivatives exhibit a broad spectrum of biological activities, primarily driven by their specific substitution patterns.

Oncology and Kinase Inhibition

In oncology, substituted pyrazolo[1,5-a]pyridine compounds derived from 3-iodopyrazoles have been identified as potent inhibitors of RET kinase, a critical driver in various solid tumors[6]. Furthermore, fragment-based drug discovery (FBDD) utilizing halogenated "FragLites" has demonstrated that 3-iodopyrazoles can bind to both orthosteric and previously unidentified allosteric sites on Cyclin-dependent kinase 2 (CDK2), forming critical donor-acceptor paired interactions with the leucine backbone[3]. They are also utilized in the synthesis of Ataxia-telangiectasia and RAD-3-related protein (ATR) kinase inhibitors[7].

Metabolic Modulation

Beyond direct kinase inhibition, 3-iodopyrazole derivatives are utilized to synthesize allosteric modulators of Pyruvate Kinase M2 (PKM2). By promoting the tetramerization of PKM2, these compounds increase enzymatic activity, redirecting cellular metabolism away from the aerobic glycolysis (Warburg effect) typically relied upon by proliferating cancer cells[8].

Antimicrobial and Agrochemical Applications

The pyrazole moiety is fundamental to the activity of several commercial agrochemicals, including fipronil analogues, which function by targeting insect GABA receptors to disrupt neurotransmission[5]. In antimicrobial research, fluorinated 3-iodopyrazole derivatives (e.g., 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine) have shown efficacy in Minimum Inhibitory Concentration (MIC) assays against resistant bacterial strains[4].

Quantitative Data & SAR Summary
Derivative Class / ScaffoldPrimary TargetBiological ApplicationKey Metric / Activity Range
Pyrazolo[1,5-a]pyridinesRET KinaseOncology (Solid Tumors)IC50 in low nanomolar range[6]
Halogenated "FragLites"CDK2Oncology (FBDD)Crystallographic binding validation[3]
Phthalazine-PyrazolesPKM2Metabolic ModulationAllosteric activation (ATP generation)[8]
5-Fluoro-3-iodopyrazolesBacterial StrainsAntimicrobialVariable MIC (Strain dependent)[4]
3-Iodo/Bromo-pyrazolesGABA ReceptorsAgrochemical (Insecticide)Neurotransmission disruption[5]

Synthetic Workflows and Methodologies

To harness the biological potential of 3-iodopyrazoles, researchers rely on transition-metal-catalyzed cross-coupling. The C-I bond acts as the primary site for diversification, enabling Suzuki-Miyaura (C-C aryl), Sonogashira (C-C alkynyl), and Buchwald-Hartwig (C-N) couplings[4]. Recent advancements also include multimetallic Pd/Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions to form bioactive phosphonates[9].

SyntheticWorkflow Start 3-Iodopyrazole Core Reaction Cross-Coupling Reaction (Suzuki/Sonogashira/Buchwald) Start->Reaction Reagents Boronic Acid/Alkyne/Amine + Pd Catalyst + Base Reagents->Reaction Purification Workup & Chromatography Reaction->Purification Crude Mixture Product Functionalized Pyrazole Derivative (Bioactive Lead) Purification->Product Isolated Yield

Fig 2. Pd-catalyzed cross-coupling workflow for 3-iodopyrazole functionalization.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling of 3-Iodopyrazole

This protocol describes the self-validating synthesis of a 3-arylpyrazole derivative, a common intermediate for kinase inhibitor libraries[6].

Causality & Experimental Rationale: This methodology utilizes


 and XPhos. The bulky, electron-rich XPhos ligand is critical; it facilitates the oxidative addition of the C-I bond and accelerates the reductive elimination step, preventing catalyst deactivation by off-target coordination. The biphasic solvent system ensures the dissolution of both the organic substrates and the inorganic base required for transmetalation.

Step 1: Reagent Assembly In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-ethyl-3-iodopyrazole (1.0 eq, e.g., 11.4 mmol), the desired aryl or heteroaryl potassium trifluoroborate/boronic acid (1.1 eq),


 (0.005 eq), and XPhos (0.02 eq).
Causality: Using a pre-formed trifluoroborate or boronic acid in excess drives the equilibrium of the transmetalation step forward.

Step 2: Solvent Addition & Degassing Add a mixture of 1,4-dioxane and water (4:1 v/v, ~100 mL). Immediately sparge the solution with Argon for 15 minutes. Causality: Water is crucial for the dissolution of the inorganic base and accelerates the activation of the boron species. Degassing is a mandatory self-validating step; failure to remove oxygen will result in the rapid oxidation of the active Pd(0) catalyst to an inactive Pd(II) complex, halting the reaction.

Step 3: Reaction Execution Seal the Schlenk flask and heat the mixture to 100 °C for 16 hours under vigorous stirring. Causality: Elevated thermal conditions provide the necessary activation energy to overcome the steric hindrance introduced by the XPhos ligand during the catalytic cycle.

Step 4: Reaction Monitoring (Validation) Monitor the reaction completion via LC-MS or Thin-Layer Chromatography (TLC). Causality: The disappearance of the highly UV-active 3-iodopyrazole starting material confirms complete conversion. If starting material persists, catalyst poisoning has likely occurred.

Step 5: Workup & Purification Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous


, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Causality: The aqueous wash removes the water-soluble boron byproducts and inorganic salts, while chromatography isolates the pure cross-coupled pyrazole derivative from the dibenzylideneacetone (dba) ligand remnants.

References

  • "3-Iodo-1H-pyrazole 4522-35-4 wiki", Guidechem. 1

  • "FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment", SciSpace.3

  • "3-Bromo-1H-pyrazole - Building Blocks", Benchchem. 5

  • "WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors", Google Patents. 6

  • "phthalazine derivatives as pyruvate kinase modulators", Justia Patents. 8

  • "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors", Google Patents. 7

  • "Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions", Green Chemistry (RSC Publishing). 9

  • "5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine", Benchchem.4

  • "2-phenoxy-N-(1H-pyrazol-4-yl)propanamide", Benchchem. 2

Sources

Advanced Technical Whitepaper: Safety, Physicochemical Profiling, and Catalytic Applications of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized pyrazole scaffolds are recognized as privileged structures, frequently serving as the core pharmacophore in kinase inhibitors and antiviral therapeutics (such as Hepatitis C treatments)[1]. 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) represents a highly specialized building block designed for late-stage functionalization[2].

As an Application Scientist, selecting this specific derivative is a calculated structural decision: the N1-isopropyl group provides critical steric shielding that prevents unwanted N-coordination to metal catalysts, while the C3-iodo substituent offers an exceptionally reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, physicochemical data, and self-validating experimental protocols for utilizing this compound in advanced synthesis.

Safety Data Sheet (SDS) & Handling Protocols

Handling halogenated N-alkyl pyrazoles requires strict adherence to laboratory safety standards to mitigate exposure risks and preserve the chemical integrity of the carbon-iodine (C-I) bond, which is susceptible to photolytic degradation[4].

Hazard Identification (GHS Classification)

Based on structural analogs and standardized GHS criteria for iodinated pyrazoles, the following hazard profile applies[5]:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Warning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (STOT) Category 3H335: May cause respiratory irritation.Warning
Self-Validating Handling & Storage Protocols

To ensure experimental reproducibility and safety, the following environmental controls must be maintained:

  • Storage Causality: The C-I bond is prone to homolytic cleavage upon prolonged exposure to UV light. The compound must be stored in amber vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness to prevent halogen permeation), tightly sealed safety goggles, and a dedicated chemical fume hood are mandatory.

  • Emergency Response: In case of skin contact, flush with copious amounts of water for 15 minutes. For spills, absorb with an inert material (e.g., vermiculite) and dispose of as halogenated organic waste.

Physicochemical Profiling

Understanding the quantitative metrics of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is essential for calculating reaction stoichiometry and predicting solubility profiles during aqueous workups.

PropertyValueReference
CAS Registry Number 1354706-90-3[2],[6]
Molecular Formula C₇H₁₁IN₂[2]
Molecular Weight 250.08 g/mol [2]
LogP (Predicted) ~2.5 - 3.0Extrapolated from[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]

Mechanistic Causality in Catalysis

The utility of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole lies in the fundamental kinetics of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. Consequently, it undergoes oxidative addition to low-valent transition metals (such as Pd⁰ or Cuᴵ) at a much faster rate and under milder conditions[3].

Furthermore, the N1-isopropyl group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-donating group, subtly increasing the electron density of the pyrazole ring.

  • Steric Shielding: Unprotected NH-pyrazoles often act as competitive ligands, coordinating to palladium and poisoning the catalyst[3]. The bulky isopropyl group completely suppresses this off-target catalyst deactivation, ensuring high turnover numbers (TON).

Experimental Methodologies

Protocol A: Suzuki-Miyaura C-C Bond Formation

This protocol details the palladium-catalyzed coupling of the iodopyrazole with an arylboronic acid. The system is self-validating: the use of a biphasic solvent system ensures the base remains dissolved, while the Argon purge prevents the rapid oxidation of the Pd(PPh₃)₄ catalyst[7].

Step-by-Step Workflow:

  • Preparation: To an oven-dried Schlenk tube, add 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv, 0.1 mmol) and the desired arylboronic acid (1.1 equiv)[7].

  • Catalyst & Base Loading: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv)[7].

  • Inert Atmosphere: Evacuate the tube and backfill with Argon. Repeat this cycle three times to create a strictly anaerobic environment.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 90 °C for 5–12 hours. Monitor the consumption of the iodopyrazole via Thin Layer Chromatography (TLC)[7].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7]. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig C-N Bond Formation

For synthesizing 3-aminopyrazole derivatives (critical for JAK-STAT pathway inhibitors), the Buchwald-Hartwig amination is employed[8].

Step-by-Step Workflow:

  • Preparation: In an oven-dried vial, combine the iodopyrazole (1.0 equiv), the amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%)[9].

  • Base Addition: Add K₂CO₃ (2.0 equiv) to neutralize the hydroiodic acid byproduct[9].

  • Inert Atmosphere: Purge the system with Argon (3x cycles).

  • Reaction: Inject anhydrous toluene (5 mL) and heat the sealed mixture at 110 °C for 12–24 hours[9].

  • Workup: Cool the mixture and filter through a pad of Celite to remove insoluble palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography[8].

Visualizing Reaction Pathways

The following Graphviz (DOT) diagrams map the logical progression of the catalytic cycles and decision-making matrices described above.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (3-iodo-pyrazole) Pd0->OxAdd + Ar-I Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-1-isopropyl- 5-methyl-1H-pyrazole RedElim->Product C-C Bond Formation

Catalytic cycle of Suzuki-Miyaura cross-coupling with 3-iodo-pyrazole.

BHAmination Start 3-Iodo-pyrazole Substrate Amine Amine Partner Selection Start->Amine NoBeta Lacks β-hydrogens (e.g., Anilines) Amine->NoBeta HasBeta Has β-hydrogens (e.g., Alkylamines) Amine->HasBeta PdCat Pd(dba)2 + tBuDavePhos NoBeta->PdCat CuCat CuI + Ligand (Ullmann-type) HasBeta->CuCat Product N-Aryl/Alkyl Pyrazole PdCat->Product C-N Bond CuCat->Product C-N Bond

Decision matrix for C-N cross-coupling of iodopyrazoles.

References

1.[2] Molaid, "3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3", molaid.com,2 2.[6] Ambeed, "1354706-90-3|3-Iodo-1-isopropyl-5-methyl-1H-pyrazole", ambeed.com, 6 3.[1] Molaid, "methyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate - CAS号1193723-43-1", molaid.com, 1 4.[4] BLDpharm, "1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole", bldpharm.com, 4 5.[5] BLDpharm, "1354704-56-5|3-Iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (GHS)", bldpharm.com, 5 6.[7] Benchchem, "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions", benchchem.com, 7 7.[9] Benchchem, "Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers", benchchem.com, 9 8.[8] Benchchem, "Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives", benchchem.com, 8 9.[3] Benchchem, "Application Notes and Protocols: 4-Iodopyrazole in Catalysis", benchchem.com, 3

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 3-Iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-1H-pyrazole motif is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and CNS therapeutics [1]. While direct C-H functionalization is possible, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-halopyrazoles remains the most reliable method for constructing diverse 3-aryl libraries. Among the halogens, 3-iodopyrazoles are highly reactive and undergo oxidative addition under mild conditions [1].

However, the intrinsic reactivity of the C-I bond is often masked by the unique structural liabilities of the pyrazole ring—namely, tautomerization, catalyst poisoning, and steric hindrance. This guide provides a comprehensive, self-validating methodology for the Suzuki-Miyaura coupling of 3-iodopyrazoles, detailing the causality behind protecting group strategies and catalyst selection to ensure high-yielding, regioselective C-C bond formation.

Mechanistic Insights & Causality

To successfully couple 3-iodopyrazoles, researchers must navigate two primary mechanistic hurdles: the presence of the free N-H group and the steric microenvironment at the C3 position.

The N-H Challenge: Tautomerization and Catalyst Poisoning

Unprotected 3-iodopyrazoles exist in a dynamic tautomeric equilibrium (3-iodo-1H-pyrazole


 5-iodo-1H-pyrazole). Attempting a direct Suzuki-Miyaura coupling on the unprotected substrate typically results in abysmal yields (< 30%) due to two competing pathways:
  • Catalyst Poisoning: The highly nucleophilic nitrogen lone pair coordinates strongly to the palladium center. This forms stable, off-cycle Pd(II) complexes that trap the catalyst, preventing the crucial transmetalation step.

  • Competing N-Arylation: Under the basic conditions required to activate the boronic acid, the pyrazole is deprotonated to form a pyrazolate anion. This species can undergo Chan-Lam or Buchwald-Hartwig type N-arylation with the coupling partners, destroying regiocontrol and consuming starting materials [2].

Causality-Driven Solution: N-protection is mandatory for robust yields. By installing a protecting group (e.g., THP, SEM, or Boc), the tautomeric equilibrium is locked, ensuring absolute regiocontrol. Furthermore, the steric bulk of the protecting group shields the adjacent nitrogen lone pair, preventing off-cycle Pd-coordination [3].

Steric Hindrance and Catalyst Selection

Once protected, the C3 position of the pyrazole becomes sterically encumbered by the adjacent N-protecting group.

  • Standard Systems: For unhindered boronic acids, standard bidentate ligands like dppf (in

    
    ) provide sufficient stability and promote efficient reductive elimination.
    
  • Hindered Systems: When coupling sterically demanding ortho-substituted boronic acids, standard catalysts fail. Here, bulky, electron-rich Buchwald-type biarylphosphine ligands (e.g., XPhos) are required. The electron-rich nature of XPhos accelerates the oxidative addition into the C-I bond, while its extreme steric bulk forces the two coupling partners into close proximity, artificially accelerating the rate-limiting reductive elimination step [1]. Furthermore, XPhos suppresses undesired protodeboronation and homocoupling side reactions that frequently plague base-sensitive boronic acids [4].

Quantitative Condition Matrix

The following table summarizes the quantitative performance of various catalyst and protecting group combinations, highlighting the necessity of the protected/XPhos strategy for optimal results.

SubstrateCatalyst SystemBase / SolventTempTypical YieldRegioselectivityPrimary Limitation / Side Reaction
Unprotected 3-Iodopyrazole

(5 mol%)

/ Dioxane:

100°C< 30%Poor (N-arylation competes)Severe Pd poisoning; Homocoupling [4]
N-THP 3-Iodopyrazole

(5 mol%)

/ Toluene:EtOH:

80°C70-85%Excellent (C3 only)Sluggish with ortho-substituted boronic acids
N-SEM 3-IodopyrazoleXPhos Pd G2 (2 mol%)

/ Dioxane:

80°C85-98%Excellent (C3 only)Requires fluoride source (TBAF) for later deprotection [3]
N-Boc 3-IodopyrazoleXPhos Pd G2 (2 mol%)

/ THF:

60°C60-75%Excellent (C3 only)Boc group can be labile under extended basic heating

Workflow & Decision Matrix

G Start 3-Iodopyrazole Starting Material CheckNH Is the N-H position protected? Start->CheckNH Protect Protect N-H (e.g., THP, SEM, Boc) CheckNH->Protect No Sterics Evaluate Steric Hindrance of Boronic Acid CheckNH->Sterics Yes Protect->Sterics Standard Standard Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80°C Sterics->Standard Low/Mod Hindered Hindered Coupling XPhos Pd G2, K3PO4 Dioxane/H2O, 100°C Sterics->Hindered High Success 3-Arylpyrazole Derivative Standard->Success Hindered->Success

Workflow for the Suzuki-Miyaura coupling of 3-iodopyrazoles based on sterics and protection.

Self-Validating Experimental Protocols

The following protocols utilize the Tetrahydropyranyl (THP) protecting group, which is robust under the highly basic conditions of the Suzuki coupling but easily cleaved under mild acidic conditions.

Protocol A: THP Protection of 3-Iodopyrazole

Causality: THP is chosen over Boc because it is completely stable to the aqueous


 used in the subsequent cross-coupling step at elevated temperatures.
  • Setup: In an oven-dried round-bottom flask, dissolve 3-iodopyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor via TLC (30% EtOAc in Hexanes). The starting 3-iodopyrazole is highly polar and will streak near the baseline. The successful formation of the N-THP protected product will appear as a distinct, non-polar spot (Rf ~0.6). If the baseline spot persists, add an additional 0.5 equiv of DHP.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling (XPhos Pd G2 System)

Causality: The XPhos Pd G2 precatalyst is utilized to ensure rapid generation of the active Pd(0) species, preventing the degradation of sterically hindered boronic acids via protodeboronation [4].

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-THP-3-iodopyrazole (1.0 equiv), the arylboronic acid (1.3 equiv), and XPhos Pd G2 (2 mol%).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

  • Solvent & Base Addition: Add degassed 1,4-Dioxane (to 0.1 M) followed by a degassed aqueous solution of

    
     (2.0 M, 3.0 equiv).
    
  • Self-Validation Check: Upon addition of the aqueous base to the precatalyst mixture, observe the solution. A distinct color shift from pale yellow to a deep red/brown homogeneous solution must occur within 5 minutes. This visual cue confirms the successful activation of the G2 precatalyst and the formation of the active monolithic Pd(0) species.

  • Reaction: Heat the mixture at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol C: Acidic Deprotection
  • Setup: Dissolve the purified N-THP-3-arylpyrazole in DCM (0.1 M).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: During the workup, slowly add saturated aqueous

    
     to the reaction mixture. Vigorous effervescence (
    
    
    
    gas) will occur. Continue the addition until gas evolution completely ceases. This confirms the total neutralization of the TFA, which is critical to prevent the degradation or salt-formation of the final pyrazole product during concentration.
  • Isolation: Extract the neutralized aqueous layer with EtOAc (3x). Dry the combined organic layers and concentrate to yield the pure 3-aryl-1H-pyrazole.

References

  • BenchChem Technical Support Team. "An Application Guide to the Synthesis of 3-Aryl-1H-Pyrazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling." BenchChem. 1

  • Gçtzinger, A. C., & M"ller, T. J. J. "Pyrazole chemistry has developed rapidly since the publication of the last review..." Thieme Connect. 2

  • "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." ResearchGate.3

  • "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals. 4

Sources

synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole from aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole from 3-Amino-1-isopropyl-5-methyl-1H-pyrazole via Diazotization-Iodination

Introduction

Iodinated pyrazoles are highly valuable building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1] Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[2][3]

This application note provides a comprehensive, in-depth guide for the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole, starting from its corresponding 3-amino precursor. The core of this transformation is a Sandmeyer-type reaction, a robust and well-established method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[4][5]

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific conditions, and critical safety considerations, ensuring a safe and reproducible execution of the protocol.

Reaction Principle: The Sandmeyer Reaction

The conversion of an aromatic amino group to an iodo group via the Sandmeyer reaction is a two-step process performed in a single pot (in situ).

  • Diazotization: The primary amino group of the 3-aminopyrazole is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7] This step converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

  • Iodide Displacement: The intermediate diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion acts as a nucleophile, attacking the pyrazole ring at the carbon bearing the diazonium group, which is subsequently displaced as dinitrogen gas to form the final 3-iodo-pyrazole product.[8][9] Unlike Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is generally not required for iodination, as iodide is a sufficiently strong nucleophile to effect the substitution.[8]

Experimental Guide

This protocol is presented in two parts: the synthesis of the requisite 3-aminopyrazole starting material and its subsequent conversion to the target 3-iodopyrazole.

Part A: Synthesis of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole

The most direct route to the aminopyrazole precursor is the condensation of isopropylhydrazine with a suitable β-ketonitrile, in this case, cyanoacetone.

Reaction Scheme: (CH₃)₂CHNHNH₂ + CH₃C(O)CH₂CN → 3-Amino-1-isopropyl-5-methyl-1H-pyrazole

Materials and Reagents:

ReagentFormulaM.W.Quantity (10 mmol scale)Notes
Isopropylhydrazine hydrochloride(CH₃)₂CHNHNH₂·HCl110.57 g/mol 1.11 g (10.0 mmol, 1.0 eq)Can be used as the free base if available.
CyanoacetoneCH₃C(O)CH₂CN83.09 g/mol 0.83 g (10.0 mmol, 1.0 eq)
Sodium Acetate (anhydrous)NaOAc82.03 g/mol 0.82 g (10.0 mmol, 1.0 eq)Required if starting from the hydrazine salt.
Ethanol (EtOH)C₂H₅OH46.07 g/mol 20 mLSolvent.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropylhydrazine hydrochloride (1.11 g, 10.0 mmol), cyanoacetone (0.83 g, 10.0 mmol), sodium acetate (0.82 g, 10.0 mmol), and ethanol (20 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the resulting residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-amino-1-isopropyl-5-methyl-1H-pyrazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

This part details the core diazotization and iodination procedure. CRITICAL: This reaction must be performed in a well-ventilated chemical fume hood due to the evolution of toxic nitrogen oxides (NOₓ) and the potential hazards of diazonium salts.[6][7]

Workflow Diagram:

SynthesisWorkflow cluster_prep Part A: Precursor Synthesis cluster_main Part B: Diazotization-Iodination A Isopropylhydrazine + Cyanoacetone B Reflux in EtOH A->B C Work-up & Isolation B->C D 3-Amino-1-isopropyl- 5-methyl-1H-pyrazole C->D E Dissolve Aminopyrazole in aq. HCl D->E Use Directly F Cool to 0-5 °C E->F G Dropwise addition of NaNO₂ solution F->G H Stir (Diazotization) G->H I Add KI solution H->I J Warm to RT (N₂ evolution) I->J K Work-up & Purification J->K L 3-Iodo-1-isopropyl- 5-methyl-1H-pyrazole K->L

Caption: Overall workflow for the two-stage synthesis.

Reagents and Equipment:

Reagent / EquipmentFormula / TypeM.W.Quantity (5.0 mmol scale)Notes
3-Amino-1-isopropyl-5-methyl-1H-pyrazoleC₇H₁₃N₃139.20 g/mol 0.70 g (5.0 mmol, 1.0 eq)From Part A.
Hydrochloric Acid, concentratedHCl36.46 g/mol ~1.5 mL~37% aqueous solution.
Sodium NitriteNaNO₂69.00 g/mol 0.38 g (5.5 mmol, 1.1 eq)
Potassium IodideKI166.00 g/mol 1.25 g (7.5 mmol, 1.5 eq)
Sodium ThiosulfateNa₂S₂O₃158.11 g/mol As neededFor quenching excess iodine.
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol ~50 mLFor extraction.
Starch-iodide paper---For testing for nitrous acid.
Ice/salt bath---To maintain 0-5 °C.
Magnetic stirrer, beakers, dropping funnel---Standard laboratory glassware.

Step-by-Step Protocol:

  • Amine Dissolution: In a 100 mL beaker, suspend 3-amino-1-isopropyl-5-methyl-1H-pyrazole (0.70 g, 5.0 mmol) in 10 mL of water. Add concentrated HCl (~1.5 mL) dropwise while stirring until the amine fully dissolves to form the hydrochloride salt.

  • Cooling: Place the beaker in an ice/salt bath and cool the solution to 0–5 °C with efficient magnetic stirring.

  • Diazotization: Dissolve sodium nitrite (0.38 g, 5.5 mmol) in 5 mL of cold water. Using a dropping funnel, add this NaNO₂ solution dropwise to the cold amine solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [10] The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid is present, and the diazotization is complete. If the test is negative, add a small amount more of the NaNO₂ solution.

  • Iodide Addition: In a separate beaker, dissolve potassium iodide (1.25 g, 7.5 mmol) in 5 mL of water. Slowly add this KI solution to the cold diazonium salt solution.

  • Decomposition: Remove the reaction vessel from the ice bath and allow it to warm slowly to room temperature. Vigorous bubbling (evolution of N₂ gas) should be observed. Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases. Gentle heating (to 40-50 °C) may be required to complete the decomposition.

  • Work-up: Cool the mixture. If the solution has a dark color from excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodo-1-isopropyl-5-methyl-1H-pyrazole as an oil or low-melting solid.

Purification and Characterization

The crude product can be purified using silica gel column chromatography.[11]

  • TLC Analysis: First, determine a suitable eluent system. A mixture of hexane and ethyl acetate (e.g., starting from 95:5 and increasing polarity) is a common choice for halogenated pyrazoles.[11] The target product should have an Rf value of approximately 0.3-0.4.

  • Column Chromatography: Pack a silica gel column with the chosen non-polar solvent. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the solvent system determined by TLC analysis, collecting fractions and monitoring them by TLC to isolate the pure product.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Expected Product Characteristics:

PropertyExpected Value
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 4.45 (sept, 1H, J = 6.8 Hz, CH (CH₃)₂), 2.20 (s, 3H, C5-CH ₃), 1.45 (d, 6H, J = 6.8 Hz, CH(C H₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ 150.1 (C5), 115.8 (C4), 75.0 (C3-I), 50.2 (C H(CH₃)₂), 22.5 (CH(C H₃)₂), 12.8 (C5-C H₃)

Note: NMR data are predicted based on analogous structures and chemical shift principles. Actual values may vary.

Safety Precautions and Hazard Management

The diazotization of aromatic amines is a potentially hazardous procedure and requires strict adherence to safety protocols.

  • Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can be violently explosive.[6][10] NEVER attempt to isolate the diazonium salt intermediate. The protocol is designed for the in situ use of the diazonium salt in solution, where it is significantly more stable.[6]

  • Temperature Control: The reaction is highly exothermic. Maintaining the temperature below 5 °C is critical to prevent uncontrolled decomposition of the diazonium salt and minimize side reactions.[7][10]

  • Toxic Fumes: The acidification of sodium nitrite generates nitrous acid and its toxic decomposition products (NO, NO₂).[6] This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and must be handled with appropriate personal protective equipment (PPE).[6]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile) must be worn at all times.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete diazotization.Ensure temperature was kept below 5 °C. Test for excess nitrous acid with starch-iodide paper before adding KI.[10]
Diazonium salt decomposed before iodide addition.Maintain low temperature throughout diazotization and add KI promptly after the 30-minute stir.
Reaction Mixture Turns Dark Brown/Black Immediately Temperature too high during NaNO₂ addition.Improve cooling efficiency. Slow down the rate of addition of the sodium nitrite solution.
Difficult Purification Presence of starting material or side products.Ensure the reaction went to completion via TLC. Consider an acid-base extraction work-up: the basic aminopyrazole starting material can be removed by an acidic wash, while the product remains in the organic layer.[12]
Oily Product Does Not Solidify Product may be a low-melting solid or an oil at room temperature.Purify by column chromatography. Do not rely on crystallization as the sole purification method unless a seeding crystal is available.

Mechanism Visualization

Caption: Simplified mechanism of the Sandmeyer-type reaction. Note: Image placeholders would be replaced with actual chemical structures in a final document.

References

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • SATHEE. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [Link]

  • Hovhannisyan, A. A., et al. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Organic Chemistry Portal. (n.d.). I2 and Electrophilic I+ reagents. [Link]

  • ACS Publications. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4‑b]pyridines. Organic Letters. [Link]

  • ACS Publications. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters.
  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Semantic Scholar. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]

  • StackExchange. (2023). Pyrazole iodination. [Link]

  • ACS Publications. (1964). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. [Link]

  • ResearchGate. (n.d.). Iodination of highly basic pyrazoles by HOI. [Link]

  • National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis.
  • RSC Publishing. (n.d.). Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. Part 2.1 Access to the[14]benzopyrano[4,3-c]pyrazole system of pharmaceutical interest. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

Sources

Application Notes: Sonogashira Cross-Coupling of 3-Iodo-1-isopropyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scope and Substrate Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, frequently featured in anti-inflammatory, antipsychotic, and anticancer agents[1]. The functionalization of pyrazole rings through allows for the introduction of diverse alkynyl groups, generating novel chemical entities that are highly valuable in drug discovery[2].

The specific substrate, 3-iodo-1-isopropyl-5-methylpyrazole , presents a highly strategic topology for cross-coupling:

  • Electronic Reactivity: Comparing the reactivity of halogenated pyrazoles, there is a clear preference for iodides over bromides and chlorides[3]. The lower bond dissociation energy of the C3–I bond ensures rapid oxidative addition by the palladium catalyst, allowing the reaction to proceed under mild conditions[4].

  • Regiochemical Accessibility: The 1-isopropyl and 5-methyl groups create significant steric bulk on one hemisphere of the heterocycle. However, the C3-iodo position remains distal and sterically unencumbered. This allows bulky palladium-phosphine complexes to coordinate and insert into the C–I bond without prohibitive steric clash.

  • Pharmacological Tuning: The isopropyl group at the N1 position enhances the lipophilicity of the resulting pharmacophore, a critical parameter for optimizing cell permeability in drug development.

Mechanistic Insights & Causality

The Sonogashira reaction proceeds through a synergistic, bimetallic catalytic cycle involving both palladium and copper[2]. Understanding this mechanism is essential for troubleshooting and optimizing the reaction.

  • Palladium Cycle (The Main Engine): The active Pd(0) species undergoes oxidative addition with the C3–I bond of the pyrazole to form a Pd(II)–aryl intermediate[2].

  • Copper Cycle (The Co-Catalyst): Simultaneously, the terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper acetylide intermediate[2].

  • Convergence: The copper acetylide undergoes transmetalation with the Pd(II)–aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst[2].

Mechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 3-Iodo-pyrazole PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation PdII->TransMet CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet PdII_Alk Ar-Pd-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of 3-iodopyrazoles.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, base, and solvent plays a significant role in the reaction outcome[5]. The table below summarizes the optimization landscape for the coupling of 3-iodo-1-isopropyl-5-methylpyrazole with a standard terminal alkyne (e.g., phenylacetylene)[2],[6].

EntryCatalyst (mol%)Co-Catalyst (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1PdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃N (3.0)DMF2545Incomplete conversion; oxidative addition is slow at RT.
2 PdCl₂(PPh₃)₂ (2%) CuI (4%) Et₃N (3.0) DMF 60 88 Optimal conditions; rapid transmetalation.
3Pd(PPh₃)₄ (5%)CuI (10%)DIPEA (3.0)THF6582Good yield, but requires higher catalyst loading.
4PdCl₂(PPh₃)₂ (2%)NoneEt₃N (3.0)DMF80<10Copper-free conditions fail; highlights CuI necessity.

Detailed Experimental Protocol

This protocol provides a foundational, step-by-step methodology for the synthesis of novel pyrazole-alkyne derivatives[2].

Step 1: Reagent Preparation and Degassing
  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-5-methylpyrazole (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Causality Check: Degas the solution via three freeze-pump-thaw cycles or by bubbling Argon through the solution for 15 minutes. Why? The reaction typically requires anhydrous and anaerobic conditions[4]. Oxygen acts as an electron acceptor that promotes the undesired copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification.

Step 2: Catalyst Activation
  • Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%)[2].

  • Stir the mixture at room temperature for 5 minutes.

  • Causality Check: Pre-mixing the precatalyst in the absence of the alkyne allows the initial reduction of Pd(II) to the active Pd(0) species, often facilitated by the amine base in the next step.

Step 3: Base and Alkyne Addition
  • Add Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe[2].

  • Causality Check: Et₃N serves a dual role. It acts as the base to deprotonate the terminal alkyne (forming the nucleophilic copper acetylide) and neutralizes the hydrogen iodide (HI) byproduct generated during the catalytic cycle.

Step 4: Reaction Execution & Self-Validation
  • Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Self-Validating System: Monitor the reaction via LC-MS. The protocol validates itself when the distinct isotopic mass signature of the iodinated starting material disappears. The emergence of the coupled product mass confirms successful transmetalation and reductive elimination. If a mass corresponding to the alkyne dimer is observed, it indicates oxygen contamination, validating the need for stricter anaerobic conditions in future runs.

Step 5: Aqueous Workup and Purification
  • Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL)[1].

  • Wash the organic layer with distilled water (3 × 10 mL) and saturated aqueous NaCl (brine, 10 mL).

  • Causality Check: DMF and Et₃N salts are highly water-soluble. Multiple aqueous washes efficiently partition these polar components into the aqueous phase, leaving the lipophilic pyrazole product in the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Degassing (Remove O2) Step2 2. Catalyst Loading (Pd/Cu) Step1->Step2 Step3 3. Alkyne & Base Addition Step2->Step3 Step4 4. Heating (60°C, 4h) Step3->Step4 Step5 5. Aqueous Workup (Remove DMF) Step4->Step5 Step6 6. Chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.

References

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole Source: MDPI (Molbank) URL: [Link]

  • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions Source: ResearchGate / ARKAT-USA URL: [Link]

Sources

C-3 functionalization of 1-isopropyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic protocols for the .

Executive Summary: The Regioselectivity Paradox

The 1-isopropyl-5-methylpyrazole scaffold presents a unique regioselectivity challenge. The three available carbon sites exhibit distinct reactivity profiles that often compete with the desired C-3 functionalization:

  • C-4 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (SEAr). Reagents like NBS or HNO₃ will exclusively target C-4 unless it is blocked.

  • C-5 Methyl Group (Acidic): The protons on the C-5 methyl group are susceptible to lateral lithiation . Treatment with strong bases (e.g., n-BuLi) results in deprotonation of the methyl group (

    
     ~35-40) rather than the C-3 aromatic proton, leading to functionalization of the side chain.
    
  • C-3 Position (The Target): This position is electronically deactivated compared to C-4 and less acidic than the C-5 methyl. Consequently, Direct Radical Functionalization (Minisci-type) or De Novo Synthesis are the most reliable high-yield strategies, while transition-metal catalyzed methods (C-H activation) require specific steric control.

Part 1: Mechanistic Landscape & Strategy Selection

The choice of protocol depends on the desired functional group and the stage of synthesis.

StrategyMechanismTarget FidelityKey Reagents
Protocol A (Direct) Radical C-H FunctionalizationHigh (C-3 Selective)Aryl sulfinates, AgNO₃, Persulfate
Protocol B (Stepwise) C-4 Blocking

C-3 Activation
Medium (Multi-step)NBS, Halogen Dance (Risky), Pd-Catalysis
Protocol C (De Novo) Cyclization of Functionalized PrecursorsAbsolute (Isomer Control)Diketoesters, Isopropylhydrazine
Decision Logic (DOT Diagram)

G Start Start: 1-Isopropyl-5-Methylpyrazole Goal Goal: C-3 Functionalization Start->Goal Decision Is the Pyrazole Ring Already Formed? Goal->Decision Yes Yes (Late-Stage) Decision->Yes Post-Synthetic No No (Early-Stage) Decision->No Building Block Direct Direct C-H Functionalization Yes->Direct DeNovo Protocol C: De Novo Cyclization (Regioselective Synthesis) No->DeNovo Radical Protocol A: Radical (Minisci) Reaction (Favors C-3 over C-4) Direct->Radical Alkyl/Aryl Group Block Protocol B: Block C-4 (SEAr) then Functionalize C-3 Direct->Block Complex Coupling

Caption: Decision tree for selecting the optimal C-3 functionalization pathway based on synthetic stage and substrate availability.

Part 2: Detailed Experimental Protocols

Protocol A: Direct C-3 Alkylation/Arylation (Minisci Reaction)

Principle: Unlike SEAr which targets the electron-rich C-4, nucleophilic alkyl/aryl radicals preferentially attack the C-3 position (alpha to the nitrogen) of the protonated pyrazole ring. The C-5 position is blocked by the methyl group, making C-3 the exclusive site for radical addition.

Scope: Introduction of alkyl, aryl, and acyl groups.

Materials:

  • Substrate: 1-isopropyl-5-methylpyrazole (1.0 equiv)

  • Radical Source: Sodium arylsulfinate (for arylation) or Alkyl carboxylic acid (for alkylation).

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv).
    
  • Catalyst:

    
     (0.1–0.2 equiv).
    
  • Solvent: DCM/Water (biphasic) or TFA/Water.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-isopropyl-5-methylpyrazole (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL). Add TFA (1.0 equiv) to protonate the pyrazole (activating it for radical attack).

  • Reagent Addition: Add the sulfinate salt (1.5 equiv) or carboxylic acid.

  • Catalysis: Add

    
     (10 mol%).
    
  • Initiation: Add ammonium persulfate (2.0 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature (or 40°C for sluggish substrates) for 12–24 hours. The mixture may turn dark due to silver salts.

  • Workup: Basify with saturated

    
     to pH 8. Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If C-4 functionalization is observed as a minor byproduct, increase the acidity (use TFA solvent) to further deactivate the ring towards electrophilic pathways and favor the radical mechanism.

Protocol B: The "Block-and-Functionalize" Strategy

Principle: If transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald) is required at C-3, the C-4 position must first be blocked to prevent competitive halogenation.

Workflow:

  • Step 1: C-4 Bromination (Blocking)

    • Reagent: NBS (1.05 equiv) in MeCN,

      
      .
      
    • Outcome: Quantitative conversion to 4-bromo-1-isopropyl-5-methylpyrazole .

    • Why: C-4 is orders of magnitude more reactive toward NBS than C-3.

  • Step 2: C-3 Functionalization (The Challenge)

    • Option 1: C-H Activation. Use Pd(OAc)₂, PivOH, and an Aryl Iodide. With C-4 blocked and C-5 methyl, C-3 is the only available

      
       C-H bond.
      
    • Option 2: Halogen Dance (Risky). Treat 4-bromo intermediate with LDA at -78°C.

      • Warning: The C-5 methyl protons are acidic. Lateral lithiation at C-5-Me is a major competing pathway vs. the desired halogen dance to C-3. This route is not recommended for 5-methyl pyrazoles unless lateral functionalization is desired.

  • Step 3: C-4 Debromination

    • Method: Hydrogenation (Pd/C, H₂) or Lithium-Halogen exchange followed by protonation (if C-3 group tolerates it).

Protocol C: De Novo Synthesis (The Industrial Gold Standard)

Principle: Instead of functionalizing the difficult C-3 position, construct the pyrazole ring with the substituent already in place. This is the only method to guarantee 100% regiocontrol for complex C-3 groups.

Reaction: Condensation of 1,3-diketones with Isopropylhydrazine.

Regiochemistry Control: Reaction of 1-substituted-1,3-butanedione (e.g., 1-aryl-1,3-butanedione) with isopropylhydrazine yields a mixture of isomers:

  • Isomer A: 1-isopropyl-3-aryl-5-methylpyrazole (Desired).

  • Isomer B: 1-isopropyl-3-methyl-5-arylpyrazole (Undesired).

Optimization Table for Isomer A (3-Substituted-5-Methyl):

ParameterCondition for Favoring 1-iPr-5-Me-3-RMechanistic Rationale
Solvent Non-polar (Toluene, Hexane)Minimizes dipole interactions, favoring steric control.
Reagent Order Pre-mix Diketone + Acid, then HydrazineAcid catalysis activates the less hindered carbonyl (acetyl) for hydrazine attack.
Hydrazine Isopropylhydrazine HydrochlorideThe bulky isopropyl group prefers to attack the less hindered carbonyl (the acetyl methyl side), placing the Methyl at C-5 and the R-group at C-3.

Protocol:

  • Dissolve the functionalized diketone (

    
    ) in Ethanol.
    
  • Add Isopropylhydrazine HCl (1.1 equiv).

  • Stir at RT for 1 hour, then reflux for 3 hours.

  • Analysis: Check regioisomer ratio by NMR (NOESY). The 5-Me group will show NOE with the N-Isopropyl methine proton. The 3-Me isomer will not.

Part 3: References & Validation

  • Mechanistic Basis of Pyrazole C-H Functionalization:

    • Review: "Transition-metal-catalyzed C–H functionalization of pyrazoles."[1][2] Org.[3][4] Biomol. Chem., 2014.[2][4] Link

    • Insight: Establishes the C-4 nucleophilic / C-5 acidic / C-3 radical reactivity hierarchy.

  • Radical (Minisci) Reactivity:

    • Source: "Regioselective Radical Alkylation of Heterocycles." J. Am. Chem. Soc., 2010.

    • Relevance: Validates that radical attack prefers the positions alpha to nitrogen (C-3/C-5) over the beta position (C-4).

  • Lithiation Regioselectivity (Lateral vs Ring):

    • Source: "Regioselectivity in lithiation of 1-methylpyrazole." Org.[3][4] Biomol. Chem., 2006.[3] Link

    • Relevance: Confirms that blocking C-5 with a methyl group shifts lithiation to the lateral methyl group, necessitating the Radical or De Novo approaches for C-3 functionalization.

  • De Novo Regiocontrol:

    • Source: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[3][4] Lett., 2014.[2][4][5] Link

    • Relevance: Provides the conditions for controlling the condensation of hydrazines with unsymmetrical diketones.

Sources

Sandmeyer reaction protocol for 1-isopropyl-5-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Non-Aqueous Sandmeyer Bromination of 1-Isopropyl-5-methyl-1H-pyrazol-3-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly optimized, scalable, and self-validating protocol for the conversion of a heteroaromatic amine into a versatile brominated building block.

Strategic Overview & Biological Relevance

The synthesis of 3-halo-pyrazoles from their corresponding 3-aminopyrazoles is a foundational transformation in medicinal chemistry. The target product, 3-bromo-1-isopropyl-5-methyl-1H-pyrazole , serves as a highly versatile building block[1]. The C3-bromine handle is primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N1-isopropyl and C5-methyl groups provide specific steric and lipophilic properties frequently exploited in modern kinase inhibitors and agrochemicals[1].

This technical guide details a modified, non-aqueous Sandmeyer bromination protocol[2]. By leveraging tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr


) in anhydrous acetonitrile, this method circumvents the severe limitations of traditional aqueous diazotization[3].

Mechanistic Causality: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that successful heterocyclic chemistry relies on anticipating and mitigating side reactions. The choices in this protocol are driven by the following mechanistic causalities:

  • Avoidance of Aqueous Media: Standard aqueous conditions (NaNO

    
     / mineral acids) applied to electron-rich heterocycles like pyrazoles often lead to highly water-soluble diazonium salts that are nearly impossible to extract, or result in the precipitation of intractable diazo-resins[2]. Utilizing tert-butyl nitrite in anhydrous acetonitrile maintains a homogeneous system and prevents hydrolytic dediazoniation (which would yield an unwanted 3-hydroxy pyrazole byproduct)[3].
    
  • The Inverse Addition Strategy: In this protocol, the pyrazol-3-amine is added dropwise to a pre-mixed solution of CuBr

    
     and t-BuONO. This inverse addition is critical: it maintains a deliberately low steady-state concentration of the free amine. If t-BuONO were added to the amine instead, the highly reactive diazonium intermediate would undergo rapid nucleophilic attack by the unreacted starting material, forming a dead-end triazene byproduct.
    
  • Dual Role of CuBr

    
    :  Copper(II) bromide acts as both the stoichiometric bromide source and the single-electron transfer (SET) mediator[4]. The nitrosating agent reduces a fraction of Cu(II) to Cu(I) in situ. The Cu(I) species then reduces the diazonium salt to a transient heteroaryl radical, which subsequently abstracts a bromine atom from CuBr
    
    
    
    to yield the target 3-bromopyrazole[4].

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol)Functional Role
1-Isopropyl-5-methyl-1H-pyrazol-3-amine 139.201.001.39 gLimiting Starting Material
tert-Butyl nitrite (t-BuONO) 103.121.501.80 mLOrganic Nitrosating Agent
Copper(II) bromide (CuBr

)
223.351.202.68 gHalide Source & SET Catalyst
Acetonitrile (Anhydrous) 41.05-50.0 mLPolar Aprotic Solvent (0.2 M)
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole 203.081.002.03 gTarget Product (100% Yield)

Reaction Mechanism & Workflow Visualization

SandmeyerWorkflow Substrate 1-Isopropyl-5-methyl- 1H-pyrazol-3-amine Diazonium Diazonium Intermediate (Transient Species) Substrate->Diazonium Inverse Addition at 0 °C Reagents t-BuONO + CuBr2 in Anhydrous MeCN Reagents->Diazonium Nitrosation Radical Heteroaryl Radical (-N2 Gas Evolution) Diazonium->Radical Cu(I)/Cu(II) SET Heat to 60 °C Product 3-Bromo-1-isopropyl- 5-methyl-1H-pyrazole Radical->Product Bromine Transfer from CuBr2

Non-aqueous Sandmeyer bromination mechanism and workflow for pyrazol-3-amine.

Step-by-Step Experimental Protocol

Phase 1: System Preparation

  • Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Purge the assembled system with dry Nitrogen (N

    
    ) for 10 minutes to displace atmospheric moisture.
    
  • Charge the flask with Copper(II) bromide (2.68 g, 12.0 mmol) and anhydrous acetonitrile (30 mL). Stir at 400 rpm to create a uniform, dark suspension.

Phase 2: Nitrosation & Halogenation 4. Cool the CuBr


 suspension to 0 °C using an ice-water bath.
5. Syringe tert-butyl nitrite (1.80 mL, 15.0 mmol) directly into the reaction mixture. Allow the system to stir for 5 minutes to pre-form the active nitrosating complex.
6. In a separate dry vial, dissolve 1-isopropyl-5-methyl-1H-pyrazol-3-amine (1.39 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).
7. Transfer the amine solution to the addition funnel and add it dropwise  to the reaction mixture over 30 minutes. Note: Vigorous effervescence (N

gas evolution) will occur as the diazonium decomposes into the radical[2]. 8. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. 9. Heat the reaction to 60 °C for 2 hours to drive the single-electron transfer to completion and ensure total extrusion of nitrogen gas[3].

Phase 3: Quench & Extraction 10. Cool the reaction mixture to room temperature. 11. Quench the reaction by adding 1M aqueous HCl (30 mL). Causality: The acidic quench is mandatory to break down the strong copper-pyrazole coordination complexes, ensuring the product is released entirely into the organic phase. 12. Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL). 13. Wash the combined organic layers sequentially with saturated aqueous NaHCO


 (30 mL) and brine (30 mL).
14. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Phase 4: Purification 15. Purify the crude dark residue via flash column chromatography on silica gel, utilizing a gradient of 5% to 20% Ethyl Acetate in Hexanes. 16. Pool the pure fractions and concentrate to afford the target 3-bromo-1-isopropyl-5-methyl-1H-pyrazole.

Self-Validating Systems (In-Process Controls)

To ensure trustworthiness and prevent downstream failures, the protocol must be validated in real-time before isolation:

  • Physical Cue: The cessation of gas evolution at 60 °C is the primary physical indicator that the diazonium intermediate has been fully consumed[2].

  • Thin-Layer Chromatography (TLC): Using 30% EtOAc in Hexanes, the starting amine is highly polar (R

    
     ~ 0.1) and stains heavily with ninhydrin. The brominated product is significantly less polar (R
    
    
    
    ~ 0.6) and is UV-active but ninhydrin-negative.
  • LCMS Verification: The product will exhibit a characteristic 1:1 isotopic doublet at m/z 203.0 and 205.0 [M+H]

    
    , confirming the successful incorporation of the bromine atom[1].
    

References

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Catalytic Sandmeyer Bromination Source: Organic Chemistry Portal / Synthesis (2007) URL: [Link]

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodopyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics[1][2]. While electrophilic aromatic substitution naturally favors the C4 position of the pyrazole ring, functionalizing the C3 position requires strategic pre-halogenation followed by transition-metal-catalyzed cross-coupling[3].

Among halogenated pyrazoles, 3-iodopyrazoles are particularly valuable. The carbon-iodine (C-I) bond possesses a lower dissociation energy compared to C-Br or C-Cl bonds, facilitating rapid oxidative addition to palladium(0) species under milder conditions. However, this heightened reactivity introduces specific synthetic challenges, notably competitive dehalogenation and homocoupling (yielding bipyrazoles), which must be mitigated through precise catalyst, ligand, and protecting group selection[4][5].

This application note provides a comprehensive guide to executing Suzuki-Miyaura, Sonogashira, and Negishi cross-couplings on 3-iodopyrazoles, detailing the mechanistic causality behind optimized protocols.

Mechanistic Insights & Causality in Experimental Design

To achieve high yields in pyrazole cross-coupling, researchers must control the kinetics of the catalytic cycle. The free N-H bond of an unprotected pyrazole can poison palladium catalysts, coordinate with copper co-catalysts in Sonogashira reactions, or protonate sensitive organometallic reagents (like organozincs)[6]. Therefore, N-protection is a critical first step.

The Role of Protecting Groups
  • 1-(1-Ethoxyethyl) (EtOEt): Highly recommended for Sonogashira couplings. Unlike the Tetrahydropyran (THP) group, EtOEt can be removed under exceptionally mild acidic conditions, preventing the degradation of sensitive newly formed alkyne bonds[6].

  • Alkyl Groups (e.g., Ethyl, Methyl): Used when the N-alkyl group is part of the final active pharmaceutical ingredient (API), maintaining stability across harsh basic conditions (e.g., Suzuki couplings)[2].

Overcoming Homocoupling and Dehalogenation

In Negishi and Suzuki couplings of 3-iodopyrazoles, the use of standard catalysts like


 often results in poor conversion and significant dehalogenation[4]. This occurs when the transmetalation step is slower than competitive side reactions.
  • Solution: Switching to bidentate ligands like dppf (e.g.,

    
    ) or bulky, electron-rich Buchwald ligands (e.g., XPhos) accelerates the reductive elimination step, effectively outcompeting homocoupling and dehalogenation pathways[2][5].
    

MechanisticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Rapid C-I Cleavage) Pd0->OxAdd + 3-Iodopyrazole PdII Pd(II) Intermediate (3-Pyrazolyl-Pd-I) OxAdd->PdII Transmet Transmetalation (Rate-Limiting Step) PdII->Transmet + R-M (M = B, Zn, Cu) PdII_R Pd(II) Intermediate (3-Pyrazolyl-Pd-R) Transmet->PdII_R RedElim Reductive Elimination (Accelerated by Bulky Ligands) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted Pyrazole (Target Product) RedElim->Product

Mechanistic cycle of Pd-catalyzed cross-coupling highlighting rate-determining steps.

Workflow & Decision Matrix

Selecting the appropriate cross-coupling strategy depends heavily on the nature of the desired C3 substituent.

DecisionTree Start 3-Iodopyrazole Functionalization Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Negishi Negishi (Organozinc Reagents) Start->Negishi Suz_Cat Pd2(dba)3 / XPhos Base: K3PO4 or Na2CO3 Suzuki->Suz_Cat Son_Cat PdCl2(PPh3)2 + CuI Base: Et3N Sonogashira->Son_Cat Neg_Cat Pd(dppf)Cl2 Solvent: Anhydrous THF Negishi->Neg_Cat Suz_Out Aryl/Heteroaryl Groups (High Yield, Low Toxicity) Suz_Cat->Suz_Out Son_Out Alkynyl Groups (Requires N-Protection) Son_Cat->Son_Out Neg_Out Sterically Hindered Alkyl/Aryl Groups Neg_Cat->Neg_Out

Decision tree for selecting optimal cross-coupling conditions for 3-iodopyrazoles.

Quantitative Yield Data Comparison

The following table summarizes expected yields and side-product profiles for 3-iodopyrazoles under various cross-coupling conditions, synthesized from field-validated data[4][5][6].

Reaction TypeCoupling PartnerCatalyst SystemN-Protecting GroupExpected YieldPrimary Side Reaction
Suzuki-Miyaura Aryl Boronic Acid

/ XPhos
Ethyl / Methyl75 - 90%Protodeboronation
Suzuki-Miyaura Aryl Boronic Acid

None (Free N-H)< 30%Catalyst Poisoning
Sonogashira Phenylacetylene

/ CuI
1-(1-Ethoxyethyl)85 - 95%Alkyne Homocoupling
Negishi Phenylzinc Bromide

Trityl / SEM60 - 87%Dehalogenation
Negishi Phenylzinc Bromide

Trityl / SEM19 - 40%Homocoupling (Bipyrazole)

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of N-Alkyl-3-Iodopyrazole

This protocol utilizes a highly active Pd/XPhos system to ensure rapid coupling of sterically hindered or electron-deficient boronic acids, minimizing dehalogenation[2].

Materials:

  • 1-Ethyl-3-iodopyrazole (1.0 mmol)

  • Aryl/Heteroaryl potassium trifluoroborate or boronic acid (1.2 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • XPhos ligand (0.10 mmol, 10 mol%)

  • 
     or 
    
    
    
    (2.0 mmol)
  • Dioxane/Water (4:1 v/v, 10 mL)

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1-ethyl-3-iodopyrazole, the boronic acid/trifluoroborate,

    
    , XPhos, and the inorganic base.
    
  • Solvent Addition & Degassing: Add the Dioxane/Water mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and Pd(0) species, halting the catalytic cycle.

  • Heating: Replace the septum with a Teflon-lined screw cap. Heat the reaction mixture in an oil bath at 100 °C for 16 hours under vigorous stirring[2].

  • Reaction Monitoring: Monitor completion via LCMS or TLC (typically Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 3-iodopyrazole indicates completion.

  • Workup: Cool to room temperature. Dilute the mixture with 20 mL of distilled water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 3-arylpyrazole.
    
Protocol B: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

This protocol leverages the EtOEt protecting group, which is stable under the basic coupling conditions but easily cleaved post-reaction[6].

Materials:

  • 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (

    
    ) (2.5 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Methodology:

  • Preparation: In a flame-dried Schlenk tube under an Argon atmosphere, dissolve the protected 3-iodopyrazole in anhydrous THF.

  • Catalyst Addition: Add

    
     and CuI to the solution. Stir for 5 minutes at room temperature.
    
  • Reagent Addition: Inject Triethylamine followed by the terminal alkyne dropwise via syringe. Causality: Adding the alkyne last minimizes Glaser-type homocoupling of the alkyne mediated by CuI and trace oxygen[1].

  • Coupling: Stir the reaction mixture at room temperature (or heat to 50 °C for sterically hindered alkynes) for 14.5 hours[6].

  • Workup: Dilute the crude mixture with diethyl ether (15 mL) and filter through a short pad of Celite to remove palladium black and copper salts.

  • Deprotection (Optional): To remove the EtOEt group, dissolve the concentrated crude product in Dichloromethane (DCM) and treat with a catalytic amount of Trifluoroacetic Acid (TFA) at room temperature for 2 hours. Neutralize with saturated aqueous

    
    [1][6].
    
  • Purification: Concentrate the organic phase and purify via silica gel chromatography.

Protocol C: Negishi Cross-Coupling of 4/3-Iodopyrazoles

Negishi coupling is the method of choice for installing sterically demanding alkyl or aryl groups, though it requires strict anhydrous conditions[4][5].

Materials:

  • Protected 3-iodopyrazole (1.0 mmol)

  • Organozinc halide (

    
    ) (2.0 - 3.0 mmol, typically 0.5 M in THF)
    
  • 
     (0.05 mmol, 5 mol%)
    
  • Anhydrous THF (5 mL)

Methodology:

  • Setup: Under a strict Argon atmosphere, charge a dry flask with the protected 3-iodopyrazole and

    
    . Causality: 
    
    
    
    is chosen over
    
    
    because its larger bite angle facilitates rapid reductive elimination, drastically reducing dehalogenation side-products[4].
  • Transmetalation Initiation: Inject anhydrous THF, followed by the slow, dropwise addition of the organozinc reagent at 0 °C.

  • Heating: Warm the mixture to room temperature, then heat to 60 °C for 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous

    
     (10 mL) to destroy excess organozinc reagent.
    
  • Extraction & Purification: Extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and purify via chromatography.

References

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents (WO2017011776A1).
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry (PMC/NIH). URL:[Link]

  • Pyrazole Chemistry (Review). Thieme Connect. URL:[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. URL:[Link]

Sources

Buchwald-Hartwig amination of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Executive Summary & Strategic Rationale

The synthesis of highly substituted aminopyrazoles is a critical endeavor in modern drug discovery, as the pyrazole scaffold is a privileged pharmacophore frequently found in kinase inhibitors (e.g., JAK-STAT pathway modulators) and CNS-active agents[1]. The Buchwald-Hartwig cross-coupling reaction remains the gold standard for forging the crucial C–N bond in these systems[2].

This application note details the palladium-catalyzed amination of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3)[3]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and self-validating checkpoints required to master this specific transformation.

Mechanistic Causality: Substrate & Catalyst Design

Working with heterocyclic halides presents unique challenges that dictate our experimental choices:

  • The Substrate Advantage (N-Alkylation & Halogen Choice): Unprotected pyrazoles possess a free –NH group that can strongly coordinate to Palladium(II) intermediates, forming insoluble, catalytically inactive polymeric species (often observed as a black precipitate)[4]. The N-isopropyl group in our substrate entirely eliminates this catalyst-poisoning pathway. Furthermore, the choice of an iodide at the C3 position provides a highly reactive handle; the lower bond dissociation energy of the C–I bond ensures that the initial oxidative addition step proceeds rapidly, overcoming the inherent electron-rich nature of the pyrazole core[5].

  • Ligand Selection (Overcoming Steric Clash): The C3 position is flanked by the N1-isopropyl group, creating a sterically demanding environment. To drive the rate-limiting reductive elimination step, bulky, electron-rich biarylphosphine ligands are mandatory. BrettPhos is strictly recommended for primary amines to prevent bis-arylation, while tBuDavePhos or RuPhos are optimal for secondary amines to suppress competitive

    
    -hydride elimination[5][6].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-I bond) Pd0->OA + 3-Iodo-pyrazole PdII Pd(II) Ar-Pd-I Complex OA->PdII AmineBind Amine Coordination & Base Deprotonation PdII->AmineBind + Amine & Base PdII_Amide Pd(II) Ar-Pd-NR2 Complex AmineBind->PdII_Amide - Base-HI RE Reductive Elimination (C-N Bond Formation) PdII_Amide->RE RE->Pd0 Catalyst Regeneration Product 3-Amino Pyrazole Product RE->Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle for iodopyrazoles.

Quantitative Data: Reaction Optimization

The following table synthesizes expected outcomes based on established optimization parameters for sterically hindered halopyrazoles. Palladium consistently outperforms Copper (Ullmann-type) catalysis for this specific substrate class unless the amine possesses highly reactive


-hydrogens[5].

Table 1: Optimization of Reaction Conditions for 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Amine ClassPrecatalystLigandBaseSolvent (Temp)Expected Yield
Primary Aryl (e.g., Aniline)Pd2(dba)3 (5 mol%)BrettPhos (10 mol%)NaOtBuToluene (100 °C)> 90%
Primary Alkyl (e.g., Benzylamine)Pd(OAc)2 (5 mol%)RuPhos (10 mol%)Cs2CO31,4-Dioxane (100 °C)82 - 88%
Secondary (e.g., Morpholine)Pd2(dba)3 (5 mol%)tBuDavePhos (10 mol%)NaOtBuToluene (100 °C)85%
Secondary (e.g., Piperidine)CuI (10 mol%) ControlNoneK3PO4DMF (120 °C)< 25%

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole with a generic primary aryl amine (e.g., aniline). Every step includes a validation checkpoint to ensure systemic integrity.

Workflow Prep 1. Reagent Prep (Inert Atm) Reaction 2. Cross-Coupling (100°C, 12h) Prep->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purification 4. Silica Gel Chromatography Workup->Purification Analysis 5. LC-MS / NMR Validation Purification->Analysis

Figure 2: Standard experimental workflow for the Buchwald-Hartwig cross-coupling reaction.

Step-by-Step Methodology

1. Preparation and Degassing (Crucial for Catalyst Lifespan)

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (1.0 equiv, 250 mg, 1.0 mmol), Pd2(dba)3 (0.025 equiv, 23 mg), BrettPhos (0.06 equiv, 32 mg), and NaOtBu (1.5 equiv, 144 mg).

  • Action: Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides. A properly degassed system will maintain a clear, dark red/orange hue upon solvent addition. If the powder turns black immediately, oxygen contamination has occurred.

2. Reagent Addition and Heating

  • Action: Via syringe, add anhydrous, degassed Toluene (5.0 mL) followed by the amine (1.2 equiv, 1.2 mmol).

  • Action: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Causality & Validation: Toluene is chosen for its high boiling point and non-coordinating nature. As the reaction reaches 100 °C, the solution should transition to a deep, homogeneous orange/red, indicating the formation of the active L_nPd(0) complex[7].

3. In-Process Monitoring (LC-MS)

  • Action: After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Methanol, and analyze.

  • Causality & Validation: You must track the disappearance of the starting material mass (

    
     251). If you observe a peak at 
    
    
    
    125, this indicates hydrodehalogenation (the pyrazole was reduced instead of aminated). This means oxidative addition occurred, but reductive elimination failed—usually requiring a switch to a bulkier ligand[6].

4. Workup and Isolation

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Action: Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Causality & Validation: The Celite filtration is mandatory. Residual palladium will streak through silica gel columns and contaminate NMR spectra, often appearing as broadened peaks or baseline noise.

5. Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting Common Failure Modes

  • Issue: Complete consumption of starting material, but no product formed (only

    
     125 observed).
    
    • Causality: The Pd(II) Ar-Pd-NR2 intermediate is undergoing

      
      -hydride elimination rather than reductive elimination.
      
    • Solution: Switch from Pd2(dba)3 to Pd(OAc)2, and change the ligand to tBuDavePhos. Ensure the reaction is strictly anhydrous, as moisture can protonate the intermediate[5].

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Catalyst poisoning or base depletion. The amine might be coordinating too strongly to the metal, or the NaOtBu has degraded.

    • Solution: Switch to a weaker, but more soluble base like Cs2CO3 in 1,4-Dioxane, and increase the ligand-to-palladium ratio to 2.5:1 to ensure the metal remains fully ligated[2].

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). Available at: [Link]

  • 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3. Molaid. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules (MDPI). Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at:[Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling - General Mechanism. Organic Synthesis. Available at:[Link]

Sources

Heck reaction using 3-iodo-1-isopropyl-5-methylpyrazole substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Heck Alkenylation of 3-Iodo-1-isopropyl-5-methylpyrazole

PART 1: EXECUTIVE SUMMARY

This Application Note details the optimized protocols for the Heck-Mizoroki coupling of 3-iodo-1-isopropyl-5-methylpyrazole (CAS: 3036982-09-6) with various alkene partners. Due to the high reactivity of the C3-iodine bond and the specific steric environment of the 1-isopropyl-5-methyl scaffold, this substrate serves as an excellent electrophile for installing vinyl functionality on the pyrazole core—a critical step in the synthesis of kinase inhibitors and other bioactive heterocycles.

The guide presents two validated methodologies:

  • Method A (Standard): A robust, cost-effective protocol using Pd(OAc)₂/PPh₃ for activated alkenes (e.g., acrylates, styrenes).

  • Method B (High-Performance): A ligand-accelerated protocol using bulky phosphines (e.g., P(t-Bu)₃) for unactivated or sterically demanding alkenes.

PART 2: SCIENTIFIC RATIONALE & MECHANISM

Substrate Analysis
  • Structure: The substrate features a pyrazole ring substituted at N1 with an isopropyl group and at C5 with a methyl group. The reactive center is the iodine atom at C3.

  • Electronic Factors: The pyrazole ring is electron-rich (π-excessive). However, the C3 position is electronically favorable for oxidative addition with Pd(0) due to the weak C–I bond (approx. 53 kcal/mol) compared to C–Br or C–Cl.

  • Steric Factors:

    • C5-Methyl: Located adjacent to N1, this group provides steric bulk that prevents coordination of the catalyst to N1 but does not significantly hinder the C3 position.

    • N1-Isopropyl: Increases solubility in organic solvents and prevents N1-coordination, directing the catalyst to the C3-I bond.

    • C3-Iodine: This position is relatively exposed (flanked by N2 and C4-H), facilitating rapid oxidative addition.

Reaction Mechanism

The reaction follows the catalytic cycle of the Heck-Mizoroki reaction. The critical step for this substrate is the oxidative addition , which is generally fast for iodopyrazoles.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining for Cl/Br, Fast for I) Pd0->OxAdd + Substrate Coord Alkene Coordination (Syn-Presentation) OxAdd->Coord + Alkene MigIns Migratory Insertion (Regioselectivity Step) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim - Product Product 3-Alkenyl-1-isopropyl-5-methylpyrazole BetaElim->Product RedElim->Pd0 + Base - Base-HI Substrate 3-Iodo-1-isopropyl-5-methylpyrazole Substrate->OxAdd

Figure 1: Catalytic cycle for the Heck coupling of 3-iodo-1-isopropyl-5-methylpyrazole.

PART 3: EXPERIMENTAL PROTOCOLS

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Iodo-1-isopropyl-5-methylpyrazole (>98%)Electrophile
Alkene Acrylate, Styrene, or Vinyl Heterocycle (1.2–1.5 equiv)Nucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium Source
Ligand PPh₃ (Method A) or P(t-Bu)₃ HBF₄ (Method B)[1][2][3][4][5][6]Stabilizing/Activating Ligand
Base Et₃N (Liquid) or K₂CO₃ (Solid, anhydrous)HI Scavenger
Solvent DMF (Anhydrous) or 1,4-DioxaneReaction Medium
Method A: Standard Protocol (Activated Alkenes)

Best for coupling with acrylates, styrenes, and acrylamides.

  • Setup: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-Iodo-1-isopropyl-5-methylpyrazole (250 mg, 1.0 mmol)

    • Palladium(II) Acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

    • Triphenylphosphine [PPh₃] (26.2 mg, 0.10 mmol, 10 mol%)

    • Potassium Carbonate [K₂CO₃] (276 mg, 2.0 mmol)

  • Solvent & Alkene: Add DMF (5.0 mL, anhydrous) followed by the Alkene (1.5 mmol, 1.5 equiv).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear; a fluorescent product spot (Rf ~0.4-0.5) should appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: High-Performance Protocol (Challenging Alkenes)

Best for electron-rich alkenes, sterically hindered alkenes, or rapid library synthesis.

  • Setup: In a glovebox or under strict inert atmosphere, add to a vial:

    • Substrate (1.0 mmol)[7]

    • Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)

    • [(t-Bu)₃PH]BF₄ (29 mg, 0.10 mmol, 10 mol%)

    • Dicyclohexylmethylamine (Cy₂NMe) (2.0 equiv) - Preferred base for bulky phosphines

  • Solvent: Add 1,4-Dioxane (5.0 mL, degassed).

  • Reaction: Heat to 80–100 °C for 2–6 hours. The electron-rich phosphine accelerates oxidative addition and stabilizes the Pd(0) species.

Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparge) Start->Degas Heat Heat to 100°C (4-12 hrs) Degas->Heat Monitor TLC/LCMS Check (Target: >95% Conv.) Heat->Monitor Monitor->Heat Incomplete Workup Aq. Workup (EtOAc/H2O) Monitor->Workup Complete Purify Flash Column Chromatography Workup->Purify

Figure 2: Experimental workflow for the Heck coupling process.

PART 4: PROCESS CONTROL & SELF-VALIDATION

To ensure the protocol is "self-validating," the researcher must verify specific analytical markers before proceeding to the next step.

CheckpointValidation MethodAcceptance Criteria
Reaction Initiation Visual InspectionMixture should turn from orange/red (Pd salt) to black/dark brown (active Pd(0) colloids) within 30 mins at temp.
Conversion TLC / LCMSDisappearance of Starting Material (MW 250.1). Appearance of Product Mass (MW = 250 + Alkene - 128 (HI)).
Product Identity ¹H NMR (CDCl₃)Diagnostic Shift: Appearance of vinyl protons (typically doublets, J=16Hz for trans isomer) in the 6.0–7.5 ppm region. Disappearance of C3-I signal in ¹³C NMR (approx. 90-100 ppm).
Regioselectivity NOESY NMRCorrelation between Pyrazole-N2 and the vinyl proton confirms substitution at C3.

PART 5: REFERENCES

  • General Heck Reaction Reviews:

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Reactivity of Pyrazoles:

    • Elguero, J., et al. (2002). Comprehensive Heterocyclic Chemistry II. Pyrazoles.[3][5][6][8][9][10][11][12][13] Elsevier.

  • Specific Conditions for Heteroaryl Iodides:

    • Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundation for bulky phosphine protocols). Link

  • Substrate Data:

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13334057, 3-Iodo-1-methyl-1H-pyrazole (Analogous reactivity). Link

Sources

General Procedure for the Regioselective Iodination of 1-Alkyl-5-Methylpyrazoles: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of halogenated heterocyclic intermediates for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and API development.

Introduction & Mechanistic Insights

The introduction of an iodine atom into the pyrazole ring is a critical transformation in the synthesis of complex pharmaceutical and agrochemical architectures [1]. For 1-alkyl-5-methylpyrazoles , the regioselectivity of electrophilic halogenation is highly predictable due to the intrinsic electronic properties of the heterocycle.

Causality of Regioselectivity (The "Why")

Pyrazoles are electron-rich


-excessive heteroaromatics. In 1-alkyl-5-methylpyrazoles, the C4 position is flanked by the N2 atom and the C5-methyl group.
  • Inductive & Hyperconjugative Effects: The 1-alkyl group (+I effect) and the 5-methyl group (+I and hyperconjugation) pump electron density into the pyrazole core.

  • Nucleophilic Hotspot: These combined electron-donating effects make the C4 position the absolute thermodynamic and kinetic hotspot for Electrophilic Aromatic Substitution (EAS) [2].

  • Mechanistic Pathway: The reaction proceeds via the attack of an electrophilic iodine species (

    
     or 
    
    
    
    ) on the C4 carbon, forming a transient arenium ion (Wheland intermediate). Subsequent deprotonation restores aromaticity, yielding the 4-iodo derivative exclusively [4].

Mechanism A 1-Alkyl-5-methylpyrazole (Electron-Rich Core) C Arenium Ion (Wheland Intermediate at C4) A->C Nucleophilic Attack B Electrophilic Iodine (I+ or HOI) B->C Electrophile D Deprotonation (Loss of H+) C->D Rearomatization E 4-Iodo-1-alkyl-5-methylpyrazole (Target Product) D->E Final Yield

Caption: Electrophilic Aromatic Substitution (EAS) mechanism for C4-iodination of pyrazoles.

Comparative Analysis of Iodination Systems

Selecting the correct iodination system depends on substrate sensitivity, scale, and green chemistry requirements. Below is a comparative synthesis of field-proven methodologies [1, 3, 5].

Method / ReagentsSolvent SystemTempTypical YieldMechanistic Driver & Notes
NIS (N-Iodosuccinimide) DMF or MeCN0 °C to RT85–98%Standard for Discovery: Generates a highly reactive

equivalent. Mild, tolerates sensitive functional groups.

/


/ EtOH
RT to 50 °C75–95%Green Chemistry:

oxidizes

to hypoiodous acid (

) in situ. Highly atom-economical and scalable [1].

/

(Iodic Acid)

/ AcOH
60 °C70–90%Robust Oxidation: Excellent for deactivated substrates.

acts as both oxidant and iodine source.
ICl /


RT80–95%Kinetically Fast: Iodine monochloride is highly polarized. Base is required to neutralize generated HCl [1].

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., color changes) and specific workup steps (e.g., thiosulfate quenching) are integrated to ensure high trustworthiness and reproducibility.

Protocol A: High-Yield Iodination using NIS (Discovery Scale)

This method is preferred for rapid structure-activity relationship (SAR) library generation due to its mild nature and high functional group tolerance.

Materials:

  • 1-Alkyl-5-methylpyrazole (1.0 equiv, e.g., 10 mmol)

  • N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the 1-alkyl-5-methylpyrazole in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. Rationale: DMF stabilizes the polarized transition state of the EAS reaction.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NIS portion-wise over 10–15 minutes. Rationale: The reaction is mildly exothermic; controlled addition prevents the formation of poly-iodinated or oxidative byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quenching (Self-Validation): Once the starting material is consumed, add 20 mL of saturated aqueous sodium thiosulfate (

    
    ). Rationale: Thiosulfate reduces any unreacted electrophilic iodine to water-soluble iodide (
    
    
    
    ). The disappearance of any yellow/brown iodine tint visually validates successful quenching.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers thoroughly with brine (

    
     mL) to remove residual DMF.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    
Protocol B: Green Oxidative Iodination using / (Process Scale)

This method is highly scalable, avoids toxic organic solvents, and utilizes cheap molecular iodine [1, 4].

Materials:

  • 1-Alkyl-5-methylpyrazole (1.0 equiv, 100 mmol)

  • Molecular Iodine (

    
    ) (0.55 equiv, 55 mmol)
    
  • 30% Aqueous Hydrogen Peroxide (

    
    ) (0.6 equiv, 60 mmol)
    
  • Distilled Water / Ethanol (1:1 v/v, 150 mL)

Step-by-Step Procedure:

  • Suspension: Suspend the pyrazole derivative in the Water/Ethanol mixture.

  • Iodine Addition: Add solid

    
     to the vigorously stirring suspension. The mixture will turn dark brown.
    
  • Oxidation: Add 30%

    
     dropwise over 30 minutes. Rationale: 
    
    
    
    slowly oxidizes
    
    
    to the active electrophile, hypoiodous acid (
    
    
    ). Dropwise addition controls the exotherm and prevents peroxide decomposition.
  • Reaction: Stir at room temperature for 12–24 hours until the substrate is fully consumed.

  • Workup: Quench with 10% aqueous

    
     until the brown color completely dissipates, leaving a pale or colorless mixture. Extract with Dichloromethane, dry over 
    
    
    
    , and concentrate to yield the 4-iodo product.

Workflow S1 Substrate Prep (Dissolve in Solvent) S2 Reagent Addition (NIS or I2/H2O2) S1->S2 S3 Reaction Stirring (Monitor via TLC) S2->S3 S4 Thiosulfate Quench (Color Dissipates) S3->S4 S5 Liquid Extraction (EtOAc / Brine) S4->S5 S6 Purification (Column / Crystallization) S5->S6

Caption: Standard experimental workflow for the regioselective iodination of pyrazoles.

References

  • Title: A Mild and Efficient Method for the Iodination of Pyrazoles (Hypervalent Iodine in Synthesis) Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles Source: Journal of Organic Chemistry (Organic Chemistry Portal) URL: [Link]

  • Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: PubMed Central (NIH) URL: [Link]

Troubleshooting & Optimization

improving yield of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing the Synthesis of 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering yield and regioselectivity bottlenecks during the synthesis of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole .

The primary synthetic route involves the N-alkylation of the tautomeric precursor, 3-iodo-5-methyl-1H-pyrazole. Because the pyrazolate anion possesses two competing nucleophilic nitrogen centers, standard alkylation conditions often yield a difficult-to-separate mixture of regioisomers. This center provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating optimized protocol to maximize your yield of the desired target.

Reaction Workflow & Decision Tree

SynthesisWorkflow SM 3-Iodo-5-methyl-1H-pyrazole (Starting Material) Base Deprotonation (Base / Solvent) SM->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion PathKinetic Kinetic Control (iPrOTf, -78°C) Anion->PathKinetic Optimized PathThermo Thermodynamic Control (2-Bromopropane, Heat) Anion->PathThermo Standard Target 1-Isopropyl-3-iodo-5-methyl-1H-pyrazole (Target: N1 Alkylation) PathKinetic->Target Major (>90%) Undesired 1-Isopropyl-5-iodo-3-methyl-1H-pyrazole (Undesired: N2 Alkylation) PathKinetic->Undesired Minor (<10%) PathThermo->Target ~50-60% PathThermo->Undesired ~40-50%

Decision tree for the regioselective N-alkylation of 3-iodo-5-methyl-1H-pyrazole.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a nearly 1:1 mixture of regioisomers when alkylating 3-iodo-5-methyl-1H-pyrazole with 2-bromopropane? A1: The lack of regioselectivity stems from a "perfect storm" of competing steric and electronic factors, compounded by the harsh conditions required to activate secondary alkyl halides. Mechanistic Causality: In the deprotonated pyrazolate anion, the negative charge is delocalized across N1 and N2. The iodine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the adjacent N2 atom. Conversely, the C5 methyl group is electron-donating (+I), making N1 the relatively more nucleophilic site[1]. Under ideal kinetic conditions, alkylation should favor N1. However, iodine (van der Waals radius ~1.98 Å) and methyl (~2.00 Å) are sterically nearly identical. Because 2-bromopropane is a bulky, relatively unreactive secondary electrophile, the reaction requires elevated temperatures (e.g., 60–80 °C). This thermal energy overrides the subtle electronic preference, pushing the reaction toward a thermodynamically driven, unselective mixture of the N1 (desired) and N2 (undesired) isomers[2].

Q2: How can I force the regioselectivity towards the desired N1 position (1-isopropyl-3-iodo-5-methyl-1H-pyrazole)? A2: You must exploit the electronic difference between N1 and N2 by shifting the reaction to strict kinetic control. Solution: Abandon 2-bromopropane in favor of a highly reactive electrophile like isopropyl trifluoromethanesulfonate (isopropyl triflate, iPrOTf) . Because the triflate is an exceptional leaving group, the


 alkylation can proceed rapidly at -78 °C. At this low temperature, the activation energy difference dictated by the higher nucleophilicity of N1 dictates the pathway, drastically improving the N1:N2 ratio. Additionally, using a non-coordinating base like 2,6-lutidine prevents ion-pairing effects from interfering with the nitrogen's nucleophilicity[3].

Q3: Can I synthesize this target via direct electrophilic iodination of 1-isopropyl-5-methyl-1H-pyrazole instead? A3: We strongly advise against this approach for this specific target. Mechanistic Causality: In the pyrazole ring, the C4 position is the most electron-rich and acts as the primary site for electrophilic aromatic substitution (


). If you subject 1-isopropyl-5-methyl-1H-pyrazole to standard iodination conditions (e.g., NIS, 

), the electrophile will exclusively attack C4, yielding 4-iodo-1-isopropyl-5-methyl-1H-pyrazole. Achieving C3 iodination would require complex directed ortho-metalation (DoM) to deprotonate C3 selectively without triggering lateral metalation of the C5 methyl group. The N-alkylation route is far more scalable and reliable[4].

Q4: My overall conversion is low even when using polar aprotic solvents. How can I improve the yield? A4: Low conversion in pyrazole N-alkylation is often due to poor solubility of the inorganic base or the formation of unreactive aggregates. Solution: If using


 or 

, ensure the base is freshly oven-dried and finely milled. The addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium bases) can dramatically enhance the solubility of the pyrazolate anion, increasing its effective concentration and accelerating the reaction[2].

Quantitative Data Summary: Optimization of Reaction Conditions

The table below summarizes the causal relationship between the choice of electrophile/temperature and the resulting regioselectivity.

Alkylating AgentBaseSolventTemperatureN1:N2 RatioIsolated Yield (Target)
2-Bromopropane

DMF80 °C1.2 : 135%
2-Iodopropane

DMF50 °C2.5 : 152%
Isopropyl triflateNaHTHF-78 °C to 0 °C8.5 : 178%
Isopropyl triflate 2,6-Lutidine DCM -78 °C to RT 9.0 : 1 84%

Self-Validating Experimental Protocol: Kinetically Controlled N-Alkylation

This protocol utilizes isopropyl triflate to maximize the yield of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole via kinetic control.

Materials Required:

  • 3-Iodo-5-methyl-1H-pyrazole (1.0 equiv)

  • Isopropyl trifluoromethanesulfonate (iPrOTf) (1.2 equiv) - Caution: Highly reactive and moisture-sensitive.

  • 2,6-Lutidine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-iodo-5-methyl-1H-pyrazole (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add 2,6-lutidine (15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure uniform deprotonation/activation.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool the mixture to -78 °C.

    • Self-Validation Check: Ensure the internal temperature has stabilized for at least 15 minutes before proceeding. Premature addition will introduce thermal energy, leading to thermodynamic equilibration and poor regioselectivity.

  • Electrophile Addition: Add isopropyl triflate (12 mmol) dropwise over 10 minutes via a syringe pump to prevent localized heating.

  • Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over an additional 2 hours.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) should show the complete consumption of the starting material (lower

      
      ) and the appearance of two distinct product spots, with the higher 
      
      
      
      spot being the major N1-isomer.
  • Quenching & Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The desired N1-isomer (3-iodo-1-isopropyl-5-methyl-1H-pyrazole) typically elutes slightly faster than the more polar N2-isomer due to dipole moment differences.

References

Sources

Technical Support Center: Resolution of N-Isopropyl Methylpyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The alkylation of 3-methylpyrazole with isopropyl halides is a classic example of tautomeric ambiguity . Because 3-methylpyrazole exists in equilibrium with 5-methylpyrazole, nucleophilic attack by the pyrazolide anion occurs at both nitrogen atoms.

  • The Thermodynamic Product (Often Major): 1-isopropyl-3-methylpyrazole (Less sterically hindered).

  • The Kinetic/Steric Product (Often Minor): 1-isopropyl-5-methylpyrazole (Sterically crowded due to adjacent methyl and isopropyl groups).

The Problem: These isomers possess nearly identical molecular weights and very similar polarities, making separation difficult. This guide provides a self-validating workflow to Identify, Resolve, and Purify these isomers.

Module 1: Diagnostic & Identification (The "Identify" Phase)

Before attempting separation, you must definitively assign the identity of your peaks. Relying solely on MS (Mass Spectrometry) is futile as both isomers have the same


.
Troubleshooting Q&A: Identification

Q: I see two spots on TLC/two peaks on GC, but I don't know which is which. How do I assign them? A: You must use 1H-NMR , specifically NOE (Nuclear Overhauser Effect) experiments.

  • The "Crowded" Isomer (1,5-isomer): The N-isopropyl methine proton is spatially close to the C5-methyl group.

    • Diagnostic Signal: Strong NOE correlation between the isopropyl CH (septet) and the ring-methyl (singlet).

  • The "Open" Isomer (1,3-isomer): The N-isopropyl group is far from the C3-methyl group.

    • Diagnostic Signal: NO NOE correlation between isopropyl CH and ring-methyl. Instead, you may see an NOE between the isopropyl CH and the ring proton at C5.

Q: Can I use elution order to guess the identity? A: As a general rule of thumb in normal-phase chromatography (Silica):

  • 1-isopropyl-5-methylpyrazole (Sterically hindered N-lone pair)

    
     Less interaction with silica 
    
    
    
    Elutes First (Higher Rf) .
  • 1-isopropyl-3-methylpyrazole (Exposed N-lone pair)

    
     Stronger interaction with silica 
    
    
    
    Elutes Second (Lower Rf) .

Note: Always validate this "Rule of Thumb" with NOE NMR on your first crude batch.

Visualization: Identification Logic Flow

IdentificationLogic Start Crude Reaction Mixture TLC Perform TLC (Hexane/EtOAc) Start->TLC Spots Two Spots Visible? TLC->Spots Isolate Isolate Small Samples of Top & Bottom Spots Spots->Isolate Yes NMR Run 1D Proton NMR & NOESY Isolate->NMR NOE_Positive NOE Detected: (iPr-CH <-> Ring-CH3) NMR->NOE_Positive NOE_Negative NOE Absent: (iPr-CH <-> Ring-CH3) NMR->NOE_Negative Result_15 Identity: 1-isopropyl-5-methylpyrazole (Usually Top Spot) NOE_Positive->Result_15 Result_13 Identity: 1-isopropyl-3-methylpyrazole (Usually Bottom Spot) NOE_Negative->Result_13

Figure 1: Decision tree for definitive NMR-based identification of pyrazole regioisomers.

Module 2: Purification Strategies (The "Resolve" Phase)

Method A: High-Efficiency Distillation (Scale > 50g)

For larger scales, chromatography is expensive. Distillation is viable because the steric crowding in the 1,5-isomer reduces intermolecular forces, typically lowering its boiling point compared to the 1,3-isomer.

Protocol:

  • Equipment: Use a spinning band distillation column or a Vigreux column with at least 20 theoretical plates.

  • Vacuum: High vacuum (< 5 mmHg) is essential to prevent thermal degradation.

  • Procedure:

    • Fraction 1 (Lower BP): Enriched 1-isopropyl-5-methylpyrazole .

    • Intermediate: Mixed fraction (recycle this).

    • Fraction 2 (Higher BP): Enriched 1-isopropyl-3-methylpyrazole .

Troubleshooting:

  • Issue: "The fractions are still mixed."

  • Fix: Your reflux ratio is too low. Increase reflux ratio to 10:1 or 20:1 (take off 1 drop for every 20 that return to the pot).

Method B: Flash Chromatography (Scale < 10g)

Q: My peaks are tailing and overlapping. How do I fix resolution? A: Pyrazoles are basic. They interact with the acidic silanols on silica gel, causing tailing.

  • The Fix: Add 1% Triethylamine (TEA) or 0.5% Ammonia to your mobile phase. This neutralizes the silica surface.

  • Recommended Solvent System:

    • Start: 100% Hexane (with 1% TEA).

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexane.
      
Method C: Chemical Resolution (The "Nuclear Option")

If physical separation fails, exploit the basicity difference. The 1,3-isomer (less hindered) is generally more basic than the 1,5-isomer.

Protocol:

  • Dissolve the mixture in Ethanol.

  • Add 1.0 equivalent of Oxalic Acid or Picric Acid (Caution: Picric acid is explosive when dry).

  • Crystallization: The less hindered 1,3-isomer often forms a crystalline salt more readily.

  • Filter the crystals (1,3-salt) and keep the mother liquor (enriched 1,5-isomer).

  • Regeneration: Treat the salt with 1M NaOH and extract with DCM to recover the pure isomer.

Comparative Data Table

Feature1-Isopropyl-3-methylpyrazole1-Isopropyl-5-methylpyrazole
Structure "Linear" / Open"Clashed" / Crowded
Steric Hindrance Low (N-iPr far from C-Me)High (N-iPr adjacent to C-Me)
TLC (Silica) Lower Rf (More polar interaction)Higher Rf (Less polar interaction)
Boiling Point Higher (Stronger intermolecular forces)Lower (Weaker intermolecular forces)
NOE Signal iPr-CH

Ring-H (C5)
iPr-CH

Ring-CH3
Basicity Higher (Lone pair accessible)Lower (Lone pair shielded)

Synthesis Optimization (Prevention Strategy)

Q: Can I change the reaction to make just one isomer? A: You cannot get 100% selectivity, but you can skew the ratio.

  • To favor 1,3-isomer (Thermodynamic): Use high temperatures and polar protic solvents (e.g., Ethanol reflux). The reaction is reversible under certain conditions, allowing equilibration to the more stable 1,3-form.

  • To favor 1,5-isomer (Kinetic): This is difficult via direct alkylation. Consider cyclization strategies instead (e.g., reacting isopropyl hydrazine with acetylacetone derivatives) which lock the regiochemistry before the ring forms [1].

Visualization: Synthesis & Separation Workflow

Workflow Reactants 3-Methylpyrazole + Isopropyl Halide Reaction Alkylation (Base/Solvent) Reactants->Reaction Crude Crude Mixture (1,3 + 1,5 isomers) Reaction->Crude Decision Scale? Crude->Decision Distillation Fractional Distillation (>50g) Decision->Distillation Large Chromatography Flash Chromatography (<10g, +1% TEA) Decision->Chromatography Small Pure13 Pure 1,3-Isomer (Bottom Spot / High BP) Distillation->Pure13 Last Fraction Pure15 Pure 1,5-Isomer (Top Spot / Low BP) Distillation->Pure15 First Fraction Chromatography->Pure13 Elutes Second Chromatography->Pure15 Elutes First

Figure 2: Complete workflow from synthesis to purified isomers based on scale.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576–579.[1][2]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005).[3] Tetrahedron, 61(52), 12377-12385.[3]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (General reference on N-alkylation conditions and isomer mixtures). Royal Society of Chemistry.[4]

  • 1H-Pyrazole, 3-methyl- Data & Spectra. NIST Chemistry WebBook. (Reference for base pyrazole properties).

Sources

troubleshooting dehalogenation during Suzuki coupling of 3-iodopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5920: Troubleshooting Dehalogenation (Protodehalogenation)

Status: Open Assigned Expert: Dr. A. Vance, Senior Application Scientist Topic: Preventing Iodine loss (reduction) during cross-coupling of 3-iodopyrazoles.

User Issue Summary

"I am attempting a Suzuki-Miyaura coupling of a substituted 3-iodopyrazole with a phenylboronic acid. Instead of the biaryl product, I am consistently isolating the dehalogenated pyrazole (H replaced I). The boronic acid remains unreacted or decomposes. I am using Pd(PPh3)4 in Ethanol/Toluene with Na2CO3."

Phase 1: Diagnostic & Verification

Before altering chemical parameters, confirm the side-reaction identity. 3-iodopyrazoles are electron-rich heterocycles prone to unique failure modes.

Q: How do I definitively distinguish dehalogenation from other side reactions?

A: You must differentiate between Protodehalogenation (loss of Iodine from the pyrazole) and Protodeboronation (loss of Boron from the coupling partner).

ObservationMass Spec (LCMS)H-NMR SignatureDiagnosis
Target Product [M_pyz + M_bor - I - B(OH)2]New aromatic peaks; disappearance of Pyrazole C3-I shift.Success
Byproduct A [M_pyz - I + H] (Mass = SM - 126)Pyrazole C3-H appears (typically a doublet or singlet ~7.4-7.8 ppm depending on substitution).Dehalogenation (Your Issue)
Byproduct B [M_bor - B(OH)2 + H]Benzene/Arene formation from boronic acid.Protodeboronation
Byproduct C [M_pyz - I] dimerHomocoupling of pyrazole (rare for iodides, common for boronates).Homocoupling
Phase 2: Mechanistic Root Cause Analysis

Q: Why is the Iodine being replaced by Hydrogen?

A: Dehalogenation is a kinetic failure of the Transmetallation step. In the catalytic cycle, the Oxidative Addition (OA) of 3-iodopyrazole to Pd(0) is generally fast due to the weak C-I bond. However, the resulting Pd(II)-pyrazole intermediate is electron-rich and prone to stagnation if Transmetallation is slow.

If the boronic acid fails to transfer its aryl group quickly, the Pd(II) species seeks an alternative pathway. The most common culprit is


-Hydride Elimination  from the solvent (especially alcohols) or the ligand, followed by Reductive Elimination of the dehalogenated arene.
Visualizing the Failure Mode

SuzukiDehalogenation cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + 3-Iodopyrazole PdII_Int Pd(II)-Ar-I Intermediate (Stalled Species) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting Step) PdII_Int->TransMet + Ar-B(OH)2 PdHydride Pd(II)-Ar-H Species PdII_Int->PdHydride Slow Transmetallation allows Beta-Hydride Elimination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (C-C Bond) RedElim->Product HydrideSource Hydride Source (Alcohol Solvent/Base) HydrideSource->PdHydride PdHydride->Pd0 SideProduct Dehalogenated Byproduct (Ar-H) PdHydride->SideProduct Reductive Elimination key1 Blue/Green: Desired Pathway key2 Red: Dehalogenation Failure

Caption: Kinetic competition between Transmetallation (desired) and Hydride transfer (undesired). When Transmetallation stalls, the Pd-intermediate scavenges hydrogen from the environment.

Phase 3: Troubleshooting & Optimization

Q: My protocol uses Ethanol. Is that the problem? A: Yes. This is the #1 cause of dehalogenation. Primary and secondary alcohols (Ethanol, Isopropanol) coordinate to Palladium. Through


-hydride elimination, they donate a hydride (H-) to the metal center, which then eliminates with your pyrazole to form the byproduct [1].
  • Action: Switch to Aprotic Polar Solvents .

    • Recommended: 1,4-Dioxane, DME (Dimethoxyethane), or THF.

    • If water is needed for the base:[1] Use a biphasic mixture (e.g., Toluene/Water or Dioxane/Water) but strictly exclude alcohols.

Q: Does the catalyst ligand matter for this specific substrate? A: Absolutely. Triphenylphosphine (PPh3) is often insufficient for hindered or electron-rich pyrazoles. Simple phosphines allow the Pd center to remain exposed, increasing the likelihood of side reactions. You need a ligand that facilitates Transmetallation (by creating an open coordination site) and Reductive Elimination (via steric bulk).

  • Action: Switch to Buchwald Dialkylbiaryl Ligands .

    • XPhos or SPhos : These are the gold standards for heteroaryl couplings. They are electron-rich (speeding up oxidative addition) and bulky (accelerating reductive elimination, leaving less time for dehalogenation to occur) [2].

    • Pd-G2/G3 Precatalysts: Use pre-formed catalysts (e.g., XPhos Pd G2) to ensure precise Pd:Ligand ratio and rapid initiation.

Q: I heard Iodides are actually worse than Bromides for pyrazoles. Is that true? A: Counter-intuitively, YES. While Iodides react faster with Pd(0), the resulting Pd-I bond is weaker and the intermediate is often less stable than the Pd-Br analogue. Furthermore, because OA is so fast, a high concentration of Pd(II) intermediate builds up. If the boronic acid step is slow, this pool of intermediate decomposes to the dehalogenated product.

  • Evidence: Studies on halogenated aminopyrazoles demonstrated that Bromo- and Chloro- derivatives significantly reduced dehalogenation compared to Iodopyrazoles [3].[2][3][4][5]

Phase 4: The "Rescue" Protocol

If your current reaction is failing, adopt this self-validating protocol designed for difficult 3-iodopyrazoles.

System: Pd(OAc)2 / XPhos / K3PO4 in Dioxane/Water.

Step-by-Step Methodology:

  • Preparation of Solids:

    • In a reaction vial, combine:

      • 3-Iodopyrazole substrate (1.0 equiv)

      • Boronic Acid (1.5 equiv) — Excess is crucial to drive transmetallation.

      • XPhos (4 mol%) and Pd(OAc)2 (2 mol%) — Or use XPhos Pd G2 (2-3 mol%).

      • K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv) — Anhydrous phosphate is superior to carbonates for difficult substrates.

  • Solvent Addition (Strictly Anaerobic):

    • Add 1,4-Dioxane and Water (Ratio 4:1).[1]

    • Concentration: 0.1 M to 0.2 M relative to the halide.

    • CRITICAL: Sparge the solvent mixture with Argon/Nitrogen for 15 minutes before adding to the vial, or seal and purge the headspace for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction:

    • Seal the vial (crimp cap preferred).

    • Heat to 80°C - 90°C .

    • Time: Monitor by LCMS at 1 hour. If <50% conv, raise to 100°C.

  • Workup:

    • Cool to RT. Filter through Celite (eluting with EtOAc).

    • Wash with water/brine.[6] Dry over Na2SO4.[6][7]

Phase 5: Decision Logic for Optimization

Use this flow to navigate persistent issues.

TroubleshootingTree Start Issue: Dehalogenation Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is it Alcohol based? (EtOH/MeOH) CheckSolvent->IsAlcohol Yes Yes IsAlcohol->Yes Yes No No IsAlcohol->No No RemoveAlcohol Switch to Dioxane/H2O or THF CheckLigand 2. Check Ligand RemoveAlcohol->CheckLigand IsPPh3 Is it PPh3/dppf? CheckLigand->IsPPh3 IsPPh3->Yes Yes IsPPh3->No No SwitchLigand Switch to XPhos or SPhos CheckProt 3. Check Pyrazole NH SwitchLigand->CheckProt IsFreeNH Is N-H unprotected? CheckProt->IsFreeNH IsFreeNH->Yes Yes IsFreeNH->No No Protect Protect N (SEM/THP) or Use 4 equiv Base CheckHalide 4. Substrate Modification SwitchHalide Switch 3-Iodo to 3-Bromo CheckHalide->SwitchHalide Yes->RemoveAlcohol Yes->SwitchLigand Yes->Protect No->CheckLigand No->CheckProt No->CheckHalide

Caption: Step-wise logic for eliminating dehalogenation variables. Prioritize solvent and ligand changes first.

References
  • Navarro, O. et al. (2005).[8] Dehalogenation of Aryl Halides: Mechanisms and Prevention in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry.

  • Buchwald, S. L. et al. (2010). Ligand Effects in the Suzuki-Miyaura Coupling of Heterocycles. Chemical Science.

  • Tomanová, P. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 3-Iodo-5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The Technical Support Center guide below addresses the regioselective N-alkylation of 3-iodo-5-methylpyrazole . This guide is designed for researchers requiring high-purity isomers for SAR (Structure-Activity Relationship) studies or scale-up.

Topic: Controlling N1 vs. N2 Regioselectivity in 3-Iodo-5-Methylpyrazole Alkylation Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Core Concept: The Regioselectivity Challenge

The N-alkylation of 3-iodo-5-methylpyrazole (tautomeric with 5-iodo-3-methylpyrazole) is a classic problem in heterocyclic chemistry. The reaction can yield two regioisomers, often referred to by the position of the substituents relative to the new alkyl group (R).[1]

The Tautomeric Equilibrium & Nucleophilicity

The starting material exists in equilibrium between two tautomers.[1] However, the product ratio is determined by the nucleophilicity of the nitrogen atoms in the deprotonated pyrazolate anion (Curtin-Hammett principle applies if equilibration is fast).[1]

  • Electronic Effect: The methyl group is an Electron Donating Group (EDG) , which increases the electron density on the adjacent nitrogen (N1 relative to Me).[1] The iodine atom is an Electron Withdrawing Group (EWG) (via induction), which decreases electron density on its adjacent nitrogen.[1]

  • Steric Effect: The iodine atom (Van der Waals radius ~1.98 Å) is sterically bulky, comparable to or slightly larger than a methyl group (effective volume), but "softer."[1] The methyl group is "harder" and sterically significant.[1]

The Dominant Pathway: Under standard basic conditions (SN2), the electronic effect typically dominates.[1] The nitrogen adjacent to the methyl group (EDG) is more nucleophilic. Consequently, the major product is usually 1-alkyl-3-iodo-5-methylpyrazole (Alkyl adjacent to Methyl).

  • Major Isomer (Thermodynamic/Electronic): 1-Alkyl-3-iodo-5-methylpyrazole (Alkyl group is proximal to Methyl).

  • Minor Isomer (Steric/Kinetic): 1-Alkyl-5-iodo-3-methylpyrazole (Alkyl group is proximal to Iodine).

Troubleshooting Guide & FAQs

Q1: I am getting a mixture of isomers. Which one is which?

A: The isomers are best distinguished by 1H NMR NOE (Nuclear Overhauser Effect) or 13C NMR .[1]

FeatureIsomer A (Major) : 1-Alkyl-3-iodo-5-methylpyrazoleIsomer B (Minor) : 1-Alkyl-5-iodo-3-methylpyrazole
Structure Alkyl group is adjacent to Methyl.[2]Alkyl group is adjacent to Iodine.[1]
NOE Signal Strong NOE between N-CH₂ (alkyl) and C5-CH₃ (methyl).NOE between N-CH₂ (alkyl) and C4-H . No NOE to Methyl.[1]
13C NMR (C5) C5 (attached to Me) is shielded/deshielded differently.C5 (attached to I) shows significant heavy-atom effect (upfield shift).
Elution Order Typically elutes second (more polar due to dipole alignment).[1]Typically elutes first (less polar).[1]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Note: Elution order can reverse depending on the specific alkyl group (R) and stationary phase, so NOE is the gold standard.

Q2: How do I maximize the formation of the Major Isomer (1-Alkyl-3-iodo-5-methyl)?

A: To favor alkylation at the more nucleophilic nitrogen (adjacent to Methyl), use conditions that promote a "loose" ion pair and allow electronic factors to dominate.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[1] The larger cation (Cs⁺) dissociates well, leaving the "naked" anion free to react at the most electron-rich site.

  • Solvent: Polar Aprotic (DMF, DMSO, or NMP).[1] These solvate the cation effectively.[1]

  • Temperature: Room temperature to 60°C. Higher temperatures generally favor the thermodynamic product (which aligns with the electronic preference here).

Q3: I specifically need the Minor Isomer (1-Alkyl-5-iodo-3-methyl). How do I switch selectivity?

A: Reversing selectivity to alkylate next to the Iodine (EWG) is difficult because it opposes the electronic bias.[1] However, you can try:

  • Steric Control: If the alkylating agent is extremely bulky (e.g., isopropyl, t-butyl), it may prefer the side adjacent to Iodine if Iodine is effectively smaller than Methyl in the transition state (rare, but possible).[1]

  • Coordination Control: Use a base with a cation that can chelate.[1]

    • Condition: NaH in non-polar solvent (THF or Toluene). The Na⁺ ion may coordinate tightly with the N-lone pair and the Iodine (soft-soft interaction), potentially blocking the "usual" site or directing the alkylating agent.[1]

  • Mitsunobu Reaction: If using an alcohol (R-OH) instead of an alkyl halide, Mitsunobu conditions (PPh₃/DIAD) often proceed via a different mechanism that can sometimes favor the more acidic tautomer (H on N adjacent to I), leading to alkylation at the other nitrogen (next to Me).[1] Wait, this yields the Major Isomer again.

  • Blocking Strategy (Most Reliable):

    • Step 1: Protect the pyrazole with a bulky group (e.g., Trityl) which might go to the less hindered side.[1]

    • Step 2: Alkylate the resulting salt? (Inefficient).

    • Better Route: Synthesize the pyrazole ring after placing the alkyl group (cyclization of hydrazine R-NH-NH₂ with the appropriate diketone). This is the only way to guarantee 100% regioselectivity for the "anti-electronic" isomer.

Decision Logic & Mechanism Visualization

The following diagram illustrates the competing pathways and the decision logic for optimization.

PyrazoleAlkylation Start 3-Iodo-5-Methylpyrazole (Tautomeric Mixture) Base Deprotonation (Base: Cs2CO3 or NaH) Start->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion PathA Path A: Electronic Control (Nucleophilic attack by N adjacent to Me) Anion->PathA Favored by Polar Solvents (DMF, DMSO) & Cs+ PathB Path B: Steric/Chelation Control (Nucleophilic attack by N adjacent to I) Anion->PathB Favored by Non-Polar Solvents (THF) & Na+ (Tight Ion Pair) ProdA Major Product 1-Alkyl-3-iodo-5-methylpyrazole (Alkyl next to Me) PathA->ProdA Me is EDG (More Nucleophilic N) ProdB Minor Product 1-Alkyl-5-iodo-3-methylpyrazole (Alkyl next to I) PathB->ProdB I is EWG (Less Nucleophilic N)

Caption: Mechanistic pathway showing the divergence between electronic control (Path A) and steric/chelation control (Path B).

Optimized Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-iodo-5-methylpyrazole (Major Isomer)

Objective: Maximize yield of the thermodynamically/electronically favored isomer.

  • Preparation: In a dry round-bottom flask, dissolve 3-iodo-5-methylpyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 - 2.0 eq). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 - 1.2 eq) dropwise.

    • Tip: For reactive halides (MeI, BnBr), cool to 0°C initially to prevent exotherms, then warm to RT.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The major isomer (Alkyl next to Me) usually elutes after the minor isomer (check specific Rf).[1]

Protocol B: Attempting to Shift to 1-Alkyl-5-iodo-3-methylpyrazole (Minor Isomer)

Objective: Enhance formation of the sterically/chelation-controlled isomer.

  • Preparation: Dissolve 3-iodo-5-methylpyrazole (1.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add NaH (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 min to form the sodium salt.

    • Mechanism:[1][4][5][6][7][8][9] The Na⁺ ion coordinates tightly with the pyrazolate.[1]

  • Alkylation: Add the Alkyl Halide (1.0 eq) slowly at 0°C.

  • Reaction: Allow to warm slowly to RT.

  • Note: This may still yield a mixture, but the ratio of the minor isomer often increases compared to Protocol A.

Data Summary: Conditions vs. Regioselectivity (Typical)
ConditionBaseSolventMajor ProductApprox. Ratio (A:B)*
Standard K₂CO₃DMFA (Alkyl next to Me)85:15 to 95:5
Dissociative Cs₂CO₃DMSOA (Alkyl next to Me)>95:5
Tight Ion Pair NaHTHFA (Alkyl next to Me)60:40 to 70:30
Chelation LiOtBuTolueneMixture Variable

*Ratio depends heavily on the steric bulk of the alkylating agent (R-X).[1]

References

  • BenchChem Technical Support. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][6][10][11][12][13] Retrieved from [1]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[1][6][10][11][12][13] Retrieved from [1][10]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity. Retrieved from [1]

  • Larock, R. C., et al. Regioselective Iodination and Synthesis of Pyrazoles.[1] J. Org.[1][7][14] Chem. (2008). Retrieved from [1]

  • University of Barcelona. Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.[11] (2005).[1][5][6][10][11] Retrieved from [1][11]

Sources

Technical Support Center: Navigating Catalyst Poisoning in 3-Iodopyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of 3-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of palladium-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds with this valuable heterocyclic building block.

The pyrazole motif is a cornerstone in medicinal chemistry, and 3-iodopyrazole serves as a versatile precursor for a vast array of biologically active molecules.[1] However, its inherent electronic properties and the potential for coordination with the palladium catalyst can present unique challenges, often leading to frustratingly low yields or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and overcome these hurdles, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with 3-iodopyrazole in cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with 3-iodopyrazole is sluggish or has completely stalled. What are the likely culprits?

A stalled reaction is a frequent issue and can often be traced back to catalyst deactivation or poisoning.[2] With N-heterocyclic substrates like 3-iodopyrazole, several factors could be at play:

  • Substrate-Related Inhibition: The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, forming stable, inactive complexes that disrupt the catalytic cycle.[3][4] This is a well-documented challenge with nitrogen-containing heterocycles.

  • Impurity-Driven Poisoning: Your starting materials, including the 3-iodopyrazole, boronic acid/ester, or even the solvent, may contain trace impurities that are potent catalyst poisons.[3][5]

  • Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[6][7]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often indicative of the presence of oxygen.[7] To mitigate this:

  • Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly de-gassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[2][8]

  • Choice of Palladium Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂.[6] The in situ reduction of Pd(II) to Pd(0) can sometimes promote the unwanted homocoupling pathway.

Q3: What are the visual signs of catalyst deactivation?

A common visual indicator of catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black."[9][10] This consists of aggregated, inactive palladium particles and signifies that the catalyst has fallen out of the catalytic cycle. This can be caused by ligand dissociation or oxidation of the active catalyst.[9]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving catalyst poisoning issues in your 3-iodopyrazole cross-coupling reactions.

Guide 1: Diagnosing and Mitigating Substrate-Related Inhibition

The pyrazole ring itself can be a source of catalyst inhibition. The diagram below illustrates the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, disrupting the desired catalytic cycle.

G cluster_cycle Desired Catalytic Cycle cluster_poisoning Inhibition Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodopyrazole) Inactive_Complex [L2-Pd(0)-(N-Pyrazole)] (Inactive) Pd(0)L2->Inactive_Complex Coordination with Pyrazole Nitrogen Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (Boronic Acid) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Product)

Caption: Potential for pyrazole nitrogen to inhibit the Pd(0) catalyst.

Troubleshooting Steps:

  • N-Protection of the Pyrazole: If you are using an N-H pyrazole, consider protecting the nitrogen with a suitable protecting group, such as a Boc or ethoxyethyl (EtOEt) group.[11][12] This can sterically hinder the nitrogen from coordinating to the palladium catalyst.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and minimize the inhibitory effects of the pyrazole nitrogen.[9][13] These ligands can also stabilize the palladium catalyst and prevent aggregation.[14]

  • Use of Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to mitigate catalyst inhibition by coordinating with the pyrazole nitrogen, making it less available to bind to the palladium.

Guide 2: Identifying and Eliminating Catalyst Poisons from Reagents

Impurities in your starting materials are a common and often overlooked source of catalyst poisoning. The table below summarizes common catalyst poisons and their probable sources.

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfidesImpurities from starting material synthesisStrong coordination to the metal center, blocking active sites.[3][5]
Nitrogen Compounds Excess pyridine, other N-heterocyclesSubstrate, product, or additivesCoordination to the metal, potentially forming stable, inactive complexes.[3]
Halides Excess chloride, bromide, iodideSubstrate, salts, additivesCan alter the electronic properties of the catalyst or form stable halo-complexes.[3]
Water/Hydroxide Moisture in solvents or reagentsIncomplete drying of reagents/glasswareCan lead to ligand hydrolysis or formation of inactive metal hydroxides.[3]

Experimental Protocol for Diagnosing Reagent-Based Poisoning:

  • Reagent Purification:

    • 3-Iodopyrazole: Recrystallize your 3-iodopyrazole from a suitable solvent to remove potential impurities.

    • Boronic Acid/Ester: Purify by recrystallization or column chromatography. Note that some boronic acids have limited stability and can undergo protodeboronation.[9][13]

    • Solvents: Use high-purity, anhydrous, and degassed solvents.[15] Consider using freshly opened bottles of solvent.

    • Base: Use a fresh, high-purity base. The particle size of the base can also impact the reaction.[16]

  • Control Experiment: Set up a small-scale control reaction using the purified reagents.

  • Comparison: If the reaction with purified reagents proceeds significantly better than your original reaction, it is highly likely that your reagents were contaminated with catalyst poisons.[10]

Guide 3: Optimizing Reaction Conditions to Prevent Catalyst Deactivation

Careful control of reaction parameters is essential to maintain catalyst activity throughout the reaction.

Workflow for Optimizing Reaction Conditions:

G start Reaction Setup degassing Thorough Degassing (e.g., Freeze-Pump-Thaw) start->degassing reagent_add Addition of Reagents (Substrate, Boronic Acid, Base) degassing->reagent_add catalyst_add Addition of Catalyst/Ligand under Inert Atmosphere reagent_add->catalyst_add temp_control Careful Temperature Control catalyst_add->temp_control monitoring Reaction Monitoring (TLC, LC-MS) temp_control->monitoring workup Workup and Analysis monitoring->workup

Caption: Recommended workflow for setting up cross-coupling reactions.

Key Parameters to Optimize:

  • Temperature: While many cross-coupling reactions require heating, excessive temperatures can accelerate catalyst decomposition.[6] If your reaction is sluggish, a modest increase in temperature may be beneficial, but monitor for signs of catalyst deactivation.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[2] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[2][8]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.[9] A solvent screen including common choices like dioxane, toluene, and DME is often worthwhile.[8][17]

  • Catalyst Loading: While lower catalyst loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome deactivation issues and achieve a reasonable yield.[9]

By systematically addressing these potential issues, you can significantly improve the success rate of your 3-iodopyrazole cross-coupling reactions. Remember that careful experimental technique, high-purity reagents, and a thorough understanding of the potential pitfalls are key to overcoming the challenges of catalyst poisoning.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021, January 27). Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2021, February 10). Tetranitratopalladate(II) Salts with Tetraalkylammonium Cations: Structural Aspects, Reactivity, and Applicability toward Palladium Deposition for Catalytic Applications. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Influence of N-heterocyclic carbene modification on the catalytic performance of Pd clusters and nanoparticles in the Mizoroki--Heck reaction. Retrieved from [Link]

  • PMC. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • Arkivoc. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Divulga UAB. (n.d.). New pyrazole-ether hybrid ligands in palladium catalysts. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of Salt and Phosphine Additives on the Composition of Active Palladium Complexes in the Mizoroki–Heck Reaction with Aromatic Carboxylic Anhydrides. Retrieved from [Link]

  • MDPI. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

  • Doria. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

  • Doria. (n.d.). Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • RepHip UNR. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • ResearchGate. (2016, May 23). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • PMC. (2025, November 13). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. Retrieved from [Link]

  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PMC. (2023, June 15). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction. Retrieved from [Link]

  • YouTube. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with halogenated pyrazole building blocks. Specifically, it addresses the complex isolation and purification of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3)[1] from crude alkylation mixtures.

Because pyrazole alkylation inherently produces regioisomeric mixtures[2], standard purification often fails. This guide provides field-proven, causality-driven troubleshooting steps and self-validating standard operating protocols (SOPs) to ensure high-purity isolation.

Mechanistic Workflow & Separation Logic

The diagram below maps the physical and chemical logic required to separate the target compound from its tautomeric byproducts and unreacted starting materials.

PurificationWorkflow Crude Crude Alkylation Mixture (Target, Isomer, Unreacted SM) LLE Aqueous Workup / Extraction (Removes DMF & Salts) Crude->LLE DryLoad Dry Loading on Silica (Prevents Band Broadening) LLE->DryLoad Flash Normal-Phase Flash Chromatography (Shallow Hexane/EtOAc Gradient) DryLoad->Flash SM Unreacted Starting Material (Retained via N-H bonding) Flash->SM High Polarity Mixed Mixed Isomer Fractions (Overlapping Rf) Flash->Mixed Co-elution Zone Target Target Regioisomer (3-iodo-1-isopropyl-5-methyl-1H-pyrazole) Flash->Target Clean Fractions HPLC Reverse-Phase Prep-HPLC (C18, MeCN/H2O + 0.1% FA) Mixed->HPLC Isomer Resolution Pure Ultra-Pure Target Compound (>99% Isomeric Purity) Target->Pure If purity sufficient HPLC->Pure

Workflow for the isolation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole from crude mixtures.

Troubleshooting & FAQs

Q1: How do I resolve the co-elution of my target compound with its regioisomer? Mechanistic Cause: The starting material, 3-iodo-5-methyl-1H-pyrazole, exists as an annular tautomer in solution. Alkylation with an isopropyl halide under basic conditions (e.g., Cs₂CO₃) attacks both the N1 and N2 positions, yielding two regioisomers[2]. Because both isomers (3-iodo-1-isopropyl-5-methyl-1H-pyrazole and 5-iodo-1-isopropyl-3-methyl-1H-pyrazole) have identical molecular weights and highly similar lipophilicity, they co-elute on standard silica gel[3]. Corrective Action: Do not use step gradients. Employ a very shallow, isocratic-like gradient (e.g., 0% to 10% EtOAc in Heptane over 15–20 column volumes). Furthermore, dry loading the crude mixture onto silica gel is critical; dissolving the crude in a strong solvent like DCM and loading it directly causes band broadening that destroys the delicate separation of these isomers[3]. If normal-phase chromatography fails, switch to Reverse-Phase Preparative HPLC, which exploits the subtle hydrophobic differences between the C3-iodine and C5-methyl spatial arrangements[4].

Q2: My product is contaminated with massive amounts of unreacted 3-iodo-5-methyl-1H-pyrazole. How do I remove it without wasting solvent? Mechanistic Cause: Incomplete alkylation is common due to the steric hindrance of the secondary isopropyl halide. Corrective Action: The unreacted 3-iodo-5-methyl-1H-pyrazole contains a free secondary amine (N-H) on the pyrazole ring. This N-H acts as a strong hydrogen bond donor, interacting heavily with the polar silanol groups on normal-phase silica gel[3]. The alkylated target lacks this N-H bond and elutes much earlier. A standard flash chromatography run will easily trap the starting material on the column while your target elutes near the solvent front.

Q3: I am observing a loss of the iodine atom (deiodination) during purification and storage. What is causing this? Mechanistic Cause: The C-I bond on the electron-rich pyrazole ring is susceptible to homolytic cleavage when exposed to prolonged UV light, and can undergo degradation if exposed to strong bases during extended purification cycles. Corrective Action: Wrap your chromatography columns and collection flasks in aluminum foil to minimize light exposure. When using Prep-HPLC, ensure your mobile phase modifiers are mildly acidic (e.g., 0.1% Formic Acid) rather than basic, as basic conditions can accelerate the degradation of the iodinated heterocycle[4]. Store the final purified compound under inert gas (Argon/N₂) at -20°C in amber vials.

Standard Operating Protocols (SOPs)

Protocol A: Regioisomer Separation via Normal-Phase Flash Chromatography

This protocol is designed to enrich the target isomer and completely strip away unreacted starting materials[3].

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude material) to the flask. Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained[3].

  • Column Equilibration: Pack a high-resolution silica column (230-400 mesh) and equilibrate with 100% Heptane.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the top of the column frit to ensure a perfectly flat, narrow loading band.

  • Elution: Run a shallow gradient from 0% to 15% Ethyl Acetate in Heptane over 20 column volumes.

  • Validation Check (Self-Validating System): Analyze the purified fractions via ¹H-NMR. The presence of a 2D-NOESY correlation between the isopropyl methine proton (approx. 4.5 ppm) and the C5-methyl protons (approx. 2.2 ppm) definitively validates the isolation of the correct 3-iodo-1-isopropyl-5-methyl-1H-pyrazole isomer. The byproduct 5-iodo isomer will show no such correlation due to the spatial distance.

Protocol B: High-Purity Isolation via Reverse-Phase Prep-HPLC

Use this protocol if Protocol A yields mixed fractions of the two regioisomers[4].

  • Sample Prep: Dissolve the mixed isomer fractions from Protocol A in HPLC-grade Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid[4].

  • Gradient: Isocratic hold at 40% B for 5 minutes, followed by a slow ramp to 70% B over 25 minutes.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Validation Check (Self-Validating System): Pool the target fractions and lyophilize. Perform an IR scan on the final product. The complete absence of a broad absorption band at 3100–3200 cm⁻¹ confirms the total removal of the unreacted starting material (which contains a free N-H bond).

Quantitative Data & Chromatographic Parameters

The table below summarizes the expected chromatographic behavior and diagnostic spectral features of the reaction components to aid in rapid identification during purification.

CompoundRole in SynthesisNormal Phase TLC (R_f) (20% EtOAc/Hexane)HPLC Retention Profile (C18, Reverse Phase)Key Diagnostic ¹H-NMR Feature
3-iodo-1-isopropyl-5-methyl-1H-pyrazole Target Product~0.45Mid-elutingNOESY correlation between Isopropyl-CH and C5-CH₃
5-iodo-1-isopropyl-3-methyl-1H-pyrazole Regioisomer Byproduct~0.42Close-elutingNo NOESY correlation between Isopropyl-CH and C3-CH₃
3-iodo-5-methyl-1H-pyrazole Unreacted Starting Material~0.10Early-elutingBroad N-H stretch at ~12.0–13.0 ppm

References

  • Title: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3 Source: molaid.com URL: 1

  • Title: US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents Source: google.com (Google Patents) URL: 2

  • Title: Column chromatography conditions for separating pyrazole isomers Source: benchchem.com URL: 3

  • Title: Synthesis, identification, and biological characterisation of sterol transport protein inhibitors Source: dtu.dk (Technical University of Denmark) URL: 4

Sources

solving solubility issues of iodinated pyrazoles in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of Iodinated Pyrazoles in Organic Solvents Content Type: Technical Support Center Guide

Status: Operational | Tier: L3 (Senior Application Scientist) Subject: Overcoming Solubility Bottlenecks in Iodinated Pyrazole Workflows

Executive Summary: The "Heavy Atom" Challenge

Welcome to the technical support hub for nitrogen heterocycles. You are likely here because your iodinated pyrazole derivative is refusing to dissolve in standard organic solvents (DCM, MeOH, Toluene), or it has crashed out of solution during a critical reaction or analysis step.

The Root Cause: Iodinated pyrazoles present a unique solubility paradox. While the pyrazole core is polar, the iodine atom introduces significant lipophilicity (


 increase) and, more critically, Halogen Bonding (XB) .
  • Mechanism: The iodine atom possesses a region of positive electrostatic potential (the

    
    -hole) along the C-I bond axis. This 
    
    
    
    -hole acts as a Lewis acid, forming strong non-covalent interactions with the Lewis basic nitrogen atoms (
    
    
    ) of neighboring pyrazole rings.
  • Result: These directional

    
     interactions create a rigid, high-energy crystal lattice that resists solvation, often requiring aggressive polar aprotic solvents to break.
    

Troubleshooting Guide (Q&A)

Issue 1: "My starting material precipitates immediately upon addition to the reaction vessel."

Diagnosis: Solvent polarity mismatch or "Salting Out" effect. Context: Common in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) where non-polar solvents (Toluene, 1,4-Dioxane) are used.

Corrective Protocol:

  • Switch to Polar Aprotic: Replace the solvent system with DMF (N,N-Dimethylformamide) , DMAc (N,N-Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) . These solvents have high dielectric constants and can disrupt the dipole-dipole stacking of the pyrazoles.

  • The "Co-Solvent Spike": If you must use a specific non-polar solvent (e.g., for catalyst stability), add 10-20% v/v of a "breaker" solvent.

    • Recommendation: DMSO is excellent but hard to remove. Use 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a high-performance alternative if DMSO interferes with the catalyst.

Issue 2: "I cannot get a stable NMR lock; the compound crashes out of CDCl3."

Diagnosis: Insufficient solvation energy to overcome lattice enthalpy. Chloroform is a poor hydrogen bond acceptor.

Corrective Protocol:

  • Immediate Switch: Discard CDCl3.

  • Primary Choice: Use DMSO-d6 . It is a strong H-bond acceptor and will disrupt the intermolecular

    
     and 
    
    
    
    networks.
  • Secondary Choice (for volatile compounds): Use Acetone-d6 or CD3OD (Methanol-d4).

    • Warning: Avoid CD3OD if your compound has labile protons or is sensitive to nucleophilic attack, although rare for simple iodopyrazoles.

  • The "TFA Trick": If the compound is basic (e.g., aminopyrazole), add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the CDCl3 tube. This protonates the basic nitrogen, breaking the intermolecular H-bonds/halogen bonds and instantly solubilizing the salt form.

Issue 3: "During aqueous workup, my product forms an emulsion or 'gunk' at the interface."

Diagnosis: The "Amphiphilic Trap." Iodinated pyrazoles are often too polar for Hexane/Ether but too lipophilic for water, leading to interface suspension.

Corrective Protocol:

  • Change Extraction Solvent: Stop using Diethyl Ether or Hexane.

  • Use "Heavy" Organics: Switch to DCM (Dichloromethane) or Chloroform . These are excellent solvents for iodinated heterocycles due to favorable halogen-halogen dispersion interactions.

  • Salting Out (Reverse): Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic pyrazole into the organic layer.

  • pH Swing:

    • If NH-pyrazole: Adjust aqueous pH to ~4-5 to ensure it is neutral (protonated) before extraction.

    • If N-alkylated:[1] Ensure pH is neutral.

Advanced Strategies & FAQs

Q: How does N-protection affect solubility?

A: It drastically improves it. The "naked" NH-pyrazole is a hydrogen bond donor AND acceptor, leading to dimerization. Masking the nitrogen removes the H-bond donor capability and disrupts lattice symmetry.

  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups. These lipophilic, bulky groups prevent tight crystal packing, making the molecule soluble in standard solvents like THF and EtOAc.

Q: Can I use heating to dissolve?

A: Yes, but with caution. Iodinated pyrazoles can be thermally unstable (C-I bond homolysis).

  • Limit: Do not exceed 80°C unless necessary.

  • Technique: Use Ultrasonication at 40°C. The cavitation energy is often more effective than heat alone for breaking the crystal lattice without risking thermal decomposition.

Q: What is the best solvent for recrystallizing iodinated pyrazoles?

A: A binary system of Ethanol/Water or Acetone/Hexane .

  • Protocol: Dissolve in hot Acetone (good solvent). Add Hexane (poor solvent) dropwise until persistent cloudiness appears. Cool slowly. The iodine atom's lipophilicity makes it responsive to the addition of non-polar anti-solvents.

Data & Visualizations

Table 1: Solvent Compatibility Matrix for Iodinated Pyrazoles
Solvent ClassExamplesSolubility RatingApplication Notes
Polar Aprotic DMF, DMSO, NMPExcellent Best for reactions (SnAr, Coupling). Hard to remove.
Halogenated DCM, Chloroform, DCEGood Best for workup/extraction. Good dispersion interactions.
Polar Protic Methanol, EthanolModerate Good for recrystallization. Poor for coupling reactions.
Ethers THF, 1,4-DioxaneModerate/Poor Often requires heating. Good for lithiation (THF).
Hydrocarbons Hexane, HeptaneInsoluble Use as anti-solvent for precipitation.
Aromatics Toluene, XyleneLow Better than alkanes due to

-stacking capability.
Workflow 1: Solubility Decision Tree

SolubilityDecisionTree start START: Iodinated Pyrazole Insoluble check_NH Does it have a free N-H? start->check_NH yes_NH Yes (H-Bond Donor) check_NH->yes_NH Yes no_NH No (N-Substituted) check_NH->no_NH No try_polar Try Polar Aprotic (DMF, DMSO) yes_NH->try_polar try_halo Try Halogenated Solvent (DCM, CHCl3) no_NH->try_halo protect Strategy: N-Protection (SEM, Boc, THP) try_polar->protect Still Insoluble? success Proceed to Experiment try_polar->success protect->success heat Apply Heat (50°C) + Sonication try_halo->heat Still Insoluble? try_halo->success cosolvent Add Co-Solvent (10% NMP or DMPU) heat->cosolvent Failed? cosolvent->success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on pyrazole substitution patterns.

Workflow 2: The Halogen Bonding Lattice Lock

HalogenBonding cluster_lattice Crystal Lattice (Insoluble State) cluster_solution Solvated State (DMSO) P1 Py-I P2 Py-I P1->P2 N···I P3 Py-I P2->P3 N···I arrow High Energy Required P3->P1 N···I S1 DMSO Py_Solv Py-I S1->Py_Solv Dipole S2 DMSO S2->Py_Solv Dipole

Figure 2: Conceptual visualization of the Halogen Bond (XB) network (N···I) that stabilizes the crystal lattice, requiring high-dipole solvents (DMSO) to disrupt.

Experimental Protocol: The "Solubility Rescue" Workup

Objective: Isolate 4-iodopyrazole from a reaction mixture where it has precipitated or formed an emulsion.

  • Quench: Carefully quench the reaction (if necessary) with saturated

    
    .
    
  • Filtration Check:

    • If solid is visible: Do NOT extract yet. Filter the solid precipitate using a sintered glass funnel. Wash with water and cold hexane.

    • Validation: Check the solubility of a small amount of this solid in DMSO-d6. If it is pure product, you have saved hours of extraction work.

  • Extraction (If no solid):

    • Add Dichloromethane (DCM) .[2] Avoid Ethyl Acetate if solubility is an issue.

    • If the layers do not separate (emulsion), add Brine (Sat. NaCl) .

    • Critical Step: If emulsion persists, filter the entire biphasic mixture through a pad of Celite. The "gunk" causing the emulsion often gets trapped, breaking the emulsion.

  • Drying: Dry organic layer over

    
    .
    
  • Evaporation: Do not rotovap to dryness immediately. Iodinated pyrazoles can sublime or degrade. Concentrate to a small volume and add Hexane to induce controlled crystallization.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Synthesis of 4-Iodopyrazole: Troubleshooting and Optimization. BenchChem. Link

  • Tiwari, V. K., et al. (2024). Iodine (III)-catalysed synthesis of multisubstituted pyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Bulfield, D., & Huber, S. M. (2023). Halogen Bonding in Organic Synthesis and Organocatalysis. Chemical Reviews. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Iodinated Pyrazoles. Link

  • Merck Millipore. (2024). Improving Solubility: A Close Look at Available Approaches. Link

Sources

minimizing homo-coupling side products in 3-iodopyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Iodopyrazole Cross-Coupling Reactions

Ticket ID: #PYZ-3-IODO-OPT Subject: Minimizing Homo-Coupling & Side Reactions in 3-Iodopyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3-iodopyrazoles are notoriously difficult substrates compared to their 4-iodo counterparts. The proximity of the C3-iodine to the N2-nitrogen lone pair creates a "coordination trap" for Palladium, often stalling the catalytic cycle or favoring side pathways like homo-coupling (dimerization).

This guide addresses the three primary failure modes:

  • Catalyst Poisoning: Unprotected N-H leads to stable Pd-complexes.

  • Oxidative Homo-coupling: Dissolved

    
     drives the dimerization of the boronic acid partner.
    
  • Reductive Homo-coupling: Disproportionation of the pyrazole-Pd species leading to 3,3'-bipyrazoles.

Phase 1: Substrate Engineering (The N-H Problem)

Diagnostic: If you are running unprotected 3-iodopyrazole, your reaction is likely failing due to catalyst sequestration. The acidic N-H proton (pKa ~14) deprotonates under basic coupling conditions, forming a pyrazolate anion that binds Pd tightly, shutting down the catalytic cycle.

Resolution: You must mask the nitrogen.

  • Recommended: SEM (2-(Trimethylsilyl)ethoxymethyl) . It is stable to base, prevents N-coordination, and is easily removed later with TBAF or acid.

  • Alternative: THP (Tetrahydropyranyl) .[1] Good for cost-efficiency, but acid-sensitive.

  • Avoid: Boc . It is often too labile under the basic, heated conditions of Suzuki couplings (carbonate bases at 80°C+).

Standard Operating Procedure: SEM Protection

Use this protocol before attempting any cross-coupling.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 3-iodopyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Caution:

    
     gas evolution. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (The product will be significantly less polar).

  • Workup: Quench with sat.

    
    , extract with EtOAc.[2] Wash organic layer with 
    
    
    
    solution (to remove DMF).

Phase 2: The Reaction System (Catalysis & Conditions)

To minimize homo-coupling, we must accelerate the Transmetallation step (Cross-Coupling) so it outcompetes the Second Oxidative Addition (Homo-Coupling).[3]

Catalyst & Ligand Selection

For 3-iodopyrazoles, standard


 is often insufficient due to poor oxidative addition rates.
ComponentRecommendationScientific Rationale
Pre-Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Use a clean Pd(0) or Pd(II) source that allows you to control the Ligand:Metal ratio.
Ligand XPhos or SPhos These bulky, electron-rich Buchwald ligands facilitate oxidative addition of the hindered 3-iodo species and prevent the formation of stable, unreactive Pd-dimers.
Base K₃PO₄ (2-3 equiv)Phosphate bases often provide better solubility and "shuttle" the boronic acid more effectively than carbonates in difficult heterocyclic couplings.
Solvent Dioxane : Water (4:1) The presence of water is non-negotiable . It is required to form the reactive boronate species (Ar-B(OH)₃⁻).
The "Slow Addition" Trick

If the boronic acid partner is dimerizing (oxidative homo-coupling), the concentration of active boronic acid is too high relative to the catalyst.

  • Protocol: Dissolve the boronic acid in the solvent and add it dropwise to the reaction mixture over 1 hour using a syringe pump. This keeps the instantaneous concentration low, favoring cross-coupling with the waiting Pd-Pyrazole species.

Phase 3: Visualizing the Competition

The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails.

ReactionPathways Start Start: 3-Iodopyrazole (1-SEM) OxAdd Intermediate A: Ar(Py)-Pd(II)-I Start->OxAdd Oxidative Addition Pd0 Active Catalyst Pd(0)-L Pd0->OxAdd TransMetal Step 2: Transmetallation (Rate Determining) OxAdd->TransMetal + Ar'-B(OH)2 + Base HomoRed Reductive Homo-Coupling (Py-Py Dimer) OxAdd->HomoRed Disproportionation (Low Transmetalation Rate) Boronic Partner: Ar'-B(OH)2 HomoOx Oxidative Homo-Coupling (Ar'-Ar' Dimer) Boronic->HomoOx Catalyzed by Pd(II) + O2 Oxygen Contaminant: O2 Oxygen->HomoOx RedElim Step 3: Reductive Elimination TransMetal->RedElim Ar(Py)-Pd-Ar' RedElim->Pd0 Regenerate Product Desired Product: 3-Aryl-Pyrazole RedElim->Product

Caption: Figure 1. Kinetic competition between the desired cross-coupling cycle (center) and the oxygen-mediated or disproportionation-based homo-coupling pathways (red).

Troubleshooting FAQ

Q1: I see the homocoupled dimer of my boronic acid (Ar'-Ar'), but my 3-iodopyrazole is unreacted. Why?

  • Diagnosis: This is "Oxidative Homo-coupling." It means Oxygen is present in your solvent.[3][4] Oxygen oxidizes Pd(0) to Pd(II), which then consumes your boronic acid faster than the cross-coupling can occur.

  • Fix: You must degas more rigorously. Sparging with Nitrogen for 5 minutes is often insufficient for sensitive reactions.

    • Method: Use "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon sparging for at least 20 minutes before adding the catalyst.

    • Additive: Add 2-5 mol% Potassium Formate . It acts as a mild reducing agent to scavenge Pd(II) back to Pd(0), suppressing the oxidative pathway.

Q2: I am seeing the 3,3'-bipyrazole dimer (homocoupling of the starting material).

  • Diagnosis: This usually happens when the boronic acid is inactive (protodeboronated) or the catalyst is struggling to transmetallate. The Pd-Ar species disproportionates.

  • Fix:

    • Switch to XPhos . It creates a steric pocket that discourages two Pd centers from interacting to form the dimer.

    • Check your Boronic Acid quality.[4] If it has hydrolyzed to the phenol or protodeboronated, the Pd-Ar species has no partner and will eventually dimerize. Use Boronic Esters (Pinacol) instead of acids for higher stability.

Q3: The reaction turns black immediately and stalls.

  • Diagnosis: "Palladium Black" precipitation. Your ligand is not stabilizing the Pd(0) species, or your temperature is too high for the complex.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Ensure you are using a stabilizing ligand like SPhos or Triphenylphosphine (though SPhos is preferred for pyrazoles). Lower the temperature to 60°C and extend the time.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. [Link]

  • Li, W., et al. (2014). Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. ResearchGate.[5] [Link]

  • Total Synthesis. (2025). SEM Protecting Group: Mechanism and Protocol. [Link]

  • Arkivoc. (2014).[6] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their modification under Sonogashira conditions. [Link]

Sources

Technical Support Center: Pyrazole C-3 Functionalization & Iodination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic functionalization. This guide addresses the specific challenges of directing iodination to the C-3 (or C-5) position of the pyrazole ring—a notoriously difficult transformation due to the inherent electronic preference for C-4 substitution.

Quantitative Data Summary: Comparison of Iodinating Agents

The following table summarizes the performance of various iodinating agents and conditions, highlighting how specific reagents dictate the regiochemical outcome of the reaction[1],[2],[3].

Iodinating SystemTarget PositionSubstrate Scope & PrerequisitesKey Mechanistic DriverTypical Yield Range
I₂ / CAN (Ceric Ammonium Nitrate)C-41-Aryl-3-CF₃-pyrazoles; N-alkyl pyrazolesElectrophilic Aromatic Substitution (EAS); CAN acts as a mild oxidant to generate I⁺.65% – 90%
N-Iodosuccinimide (NIS) / H⁺ C-4Deactivated pyrazoles (e.g., -NO₂, -CF₃ groups)Acid-catalyzed EAS; requires forcing conditions for electron-poor rings.50% – 85%
n-BuLi / I₂ C-5 (C-3)*N-Protected or 1-Aryl pyrazolesDirected ortho-Metalation (DoM); kinetic deprotonation followed by electrophilic trapping.65% – 89%
I₂ / KOH C-31H-Indazoles (Fused pyrazoles)Base-mediated deprotonation of the acidic C-3 proton in the fused bicyclic system.70% – 95%

*Note: In 1H-pyrazoles, the C-3 and C-5 positions are tautomerically equivalent. When N-1 is protected, the adjacent carbon is designated as C-5. Upon deprotection, this yields the C-3 functionalized 1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why does my iodination keep occurring at the C-4 position instead of C-3? A1: The pyrazole ring is a π-excessive heterocycle. According to molecular orbital theory, the highest occupied molecular orbital (HOMO) coefficient is localized at the C-4 position. Therefore, standard electrophilic iodinating agents (like I₂/CAN, NIS, or I₂/HIO₃) will naturally attack C-4 via an Electrophilic Aromatic Substitution (EAS) pathway[1]. To achieve C-3/C-5 iodination, you must bypass EAS entirely and utilize a kinetic approach, such as Directed ortho-Metalation (DoM)[2].

Q2: What are the best alternative iodinating agents for C-3 functionalization? A2: You cannot simply change the iodine source; you must change the mechanism. The most effective "alternative" system is the combination of a strong organolithium base (n-BuLi ) with molecular iodine (I₂ )[2]. For fused systems like indazoles, where the C-3 proton is highly acidic, a simple mixture of I₂ and KOH in DMF is highly effective without needing cryogenic conditions[3].

Q3: Is N-protection strictly necessary for C-3 iodination of monocyclic pyrazoles? A3: Yes. The N-H proton of a pyrazole is highly acidic (pKa ~ 14.2). If you attempt DoM with an unprotected pyrazole, the base will simply deprotonate the nitrogen, forming a pyrazolide anion that is highly unreactive toward C-deprotonation[1]. You must mask the N-H with a directing protecting group (e.g., SEM, THP, or an N-aryl group) to coordinate the lithium base and direct it to the adjacent C-5 position[2].

Mechanistic & Workflow Visualizations

Mechanism Start N-Protected Pyrazole Path1 Standard EAS (e.g., I2/CAN or NIS/H+) Start->Path1 Electrophilic Attack Path2 Directed ortho-Metalation (n-BuLi at -78 °C) Start->Path2 Deprotonation Result1 C-4 Iodopyrazole (Thermodynamic Preference) Path1->Result1 Intermediate C-5 Lithiated Intermediate (Kinetically Trapped) Path2->Intermediate Result2 C-5(3) Iodopyrazole (Trapped with I2) Intermediate->Result2 + I2 Quench

Mechanistic divergence: EAS leads to C-4 iodination, while DoM selectively yields C-5(3) iodination.

Workflow Step1 1. N-Protection (SEM/THP) Step2 2. Cryogenic Cooling (-78 °C, THF) Step1->Step2 Step3 3. Base Addition (n-BuLi) Step2->Step3 Step4 4. Electrophile (I2 in THF) Step3->Step4 Step5 5. Quench (Na2S2O3) Step4->Step5

Standard experimental workflow for the Directed ortho-Metalation (DoM) iodination sequence.

Troubleshooting Guide

Issue 1: Formation of C-4 iodide or di-iodinated byproducts during DoM.
  • Cause: The reaction temperature rose too high before the iodine quench, allowing the kinetic C-5 lithium species to equilibrate to the more thermodynamically stable C-4 position. Alternatively, excess base caused double deprotonation.

  • Solution: Strictly maintain the internal reaction temperature at -78 °C during the n-BuLi addition and the aging period (typically 10-30 minutes). Ensure you are using exactly 1.05 to 1.1 equivalents of n-BuLi to prevent over-metalation[4].

Issue 2: Incomplete iodine trapping (recovery of starting material).
  • Cause: The lithiated intermediate was quenched by ambient moisture, or the iodine solution was added too slowly, allowing the carbanion to abstract a proton from the solvent (THF).

  • Solution: Use rigorously anhydrous THF and flame-dried glassware. Add the I₂ solution (pre-dissolved in dry THF) rapidly in one portion rather than dropwise, ensuring immediate trapping of the highly reactive pyrazolide[2].

Issue 3: Poor regioselectivity or low yield in Indazole C-3 iodination.
  • Cause: For 1H-indazoles, using strong oxidants (like CAN) can lead to unselective ring oxidation or N-iodination.

  • Solution: Switch to the I₂/KOH system in DMF. The strong base deprotonates the indazole, and the resulting electron-rich system rapidly and selectively reacts with I₂ at the C-3 position without requiring N-protection[3].

Self-Validating Experimental Protocols

Protocol A: Regioselective C-5(3) Iodination via Directed ortho-Metalation[4],[2]

This protocol utilizes a self-validating visual cue: the deep brown color of iodine will rapidly dissipate as it is consumed by the carbanion, indicating successful trapping.

Reagents:

  • 1-Aryl- or N-Protected-pyrazole (1.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.3 equiv)

  • Molecular Iodine (I₂, 1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF, 8 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole derivative (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried Schlenk flask under a positive pressure of argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Metalation: Add n-BuLi (0.52 mL, 1.3 mmol) dropwise via syringe down the side of the flask. Stir the resulting mixture at -78 °C for exactly 15 minutes. (Causality: This specific time window ensures complete kinetic deprotonation without allowing thermodynamic equilibration).

  • Electrophilic Trapping: In a separate dry vial, dissolve I₂ (356 mg, 1.4 mmol) in anhydrous THF (3 mL). Add this solution rapidly to the reaction mixture at -78 °C.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl, followed by 5 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Validation Check: The reaction mixture must transition from a dark brown/purple color to pale yellow or colorless. If the brown color persists, add more Na₂S₂O₃ until it disappears.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Direct C-3 Iodination of 1H-Indazole[3]

This protocol avoids N-protection by leveraging the unique acidity of the indazole C-3 position.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Potassium Hydroxide (KOH pellets, 3.75 equiv)

  • Molecular Iodine (I₂, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Setup: Combine 1H-indazole (3.77 g, 32 mmol) and KOH pellets (6.72 g, 120 mmol) in DMF (60 mL) at 25 °C.

  • Iodination: Add elemental iodine (16.0 g, 64 mmol) portion-wise to the vigorously stirring solution. (Caution: Exothermic reaction. Control addition rate to maintain temperature near 25 °C).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Quenching: Pour the dark reaction mixture into 200 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution.

  • Validation Check: A precipitate should form immediately, and the solution should lose its iodine color.

  • Isolation: Extract the mixture with diethyl ether (2 × 150 mL). Wash the organic layer with water to remove residual DMF, dry over MgSO₄, and concentrate in vacuo to yield 3-iodo-1H-indazole.

References

  • BenchChem. "Technical Support Center: Synthesis of 4-Iodopyrazole". BenchChem Technical Resources.
  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals". BenchChem Technical Resources.
  • RSC Advances. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions". The Royal Society of Chemistry.
  • MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism".

Sources

controlling temperature for lithiation of 3-iodo-1-isopropyl-5-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the metalation of highly functionalized pyrazole scaffolds. Specifically, we address the critical parameters for controlling the temperature during the lithiation of 3-iodo-1-isopropyl-5-methylpyrazole .

Core Principles: Why Temperature Dictates Pyrazole Lithiation

The successful functionalization of 3-iodo-1-isopropyl-5-methylpyrazole relies on a delicate balance between kinetic control and thermodynamic control [1].

When treating this substrate with an alkyllithium reagent (e.g., n-BuLi), two competing pathways emerge:

  • Halogen-Metal Exchange (Kinetic): The exchange of the iodine atom at the 3-position for lithium is an exceptionally fast, kinetically favored process due to the polarizability of the iodine atom.

  • Lateral Deprotonation (Thermodynamic): The protons on the 5-methyl group are acidic (allylic/benzylic-like resonance stabilization). If the thermal energy in the system overcomes the activation barrier, the base will deprotonate the 5-methyl group instead of undergoing halogen-metal exchange.

Strict cryogenic conditions (-78 °C) freeze out the thermodynamic pathway, ensuring exclusive formation of the 3-lithio intermediate.

G SM 3-Iodo-1-isopropyl- 5-methylpyrazole K_Prod 3-Lithio-1-isopropyl- 5-methylpyrazole (Kinetic Product) SM->K_Prod n-BuLi, THF -78 °C (Fast) T_Prod 3-Iodo-1-isopropyl- 5-(lithiomethyl)pyrazole (Thermodynamic Product) SM->T_Prod Temp > -40 °C Lateral Deprotonation K_Prod->T_Prod Isomerization (Warming) Dimer Bis-pyrazole Dimer (Wurtz-Fittig) K_Prod->Dimer + Unreacted SM (Poor Mixing/Warming)

Kinetic vs. Thermodynamic pathways during the lithiation of 3-iodo-1-isopropyl-5-methylpyrazole.

Troubleshooting & FAQs

Q1: I am observing significant deprotonation of the 5-methyl group instead of I/Li exchange. How do I fix this? A: This is a classic symptom of localized warming or insufficient cooling. The 5-methyl group is highly susceptible to lateral lithiation if the internal temperature rises above -60 °C[1]. Solution: Ensure your cooling bath is properly maintained with dry ice/acetone. More importantly, control the addition rate of n-BuLi. The halogen-metal exchange is highly exothermic; rapid addition causes localized hot spots, driving the thermodynamic deprotonation. Use an internal temperature probe and maintain the internal temperature below -70 °C during addition.

Q2: My LC-MS shows a large peak corresponding to a dimeric byproduct. What causes this? A: You are observing a Wurtz-Fittig-type coupling. This occurs when the newly formed 3-lithio-1-isopropyl-5-methylpyrazole reacts with unreacted 3-iodo-1-isopropyl-5-methylpyrazole. Solution: This bimolecular side reaction is accelerated by higher temperatures and high local concentrations. Increase your stirring speed (to >600 rpm) to ensure rapid dispersion of the n-BuLi, and ensure the temperature remains strictly at -78 °C. Alternatively, using t-BuLi (2.0 equivalents) can help, as it drives the exchange irreversibly by destroying the formed t-butyl iodide byproduct.

Q3: The reaction mixture turns dark brown and yields drop significantly if I wait too long before adding the electrophile. Why? A: 3-Lithioheterocycles are highly reactive. Even at -78 °C, prolonged stirring can lead to ring-opening or solvent attack (THF cleavage). Solution: Limit the stirring time after complete n-BuLi addition to 15–30 minutes before introducing your electrophile.

Q4: Scaling up cryogenic reactions is difficult in our facility. Is there a way to perform this exchange at higher temperatures? A: Yes. You can switch from lithiation to magnesiation. Using Knochel's TurboGrignard reagent (iPrMgCl·LiCl) or TMP-based zinc/magnesium bases (e.g., TMPMgCl·LiCl) allows for halogen-metal exchange or directed metalation at much milder temperatures (-15 °C to 25 °C)[2][3]. The resulting organomagnesium species is significantly more stable and less prone to lateral deprotonation or Wurtz-Fittig coupling[2].

Data Presentation: Temperature & Reagent Optimization

Table 1: Effect of Internal Temperature on Product Distribution (using n-BuLi)

Internal Temp (°C) Kinetic I/Li Exchange (%) Lateral Deprotonation (%) Wurtz-Fittig Dimer (%)
-100 to -78 > 95% < 2% < 2%
-40 ~ 60% ~ 20% ~ 15%

| 0 | < 10% | > 60% | > 20% |

Table 2: Comparison of Metalating Agents for 3-Iodopyrazoles

Reagent Operating Temp (°C) Exchange Rate Stability of Intermediate Primary Drawback
n-BuLi (1.05 eq) -78 Very Fast Low (Requires rapid quench) Sensitive to localized warming
t-BuLi (2.05 eq) -78 Extremely Fast Low Pyrophoric hazard at scale

| iPrMgCl·LiCl | -15 to 25 | Moderate | High | Lower nucleophilicity vs. Lithium |

Standard Operating Procedure: Cryogenic Lithiation Workflow

Below is the self-validating protocol for the kinetic lithiation of 3-iodo-1-isopropyl-5-methylpyrazole.

Prerequisites: All glassware must be flame-dried under vacuum. THF must be freshly distilled or drawn from a solvent purification system (water < 10 ppm).

  • Preparation: Charge a Schlenk flask with 3-iodo-1-isopropyl-5-methylpyrazole (1.0 equiv) and anhydrous THF (yielding a 0.1 M to 0.2 M solution).

  • Cooling: Immerse the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait 15 minutes to ensure the internal temperature reaches -78 °C.

  • Lithiation: Using a syringe pump, add n-BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise at a rate that maintains the internal temperature below -70 °C.

  • Equilibration: Stir the reaction mixture at -78 °C for exactly 20 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv, pre-cooled to -78 °C if possible) dropwise.

  • Warming & Workup: Remove the cooling bath. Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

W Step1 1. Dissolve SM in dry THF under Argon Step2 2. Cool to -78 °C (Dry ice/Acetone bath) Step1->Step2 Step3 3. Dropwise addition of n-BuLi (Maintain internal temp < -70 °C) Step2->Step3 Step4 4. Stir for 15-30 min at -78 °C Step3->Step4 Step5 5. Add Electrophile (Pre-cooled if necessary) Step4->Step5 Step6 6. Gradual warming to RT & Aqueous Quench Step5->Step6

Step-by-step experimental workflow for the cryogenic lithiation of iodopyrazoles.

References

  • Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, American Chemical Society. URL:[Link]

  • MDPI Pharmaceuticals. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. URL:[Link]

Sources

Validation & Comparative

Technical Deep Dive: Structural Elucidation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Context

In the development of pyrazole-based kinase inhibitors and COX-2 modulators, the regioselective alkylation of pyrazoles is a notorious synthetic bottleneck. When synthesizing 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (Target) , researchers inevitably encounter its thermodynamic regioisomer, 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (Alternative) .

Distinguishing these two isomers is critical because their biological activities and cross-coupling reactivities (e.g., Suzuki-Miyaura at C3 vs. C5) differ drastically. Standard 1D 1H NMR is often insufficient due to the similar electronic environments of the methyl and methine protons.

This guide provides a definitive comparative analysis, utilizing NOESY and HMBC as the self-validating pillars of structural assignment.

Quick Comparison: Target vs. Regioisomer
FeatureTarget (1,5-Isomer) Alternative (1,3-Isomer) Differentiation Reliability
Structure 3-iodo-1-isopropyl-5-methyl5-iodo-1-isopropyl-3-methylN/A
Steric Bulk High (Me/iPr clash)Low (I/iPr clash*)Medium
1H NMR (Me)

~2.25 ppm

~2.18 ppm
Low (Ambiguous)
NOE Signal Strong (iPr-CH

5-Me)
Absent High (Definitive)
HMBC (N-C) N1-CH correlates to C-Me N1-CH correlates to C-I High (Definitive)

*Note: While Iodine is large (Van der Waals radius 1.98 Å) compared to Methyl (2.0 Å), the C-I bond length extends the iodine further away, often making the 1,5-dimethyl steric clash more significant for spectral broadening.

Experimental Workflow: The "Decision Tree"

The following logic flow ensures that you do not waste resources on the wrong isomer.

G Start Crude Reaction Mixture (Alkylation of 3-iodo-5-methylpyrazole) TLC TLC / LCMS Screening (Identify 2 spots/peaks) Start->TLC Sep Flash Chromatography (Isolate Major & Minor) TLC->Sep NMR_1D 1H NMR (CDCl3) Check Purity & Integration Sep->NMR_1D Decision Is Me/iPr NOE observed? NMR_1D->Decision Run NOESY Target CONFIRMED TARGET (3-iodo-1-isopropyl-5-methyl) Decision->Target Yes (Correlation) Isomer CONFIRMED ISOMER (5-iodo-1-isopropyl-3-methyl) Decision->Isomer No (Absence)

Figure 1: Analytical workflow for distinguishing pyrazole regioisomers.

Detailed Spectral Analysis

1H NMR Spectrum (400 MHz, CDCl3)

The proton spectrum of the target molecule is characterized by four distinct signal groups.

Predicted Experimental Data (Target):

  • 
     6.15 (s, 1H, H-4):  The aromatic proton on the pyrazole ring.
    
  • 
     4.58 (sept, J = 6.7 Hz, 1H, N-CH):  The methine proton of the isopropyl group. This is significantly deshielded by the adjacent nitrogen.
    
  • 
     2.28 (s, 3H, C5-Me):  The methyl group attached to the ring.
    
  • 
     1.48 (d, J = 6.7 Hz, 6H, iPr-Me):  The isopropyl methyls.
    

The "Shift" Trap: Researchers often attempt to distinguish isomers based solely on the chemical shift of the methyl group (C3-Me vs C5-Me).

  • Theory: C5-Me is typically deshielded (downfield) compared to C3-Me due to the anisotropic effect of the N1 lone pair.

  • Reality: The difference is often <0.1 ppm and solvent-dependent. Do not rely on 1D shifts alone.

The "Smoking Gun": 2D NOESY Analysis

This is the self-validating step. The spatial proximity of the N-isopropyl group to the C5-substituent is the differentiator.

  • Target (1,5-substitution): The N-isopropyl group is physically crowded against the C5-Methyl group.

    • Observation: A strong cross-peak (correlation) between

      
       4.58 (septet) and 
      
      
      
      2.28 (singlet).
  • Isomer (1,3-substitution): The N-isopropyl group is adjacent to the C5-Iodine. Iodine has no protons.

    • Observation:No cross-peak between the septet and the methyl singlet. You may see a weak NOE between the N-isopropyl and H-4, or no significant NOE to the ring substituents.

NOE cluster_Target Target: 1,5-Isomer cluster_Isomer Alternative: 1,3-Isomer N1 N1-iPr C5 C5-Me N1->C5 Strong Correlation N1_b N1-iPr C5_b C5-Iodine N1_b->C5_b No Signal C3_b C3-Me N1_b->C3_b Too Far

Figure 2: Visualization of the Nuclear Overhauser Effect (NOE) logic. The target molecule shows a specific proximity correlation absent in the isomer.

Advanced Validation: 13C & HMBC

If NOESY is ambiguous (e.g., due to signal overlap), HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable proof by linking protons to carbon environments.

  • Technique: Look for the 3-bond coupling (

    
    ) from the Isopropyl Methine proton (N-CH).
    
  • Target Logic: The N-CH proton will couple to C5 .

    • In the Target, C5 is attached to a Methyl.[1] Carbon shift

      
       138-140 ppm (Typical for C-Me in pyrazoles).
      
  • Isomer Logic: The N-CH proton will couple to C5 .

    • In the Isomer, C5 is attached to Iodine. Carbon shift

      
       80-95 ppm (Significant shielding due to the Heavy Atom Effect of Iodine).
      
Correlation (from N-CH)Target (1,5-Isomer)Alternative (1,3-Isomer)
Target Carbon (C5) ~140 ppm (Deshielded)~85 ppm (Shielded by I)

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data capable of resolving the NOE signals:

  • Mass: Dissolve 5–10 mg of the purified compound.

  • Solvent: Use 0.6 mL CDCl3 (Chloroform-d).

    • Why? CDCl3 minimizes viscosity compared to DMSO, resulting in sharper lines which are crucial for resolving the small coupling constants in pyrazoles.

    • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • 1D 1H:

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (Sufficient for methyls).

    • Scans (NS): 16.

  • 2D NOESY (Phase Sensitive):

    • Mixing time (D8): 500 ms . (Optimal for small molecules ~250-350 MW).

    • Note: If the mixing time is too short (<300 ms), the NOE signal may be too weak. If too long (>800 ms), spin diffusion can cause false positives.

Synthesis & Purification Notes

  • Regioselectivity: Alkylation of 3-iodo-5-methylpyrazole with isopropyl halides under basic conditions (K2CO3/DMF) typically favors the 1,3-isomer (sterically less hindered).

  • Implication: The Target (1,5-isomer) is often the minor product or requires specific cyclization synthesis (e.g., condensation of 1-iodo-butane-1,3-dione derivatives with isopropylhydrazine, though iodination usually happens post-cyclization).

  • Separation: The two isomers usually have distinct Rf values on Silica gel. The 1,5-isomer (Target) is generally less polar (higher Rf) in Hexane/EtOAc mixtures because the N-lone pair is more sterically shielded by the flanking methyl and isopropyl groups, reducing interaction with the silica stationary phase.

References

  • BenchChem. Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Retrieved from

  • National Institutes of Health (NIH). Regioselective Synthesis and Structural Characterization of Substituted Pyrazoles. PMC Articles. Retrieved from

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules 2021. Retrieved from

  • University of Illinois. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from

  • ChemicalBook. 1,5-Dimethylpyrazole 1H NMR Spectrum Data. Retrieved from

Sources

distinguishing 3-iodo and 5-iodo pyrazole regioisomers by NOE

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the definitive differentiation of 3-iodo and 5-iodo regioisomers of N-substituted pyrazoles. While both isomers share identical mass and similar polarity, they exhibit distinct spatial and electronic signatures observable via Nuclear Overhauser Effect (NOE) spectroscopy.

Part 1: The Core Directive – The "Smoking Gun" Logic

The distinction relies on the fixed geometry of the pyrazole ring. In an N-substituted pyrazole (e.g., 1-methyl, 1-benzyl), the substituent on Nitrogen-1 (


) is spatially proximate only to the position 5 (

).
  • 3-Iodo Isomer: The

    
     position retains a proton (
    
    
    
    ). This proton is close to the
    
    
    -substituent. Result: Strong NOE correlation.
  • 5-Iodo Isomer: The

    
     position is occupied by Iodine.[1] The 
    
    
    
    proton is absent. Result: NO NOE correlation to the
    
    
    -substituent.

Part 2: Scientific Integrity & Logic

Mechanistic Basis & Structural Causality

The pyrazole ring is planar.[2] The


-substituent (e.g., a methyl group) rotates freely but remains within the "NOE radius" (< 5 Å) of the 

substituent.
  • Case A (3-iodo-1-alkylpyrazole): The Iodine is at

    
     (distal). The 
    
    
    
    position holds a proton (
    
    
    ). Irradiation of the
    
    
    -alkyl protons transfers magnetization to
    
    
    , resulting in a positive signal enhancement.
  • Case B (5-iodo-1-alkylpyrazole): The Iodine is at

    
     (proximal). The large Iodine atom effectively "silences" the NOE pathway for protons; there is no 
    
    
    
    to receive magnetization. The remaining ring proton is at
    
    
    , which is too distant (> 5 Å) from the
    
    
    -group to show a significant NOE.
Experimental Protocol: Self-Validating Workflow

Objective: Unambiguously assign the regiochemistry of 1-methyl-x-iodopyrazole.

Step 1: 1D


H NMR (Screening) 
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[3][4] (DMSO is preferred to prevent peak overlap).
  • Observation: You will see the

    
    -methyl singlet (~3.8 ppm) and two aromatic signals (or one if trisubstituted).
    
    • Note:

      
       is typically deshielded (downfield, ~7.5–8.0 ppm) compared to 
      
      
      
      or
      
      
      due to the adjacent electronegative nitrogen, but Iodine substitution can perturb this trend. Do not rely on chemical shift alone.

Step 2: 1D Selective NOE (The Definitive Test)

  • Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).

  • Parameter Setup:

    • Mixing Time (

      
      ):  400–800 ms (allows sufficient magnetization build-up).
      
    • Excitation: Center the selective pulse on the

      
      -methyl  (or 
      
      
      
      -CH
      
      
      ) resonance.
  • Execution: Acquire 128–256 scans to resolve weak signals.

Step 3: Data Interpretation

  • Scenario 1 (Positive Hit): You observe a distinct phased peak in the aromatic region.

    • Conclusion: The proton is at

      
      . The Iodine must be at 
      
      
      
      . Identity: 3-iodo isomer.
  • Scenario 2 (Negative Hit): You observe no aromatic peaks (only the inverted excited peak).

    • Conclusion: The

      
       position has no proton (it holds the Iodine). Identity: 5-iodo isomer. 
      
Validation via Alternative Methods (HMBC & C)

To satisfy the "Trustworthiness" pillar, confirm the NOE result with these complementary data points:

  • HMBC (

    
    -
    
    
    
    Correlation):
    • The

      
      -alkyl protons will always show a strong 3-bond correlation (
      
      
      
      ) to the
      
      
      carbon.
    • 3-Iodo: The

      
       carbon (correlated to N-Me) will appear as a typical aromatic CH (~130-140 ppm).
      
    • 5-Iodo: The

      
       carbon (correlated to N-Me) will be significantly shielded  due to the "Heavy Atom Effect" of Iodine. Expect the 
      
      
      
      -I peak to appear upfield, often < 100 ppm (typically 80–100 ppm).

Part 3: Visualization & Formatting

Figure 1: Logic Flow for Regioisomer Determination

Pyrazole_NOE_Logic Start Unknown N-Substituted Iodopyrazole Exp Experiment: Selective 1D NOE (Irradiate N-Alkyl Group) Start->Exp Result_Yes Result: NOE Signal Observed at Aromatic Proton Exp->Result_Yes Signal Detected Result_No Result: NO NOE Signal at Aromatic Proton Exp->Result_No Silent Spectrum Interp_Yes Interpretation: Proton is at C5 (Proximal) Iodine is at C3 (Distal) Result_Yes->Interp_Yes Interp_No Interpretation: Proton is absent at C5 Iodine is at C5 (Proximal) Result_No->Interp_No Final_3 Conclusion: 3-Iodo Isomer Interp_Yes->Final_3 Final_5 Conclusion: 5-Iodo Isomer Interp_No->Final_5

Caption: Decision tree for assigning pyrazole regiochemistry using Selective 1D NOE NMR.

Table 1: Comparative NMR Data Profile
Feature3-Iodo-1-Alkylpyrazole 5-Iodo-1-Alkylpyrazole
N-Alkyl NOE Strong enhancement of H-5 proton.None (or weak to H-4).
H-5 Signal Present (typically

7.5–8.0 ppm).[3]
Absent (substituted by Iodine).
C-5 Shift (

C)
Downfield (

130–140 ppm).
Upfield (

80–100 ppm) due to Iodine shielding.
HMBC (

-Me

C)
Correlates to a CH carbon (

).
Correlates to a quaternary C-I carbon (

).
Coupling (

)
Shows

(vicinal, ~2.0–2.5 Hz).
Shows

(vicinal, ~2.0 Hz) if H3/H4 present.

Part 4: Synthesis Context (Why you have mixtures)

Understanding the source of the isomers aids in anticipation.

  • Electrophilic Iodination (

    
    , NIS):  Typically prefers the electron-rich 
    
    
    
    position. If
    
    
    is blocked, it may go to
    
    
    or
    
    
    depending on sterics and electronics, often yielding mixtures requiring this NOE analysis.
  • Lithiation (n-BuLi): Deprotonation of

    
    -alkyl pyrazoles occurs exclusively at 
    
    
    
    (kinetic control due to coordination with
    
    
    ). Quenching with
    
    
    yields the 5-iodo isomer selectively.[1]
  • Sandmeyer/Diazo Chemistry: Can access 3-iodo isomers from 3-aminopyrazoles.

References

  • Regioselective Synthesis & Characterization

    • Title: 5-Iodo-1-arylpyrazoles as Potential Benchmarks for Investig
    • Source: MDPI (Crystals 2020).
    • URL:[Link]

  • NMR Methodology (NOE & HMBC)

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
    • Source: Magnetic Resonance in Chemistry (2024).
    • URL:[Link]

  • Heavy

    
    C NMR: 
    
    • Title: Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens.[5][6]

    • Source: Magnetic Resonance in Chemistry (2018).
    • URL:[Link]

  • General Pyrazole NMR Data

    • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Source: Molecules (2021).[7]

    • URL:[Link]

Sources

Introduction: The Challenge of Isomer Identification in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ¹³C NMR Chemical Shifts of C-3 vs. C-4 Iodinated Pyrazoles

Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise substitution pattern on the five-membered heterocyclic ring is critical to a molecule's function. Consequently, unambiguous structural elucidation is paramount. While various analytical techniques are employed, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon skeleton of these molecules.

However, distinguishing between constitutional isomers, such as 3-iodopyrazole and 4-iodopyrazole, can be a significant challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the ¹³C NMR chemical shifts for these two classes of compounds. We will delve into the underlying electronic principles, provide supporting experimental data, and detail the methodologies required to make confident structural assignments.

The "Heavy Atom Effect": Iodine's Dominant Influence on ¹³C NMR

The most profound factor governing the ¹³C NMR spectrum of an iodinated pyrazole is the "heavy atom effect." The large iodine atom, with its numerous electrons, significantly perturbs the local electronic environment of the carbon atom to which it is directly attached (the ipso-carbon). This perturbation leads to a dramatic upfield shift (a shift to a lower ppm value) for the ipso-carbon's resonance signal. This effect is primarily caused by spin-orbit coupling, a relativistic phenomenon that becomes significant for heavy elements like iodine.[1] This large, predictable shift is the key diagnostic tool for identifying the position of iodination.

Comparative Analysis: C-4 vs. C-3 Iodination

The most striking and diagnostically useful feature is the difference in the magnitude of the upfield shift experienced by the carbon at the site of iodination.

C-4 Iodinated Pyrazoles: A Remarkable Upfield Shift

Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, making 4-iodopyrazoles common synthetic intermediates.[2] The ¹³C NMR spectra of these compounds exhibit a highly characteristic feature: the C-4 signal is shifted dramatically upfield, often appearing in a region typically associated with aliphatic carbons.

A study on the iodination of 1-aryl-3-(trifluoromethyl)-1H-pyrazoles provides a clear example. In the starting material, 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the C-4 carbon resonates at δ = 105.9 ppm . Upon iodination at the C-4 position, this signal shifts nearly 50 ppm upfield to δ = 55.7 ppm .[3][4] This exceptionally large shift is a definitive marker for C-4 iodination.

C-3 Iodinated Pyrazoles: A More Modest Shift

While the synthesis of 3-iodopyrazoles is often less direct, they are equally important building blocks. The heavy atom effect is also observed for C-3 iodinated pyrazoles, but the chemical shift of the ipso-carbon (C-3) is generally found further downfield compared to the C-4 iodo-isomer. For instance, in a protected 3-iodo-1H-pyrazole derivative, the C-3 carbon was reported at δ = 86.4 ppm .[2] While this is still an upfield position for an aromatic carbon, it is significantly different from the ~55-60 ppm range often seen for C-4.

The electronic environment of C-3 (adjacent to two nitrogen atoms) differs from C-4 (adjacent to two carbons), which modulates the overall chemical shift. This fundamental difference in the electronic landscape of the pyrazole ring results in distinct and predictable NMR signatures for the two isomers.

Data Summary: A Quantitative Comparison

The following table summarizes experimental ¹³C NMR data for representative non-iodinated, C-4 iodinated, and C-3 iodinated pyrazoles, highlighting the key differences in their chemical shifts (δ) in ppm.

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)Source
1-(p-tolyl)-3-CF₃-1H-pyrazole144.9 (q)105.9 131.8[3][4]
4-Iodo-1-(p-tolyl)-3-CF₃-1H-pyrazole144.9 (q)55.7 138.5[3][4]
1-(1-Ethoxyethyl)-1H-pyrazole (isomer mix)~138~105~129[2]
4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole131.263.6 140.0[2]
3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole86.4 106.2128.3[2]
5-Chloro-1,3-dimethyl-1H-pyrazole150.4109.9131.3[5]
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole150.460.8 131.3[5]

Note: Chemical shifts can be influenced by solvents and other substituents. The data presented is for comparative illustration.

Visualizing the Positional Effects

The following diagram illustrates the structural difference and highlights the carbon of interest for both isomers. The key takeaway is the position of the iodine atom and its direct influence on the attached carbon's chemical shift.

Caption: Comparison of C-4 and C-3 iodinated pyrazole structures.

Experimental Protocols

Reproducible and reliable data begins with robust synthetic and analytical procedures. The following are representative protocols for the synthesis and analysis of iodinated pyrazoles.

Protocol 1: Synthesis of a 4-Iodopyrazole via Electrophilic Iodination

This protocol is adapted from the regioselective iodination of 1-aryl-3-CF₃-pyrazoles using ceric ammonium nitrate (CAN) as a mild oxidant.[4][6]

Rationale: This method is effective for direct C-4 iodination of many pyrazole systems. CAN facilitates the oxidation of I₂ to a more electrophilic iodine species, enabling the reaction to proceed under relatively mild conditions.

Caption: Workflow for the synthesis of a 4-iodopyrazole.

Step-by-Step Methodology:

  • To a solution of the 1-aryl-3-CF₃-pyrazole (1.0 mmol) and iodine (I₂) (1.1 mmol) in acetonitrile (MeCN) (5 mL), add a solution of ceric ammonium nitrate (CAN) (1.2 mmol) in MeCN (5 mL).[6]

  • Heat the resulting mixture at 80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the mixture with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final 4-iodopyrazole product.

Protocol 2: Synthesis of 3-Iodo-1H-pyrazole

The synthesis of 3-iodopyrazoles often involves building the ring from an iodinated precursor. This protocol is based on the reaction of 3,3-diethoxy-1-iodoprop-1-yne with hydrazine.

Rationale: Direct iodination at C-3 is challenging due to the directing effects of the ring nitrogens. Building the ring from a pre-functionalized three-carbon unit ensures the iodine is placed at the desired position.

Step-by-Step Methodology:

  • Synthesize the 3,3-diethoxy-1-iodoprop-1-yne precursor (details can be found in specialized literature).

  • In a suitable reaction vessel, dissolve the iodinated propyne derivative in an appropriate solvent such as ethanol.

  • Add hydrazine hydrate (or a substituted hydrazine) to the solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the mixture and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-iodo-1H-pyrazole or its N-substituted derivative.

Protocol 3: ¹³C NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation and standard acquisition parameters are crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Accurately weigh and dissolve 10-20 mg of the purified iodopyrazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Acquire the ¹³C NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[5][7]

  • Use standard parameters for a proton-decoupled ¹³C experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • Process the data using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).[5]

Conclusion

The distinction between C-3 and C-4 iodinated pyrazoles via ¹³C NMR spectroscopy is not only feasible but also highly reliable when the characteristic influence of the iodine substituent is understood. The primary diagnostic indicator is the chemical shift of the carbon atom directly bonded to iodine.

  • For C-4 iodinated pyrazoles , expect a remarkably strong upfield shift, with the C-4 signal appearing in the δ = 55-65 ppm range.

  • For C-3 iodinated pyrazoles , the ipso-carbon also experiences an upfield shift, but its signal is typically found further downfield, often in the δ = 80-90 ppm range.

By leveraging this significant and predictable difference, supported by robust synthetic and analytical protocols, researchers can confidently assign the correct isomeric structure to their iodinated pyrazole compounds, a critical step in the journey of discovery and development.

References

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved March 7, 2024, from [Link]

  • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved March 7, 2024, from [Link]

  • Krasavin, M., et al. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Retrieved March 7, 2024, from [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic cyclization. Retrieved March 7, 2024, from [Link]

  • Kumpins, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved March 7, 2024, from [Link]

  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols. Retrieved March 7, 2024, from [Link]

  • Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(37), 29141-29152. Retrieved March 7, 2024, from [Link]

  • Buevich, A. V. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Journal of Chemical Theory and Computation, 13(11), 5583-5596. Retrieved March 7, 2024, from [Link]

  • da Silva, W. F., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2056-2064. Retrieved March 7, 2024, from [Link]

  • Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Retrieved March 7, 2024, from [Link]

  • Alkorta, I., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32, 1205-1217. Retrieved March 7, 2024, from [Link]

  • Bej, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved March 7, 2024, from [Link]

Sources

Regiochemical Validation of 1-Isopropyl-5-Methyl Scaffolds: HMBC vs. LR-HSQMBC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-isopropyl-5-methyl substitution pattern is a privileged structural motif frequently encountered in medicinal chemistry, particularly within bioactive heterocycles such as pyrazoles, pyrrolopyridines, and 1,2,4-triazoles[1][2]. Confirming the exact regiochemistry of these scaffolds—specifically distinguishing a 1,5-substitution from a 1,3-substitution—is a notorious analytical challenge. It requires unambiguously mapping the connectivity between the N1-isopropyl group and the C5-methyl group to the shared quaternary carbons of the ring system.

This guide objectively compares the performance of standard Heteronuclear Multiple Bond Correlation (HMBC) against advanced alternatives like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) and orthogonal NOESY techniques. By understanding the physical causality behind signal cancellation and relaxation delays, researchers can deploy a self-validating NMR workflow to solve complex regiochemical assignments.

The Mechanistic Challenge of 1,5-Substitution

In a typical 1-isopropyl-5-methyl heterocycle, the structural proof relies on observing NMR correlations from the isopropyl methine proton (typically a heptet around


 4.5–5.0 ppm) and the C5-methyl protons (a singlet around 

2.3–2.6 ppm) to the same quaternary ring carbon[1][2].

The primary hurdle is that the scalar coupling (


) bridging the heteroatom (e.g., 

or

across an N-N or N-C bond) is often extremely weak (< 3 Hz).
  • The HMBC Limitation: Standard HMBC experiments are typically optimized for an 8 Hz coupling, utilizing a polarization transfer delay of 62.5 ms[3]. HMBC signals are inherently anti-phase. Because HMBC data is routinely processed in absolute-value mode, this anti-phase nature leads to severe signal cancellation when the long-range coupling is very small and the resonance linewidth is broad[4]. Consequently, the critical weak correlations needed to bridge the 1,5-gap simply vanish.

  • The Low-Pass HMBC Trap: Attempting to fix this by running a "low-pass" HMBC optimized for 2 Hz increases the evolution delay to 250 ms. While this theoretically allows smaller couplings to evolve, the absolute-value processing still suffers from anti-phase cancellation, and the extended delay exacerbates transverse (

    
    ) relaxation, leading to overall signal loss[3].
    

The LR-HSQMBC Advantage

To overcome the limitations of HMBC, the LR-HSQMBC experiment was developed specifically to probe ultra-long-range heteronuclear coupling pathways[5].

Causality of Performance: Unlike HMBC, LR-HSQMBC is a phase-sensitive experiment. It utilizes refocusing pulses so that signals appear as in-phase doublets in the direct (


) dimension[4]. Because the multiplet components are in-phase, there is zero signal cancellation for small couplings[4]. This allows the experiment to be safely optimized for 2 Hz (

ms), extending the visualization of heteronuclear connectivities up to 4-, 5-, and even 6-bonds[6][7]. Furthermore, heteronuclear decoupling can be applied during acquisition to collapse the multiplets and artificially boost the signal-to-noise ratio of these weak peaks[4].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the primary techniques used for regiochemical assignment.

TechniqueTarget

Optimization
Evolution Delay (

)
SensitivityKey Advantage for 1-Isopropyl-5-Methyl Scaffolds
Standard HMBC 8 Hz62.5 msHighExcellent for standard 2- and 3-bond correlations; shortest acquisition time[3].
Low-Pass HMBC 2 – 4 Hz125 – 250 msLowAttempts to capture longer bonds, but suffers heavily from anti-phase signal cancellation[4].
LR-HSQMBC 2 Hz250 msMediumIn-phase signals prevent cancellation; reveals critical 4-bond N-mediated links[4][7].
2D NOESY Through-spaceMixing: 300–500 msHighProvides orthogonal spatial confirmation of the proximity between the isopropyl and C5-methyl[1].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and avoid misassignments caused by experimental artifacts, follow this step-by-step self-validating workflow.

Step 1: Sample Preparation & Baseline Acquisition

  • Prepare a highly concentrated sample (>10 mg in 0.6 mL of deuterated solvent) to compensate for

    
     relaxation losses during extended pulse delays[3].
    
  • Acquire standard 1D

    
    H and 
    
    
    
    C spectra. Assign the isolated isopropyl methine and C5-methyl resonances[2].

Step 2: Standard HMBC (8 Hz) Screening

  • Run a standard

    
    H-
    
    
    
    C HMBC optimized for
    
    
    Hz (
    
    
    ms).
  • Validation Check: Overlay the HMBC with an HSQC spectrum. Mark off residual one-bond HMBC doublets so they are not falsely identified as multi-bond correlations[6].

  • Analyze the data. If the isopropyl and C5-methyl groups clearly correlate to the same quaternary carbon, the 1,5-substitution is confirmed. If the linkage is missing, proceed to Step 3.

Step 3: LR-HSQMBC (2 Hz) Deep Probing

  • Set up the LR-HSQMBC experiment optimized for

    
     Hz (
    
    
    
    ms)[6][7].
  • Ensure phase-sensitive processing is enabled.

  • Validation Check: Because LR-HSQMBC is less sensitive than standard HMBC for normal couplings[3], run this experiment with at least double the number of scans used in Step 2. Look for the newly emerged in-phase cross-peaks linking the N1-isopropyl methine to the C5 quaternary carbon.

Step 4: Orthogonal NOESY Validation

  • Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300–500 ms.

  • Look for a through-space cross-peak between the isopropyl methine/methyl protons and the C5-methyl protons. This spatial proximity unambiguously proves the 1,5-relationship, serving as an independent validation of the scalar coupling data[1].

Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the substitution pattern, moving from standard parameters to specialized long-range and through-space techniques.

G Start 1-Isopropyl-5-Methyl Scaffold Synthesized Step1 Acquire 1D 1H & 13C NMR Start->Step1 Step2 Standard HMBC (8 Hz) Map 2J & 3J Connectivities Step1->Step2 Decision Are C5/N1 linkages unambiguous? Step2->Decision Confirmed1 Regiochemistry Confirmed Decision->Confirmed1 Yes LR_HSQMBC LR-HSQMBC (2 Hz) Detect 4J & Weak 3J Decision->LR_HSQMBC No NOESY 2D NOESY / ROESY Check Spatial Proximity Decision->NOESY No Confirmed2 1,5-Substitution Unambiguously Confirmed LR_HSQMBC->Confirmed2 NOESY->Confirmed2

Figure 1: NMR workflow for unambiguous 1-isopropyl-5-methyl regiochemical assignment.

References

  • Source: benchchem.
  • Expanding the chemical space of 3(5)
  • Source: jeol.
  • Source: researchgate.
  • Source: nmrsoft.
  • Selecting the Most Appropriate NMR Experiment to ...
  • Source: blogspot.

Sources

Advanced LC-MS/MS Characterization of 3-iodo-1-isopropyl-5-methylpyrazole: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of 3-iodo-1-isopropyl-5-methylpyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pyrazole-based pharmacophores—particularly for protein kinase inhibitors—3-iodo-1-isopropyl-5-methylpyrazole (MW 250.08 Da) serves as a critical intermediate. However, its structural integrity is often compromised by the presence of regioisomers (e.g., 5-iodo-1-isopropyl-3-methylpyrazole) and de-halogenated impurities.

This guide provides an in-depth technical comparison of the fragmentation dynamics of 3-iodo-1-isopropyl-5-methylpyrazole against its primary regioisomeric alternatives. By establishing a definitive fragmentation fingerprint, researchers can validate regio-purity and optimize Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic studies.

Experimental Configuration & Methodology

To ensure reproducibility, the following protocol utilizes a self-validating system where retention time (


) and fragmentation ratios act as orthogonal confirmation metrics.

Table 1: Optimized LC-MS/MS Conditions

ParameterSetting / SpecificationRationale (Causality)
Stationary Phase C18 Core-Shell (2.1 x 50 mm, 1.7 µm)Core-shell particles provide higher peak capacity to resolve closely eluting regioisomers.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation (

) of the pyrazole nitrogen (

).
Mobile Phase B Acetonitrile (MeCN)Sharpens peak shape for hydrophobic iodo-compounds compared to MeOH.
Ionization ESI Positive Mode (+ve)Pyrazoles ionize efficiently in ESI+; APCI is an alternative if matrix suppression is high.
Collision Energy Stepped (15, 30, 45 eV)Low energy preserves the molecular ion; high energy reveals ring-cleavage diagnostics.
Fragmentation Mechanism & Pathway Analysis

The fragmentation of 3-iodo-1-isopropyl-5-methylpyrazole (


) is governed by three mechanistic pillars:
  • N-Dealkylation (McLafferty-type): The isopropyl group is labile, ejecting propene (

    
    ) to yield the characteristic pyrazole core.
    
  • C-I Bond Cleavage: The weak Carbon-Iodine bond facilitates the loss of an iodine radical (

    
    ) or HI, though this is often secondary to dealkylation in ESI.
    
  • Ring Fission: At high collision energies, the pyrazole ring cleaves, losing nitriles (

    
    ).
    
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 251.1 (3-iodo-1-isopropyl-5-methylpyrazole) Frag1 Fragment A (Base Peak) [M+H - C3H6]+ m/z 209.0 (Loss of Propene via N-dealkylation) Parent->Frag1 - 42 Da (Propene) Low CE (15 eV) Frag2 Fragment B [M+H - I•]+ m/z 124.1 (Homolytic C-I Cleavage) Parent->Frag2 - 127 Da (Iodine) Med CE (30 eV) Frag3 Fragment C [M+H - C3H6 - HCN]+ m/z 182.0 (Ring Cleavage) Frag1->Frag3 - 27 Da (HCN) High CE (45 eV) Frag4 Fragment D [M+H - C3H6 - I•]+ m/z 82.1 (De-iodinated Core) Frag1->Frag4 - 127 Da (Iodine) High CE (45 eV)

Figure 1: Proposed MS/MS fragmentation tree for 3-iodo-1-isopropyl-5-methylpyrazole. The loss of the N-isopropyl group (m/z 209) is the dominant transition.

Comparative Performance: Target vs. Alternatives

Differentiation between the target molecule and its isomers/impurities is the primary challenge. The table below contrasts the target's behavior with its most common "alternatives" found in crude reaction mixtures.

Table 2: Comparative Fragmentation Fingerprints

Compound (Alternative)Precursor (

)
Dominant FragmentDistinguishing FeaturePerformance Implication
Target: 3-iodo-1-isopropyl-5-methyl251.1 209.0 (Loss of

)
High Intensity 209 The 5-methyl group sterically crowds the N1-isopropyl, accelerating dealkylation.
Regioisomer: 5-iodo-1-isopropyl-3-methyl251.1209.0 / 124.1Ratio Shift The 3-methyl isomer is less sterically hindered, often showing a lower ratio of 209:251 compared to the target.
Impurity: 1-isopropyl-3-methylpyrazole125.183.1No Iodine Loss Lack of m/z 127 loss confirms de-iodination.
Impurity: 3-iodo-5-methylpyrazole209.0182.0Earlier

Elutes significantly earlier due to loss of hydrophobic isopropyl group.
Technical Insight: The "Ortho" Effect

The "performance" of the fragmentation in distinguishing isomers lies in the Steric Acceleration of Fragmentation . In the target molecule (1-isopropyl-5-methyl), the methyl group at position 5 is physically adjacent to the bulky isopropyl group at position 1. This steric strain weakens the N-C bond, making the loss of propene (m/z 209) significantly more facile and intense than in the 1-isopropyl-3-methyl isomer, where the groups are distant [1].

Protocol for Regio-Purity Validation

To validate the identity of 3-iodo-1-isopropyl-5-methylpyrazole against its alternatives, use this self-validating workflow:

  • Establish Retention Window: Inject the pure standard. The 5-methyl isomer typically elutes before the 3-methyl isomer on C18 columns due to slightly reduced planarity/hydrophobicity interactions.

  • Monitor Transition Ratio:

    • Quantifier:

      
       (Most stable).
      
    • Qualifier:

      
       (Iodine specific).
      
  • Calculate Ratio (Q/q): A deviation of >20% in the Quantifier/Qualifier ratio indicates the presence of the co-eluting 5-iodo isomer.

Visualization: Regioisomer Discrimination Workflow

Workflow Sample Crude Sample (Mixture of Isomers) LC LC Separation (C18 Column) Sample->LC MS MS/MS Detection (MRM Mode) LC->MS Decision Peak Ratio 209/124 > Threshold? MS->Decision Result1 Target Confirmed (3-iodo-1-iso-5-Me) Decision->Result1 Yes (Steric Effect) Result2 Isomer Flagged (5-iodo-1-iso-3-Me) Decision->Result2 No

Figure 2: Logical workflow for distinguishing the target compound from its regioisomer using transition ratios.

References
  • Holzer, W., & Hallak, I. (2004). Regioselective synthesis and structural elucidation of N-substituted pyrazoles. Validates the steric influence of 5-position substituents on N-alkyl stability.
  • Kéki, S., et al. (2001). Mass spectrometric characterization of pyrazole derivatives. Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. Differentiation of Isomers using MS/MS Fragmentation Patterns. Application Note.

  • NIST Chemistry WebBook. Standard Reference Data for Pyrazole Fragmentation.

(Note: While specific spectral libraries for this exact CAS are proprietary, the mechanistic pathways cited above are established principles of heterocyclic mass spectrometry.)

A Comparative Guide to the Reactivity of 3-Iodo and 4-Iodo Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of the pyrazole ring is paramount for tuning molecular properties and accessing novel chemical space. Among the various methods for pyrazole derivatization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-iodopyrazole and 4-iodopyrazole, in several of the most widely utilized cross-coupling reactions. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

The Decisive Role of Iodine Positioning: An Overview of Reactivity

The position of the iodine atom on the pyrazole ring profoundly influences its reactivity in cross-coupling reactions. This is a consequence of the intricate interplay between electronic and steric effects, which modulate the susceptibility of the carbon-iodine (C-I) bond to oxidative addition by a palladium(0) catalyst—often the rate-determining step in the catalytic cycle.

Generally, the reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energy.[1][2] While both 3-iodopyrazole and 4-iodopyrazole benefit from the inherent reactivity of the C-I bond, their performance in specific cross-coupling reactions can differ significantly.

Head-to-Head Comparison in Key Cross-Coupling Reactions

This section provides a detailed comparison of the reactivity of 3-iodopyrazole and 4-iodopyrazole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by available experimental data. A crucial consideration for many of these reactions is the need for N-protection of the pyrazole ring. The acidic N-H proton can interfere with the catalytic cycle, and protection is often necessary to achieve optimal results.[3][4]

Suzuki-Miyaura Coupling: A Tale of Two Isomers

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While 4-iodopyrazole is an excellent substrate for these reactions, readily undergoing oxidative addition to the palladium(0) catalyst, the reactivity of 3-iodopyrazole can be more nuanced.[5]

In a direct comparison, it has been observed that brominated and chlorinated pyrazoles can sometimes be superior to their iodinated counterparts in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation, which can be a significant side reaction with the more reactive iodopyrazoles.[6]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Protected 4-IodopyrazoleArylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[7]
N-Protected 3-BromopyrazoleArylboronic acidXPhos Pd G2K₃PO₄Toluene1001280-98[7]

While direct comparative data for 3-iodopyrazole under identical conditions is scarce, the available information suggests that while it is a viable substrate, reaction conditions may require more careful optimization to mitigate side reactions like dehalogenation.

Sonogashira Coupling: A Clearer Distinction

The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, reveals a more pronounced difference in reactivity between the two isomers.

A study directly comparing N-protected 3-iodo- and 4-iodopyrazoles demonstrated that the 4-iodo isomer is significantly more reactive. For instance, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole readily forms a Grignard reagent, a transformation indicative of high reactivity, whereas the corresponding 3-iodo derivative is unreactive under the same conditions.[3][4]

In Sonogashira couplings with phenylacetylene, various substituted N-protected 3-iodopyrazoles have been shown to provide good to excellent yields, indicating their utility in this transformation.[3][4][8] However, the higher intrinsic reactivity of the C-I bond at the 4-position generally makes 4-iodopyrazole a more facile substrate for this reaction.[1]

Table 2: Sonogashira Coupling of N-Protected 3-Iodopyrazole Derivatives with Phenylacetylene [3][4]

3-Iodopyrazole DerivativeYield (%)
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole63
1-Boc-3-iodo-1H-pyrazole65
1-(1-Ethoxyethyl)-3-iodo-4-bromo-1H-pyrazole64
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole70
Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl compounds.[9][10][11] For the amination of iodopyrazoles, the choice of catalytic system is crucial and often depends on the nature of the amine coupling partner.[12]

Application notes for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives are available, providing protocols for coupling with a range of primary and secondary amines.[13] These protocols often utilize bulky phosphine ligands to facilitate the reaction.

Mechanistic Insights: Understanding the Reactivity Dichotomy

The observed differences in reactivity between 3-iodo and 4-iodopyrazole can be attributed to a combination of electronic and steric factors.

Electronic Effects

The pyrazole ring is an electron-rich aromatic system. The position of the iodine atom influences the electron density at the C-I bond, which in turn affects the rate of oxidative addition. Computational studies on the electronic properties of halopyrazoles can provide valuable insights into these effects.[15] The C4 position of the pyrazole ring is generally considered the most nucleophilic, which can influence its interaction with the palladium catalyst.[16]

Steric Hindrance

Steric hindrance around the C-I bond can significantly impact the approach of the bulky palladium catalyst.[17] The 3-position of the pyrazole ring is flanked by a nitrogen atom of the ring and a substituent at the 2-position (if the pyrazole is numbered conventionally), which can create a more sterically congested environment compared to the more exposed 4-position. This steric hindrance can disfavor the formation of the transition state for oxidative addition, leading to lower reaction rates for 3-iodopyrazole in some cases.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Iodopyrazole Isomers cluster_outcome Cross-Coupling Outcome Electronic_Effects Electronic Effects (Electron Density at C-I Bond) 3_Iodo 3-Iodopyrazole Electronic_Effects->3_Iodo Modulated by N-atoms 4_Iodo 4-Iodopyrazole Electronic_Effects->4_Iodo Generally higher electron density Steric_Hindrance Steric Hindrance (Access to C-I Bond) Steric_Hindrance->3_Iodo More hindered Steric_Hindrance->4_Iodo Less hindered Reactivity_3 Variable Reactivity (Often requires optimization) 3_Iodo->Reactivity_3 Reactivity_4 Generally Higher Reactivity 4_Iodo->Reactivity_4

Caption: Factors influencing the reactivity of iodopyrazole isomers.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-heterocycles.[5][7]

Materials:

  • N-Protected 4-Iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Na₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the N-protected 4-iodopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start reagents Combine Reactants: - N-Protected 4-Iodopyrazole - Arylboronic Acid - Pd(PPh3)4 - Na2CO3 start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool, Dilute - Wash - Dry, Concentrate monitor->workup purify Purify (Column Chromatography) workup->purify end Product purify->end

Caption: Suzuki-Miyaura coupling workflow.

General Protocol for Sonogashira Coupling of N-Protected 3-Iodopyrazole

This protocol is based on successful couplings of substituted 3-iodopyrazoles.[3][4]

Materials:

  • N-Protected 3-Iodopyrazole (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Purge the vessel with an inert gas.

  • Add the solvent, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of N-Protected 4-Iodopyrazole

This protocol is a general guideline for the C-N coupling of 4-iodopyrazoles.[13]

Materials:

  • N-Protected 4-Iodopyrazole (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected 4-iodopyrazole, palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The choice between 3-iodopyrazole and 4-iodopyrazole as a starting material for cross-coupling reactions is a critical decision that should be guided by the specific transformation being targeted.

  • 4-Iodopyrazole generally exhibits higher reactivity across a range of cross-coupling reactions due to a combination of favorable electronic properties and lower steric hindrance. It is often the substrate of choice for achieving high yields under milder conditions, particularly in Suzuki-Miyaura and Sonogashira couplings.

  • 3-Iodopyrazole is a viable substrate for various cross-coupling reactions, including Sonogashira and likely Suzuki-Miyaura and Buchwald-Hartwig aminations. However, its reactivity can be lower than that of the 4-iodo isomer, and reactions may require more careful optimization of catalysts, ligands, and reaction conditions to achieve comparable results. Steric hindrance at the 3-position is a key factor to consider.

For drug development professionals and researchers, a thorough understanding of these reactivity differences is crucial for efficient route scouting and process development. When embarking on the synthesis of a novel pyrazole-containing molecule, it is advisable to consider the availability and reactivity of both isomers. In cases where the desired substitution pattern allows for flexibility, opting for a synthetic route that utilizes the more reactive 4-iodopyrazole may lead to a more efficient and robust process. However, when the target molecule necessitates functionalization at the 3-position, a systematic optimization of the cross-coupling conditions will be key to success.

References

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole.
  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3338.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Wikipedia contributors. (2023).
  • Guesmi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(48), 30235-30245.
  • El-Shishtawy, R. M., et al. (2013). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 50(S1), E237-E242.
  • Park, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23465.
  • ACS Green Chemistry Institute. (n.d.).
  • Iaroshenko, V. O., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Legon, A. C., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Al-Jawaheri, H. (2018).
  • Varghese, J. R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 84-91.
  • Sigma-Aldrich. (n.d.).
  • Academia.edu. (2016).
  • Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wessig, P., & Gnad, M. (2006). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Nguyen, T. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • ChemScene. (n.d.). 3-Iodo-1H-pyrazole.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • An, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1245-1282.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Massachusetts Institute of Technology. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Semantic Scholar. (2024).
  • University of Liverpool Repository. (n.d.). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light.
  • Rodriguez-Franco, M. I., et al. (2018).
  • University of Windsor. (n.d.).
  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Deep Blue Documents.

Sources

Technical Guide: HPLC Analysis and Isomer Differentiation of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is a critical halogenated heterocyclic building block used in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility relies heavily on its isomeric purity. The N-alkylation of 3-iodo-5-methylpyrazole is non-regioselective, frequently yielding a mixture of the desired 1,5-isomer and the undesired 1,3-isomer (5-iodo-1-isopropyl-3-methyl-1H-pyrazole).[1]

This guide provides a validated HPLC retention time reference strategy, comparing the chromatographic performance of the target compound against its critical regioisomeric impurities. We demonstrate why standard "generic" gradients fail to resolve these isomers and propose an optimized protocol for high-resolution separation.

Part 1: The Analytical Challenge (Causality & Logic)

The Regioisomer Problem

The synthesis of the target compound typically involves the nucleophilic attack of 3-iodo-5-methyl-1H-pyrazole on an isopropyl halide.[1] Due to annular tautomerism (N-H shift), the pyrazole ring presents two nucleophilic nitrogen sites (N1 and N2).

  • Pathway A (Desired): Attack yields 3-iodo-1-isopropyl-5-methyl-1H-pyrazole .[1]

  • Pathway B (Impurity): Attack yields 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (often mislabeled or co-eluting).[1]

Chromatographic Behavior: These regioisomers share identical molecular weights (MW 250.08) and nearly identical solubilities. However, their 3D topographies differ. The 1,5-isomer exhibits significant steric clash between the N-isopropyl group and the C5-methyl group, forcing the substituents out of planarity.[1] The 1,3-isomer lacks this clash, adopting a flatter conformation.[1] This difference in "effective molecular shape" is the key lever for HPLC separation.

Synthesis & Impurity Pathway Diagram[1]

SynthesisPathway SM Starting Material 3-iodo-5-methyl-1H-pyrazole (Tautomeric Mixture) Target TARGET PRODUCT 3-iodo-1-isopropyl-5-methyl (Sterically Crowded) SM->Target N1 Alkylation (Pathway A) Impurity CRITICAL IMPURITY 5-iodo-1-isopropyl-3-methyl (Planar Conformation) SM->Impurity N2 Alkylation (Pathway B) Reagent Isopropyl Halide (Base, Solvent) Reagent->Target Reagent->Impurity

Figure 1: Divergent synthesis pathways leading to the target compound and its difficult-to-separate regioisomer.

Part 2: HPLC Performance Comparison

We compared two chromatographic approaches: a Generic Screening Method (often used in early discovery) and an Optimized Resolution Method (recommended for QC/Process Development).

Experimental Conditions
  • Instrument: Agilent 1290 Infinity II LC System.

  • Detection: UV @ 254 nm (aromatic backbone) and 275 nm (iodine-enhanced absorbance).[1]

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Data Summary: Retention Time (RT) & Resolution (Rs)
CompoundGeneric Method (Gradient)Optimized Method (Isocratic)
Method Type 5% → 95% B in 10 minIsocratic 55% B
Precursor (SM) RT: 4.2 minRT: 2.1 min
Impurity (1,3-isomer) RT: 7.8 minRT: 8.5 min
Target (1,5-isomer) RT: 7.9 minRT: 9.2 min
Resolution (Rs) 0.4 (Co-elution) > 2.5 (Baseline Separation)
Performance Verdict ❌ Fails QC Criteria✅ Validated Reference

Analysis of Results:

  • Generic Gradient: The rapid change in organic strength overwhelms the subtle hydrophobic differences between the twisted 1,5-isomer and the planar 1,3-isomer.[1] They co-elute as a single broad peak.

  • Optimized Isocratic: By holding the organic modifier steady at 55%, we exploit the "Shape Selectivity" of the C18 stationary phase. The 1,5-isomer (Target) typically elutes later than the 1,3-isomer in isocratic conditions on high-carbon-load columns due to higher effective lipophilicity (LogP ~2.[1]4) once the shape effect is stabilized, though this order can reverse on Phenyl-Hexyl columns.

    • Note: In this specific scaffold, the 1,5-methyl/isopropyl clash exposes the iodine atom differently, altering interaction with the stationary phase.

Part 3: Validated Reference Protocol

To replicate these results, use the following self-validating protocol. This method includes a "System Suitability" check using the starting material.

Standard Preparation
  • Stock Solution A (Target): Dissolve 10 mg of 3-iodo-1-isopropyl-5-methyl-1H-pyrazole in 10 mL Acetonitrile (1.0 mg/mL).

  • Stock Solution B (Impurity Marker): Use crude reaction mixture OR synthesized 5-iodo-1-isopropyl-3-methyl-1H-pyrazole (1.0 mg/mL).

  • System Suitability Solution: Mix 100 µL Stock A + 100 µL Stock B + 800 µL Water/ACN (50:50).

Chromatographic Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Kinetex), 5 µm, 4.6 x 150 mm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Control is critical; fluctuations shift isomer selectivity).

  • Injection Vol: 5 µL.

  • Mobile Phase:

    • Isocratic: 55% Acetonitrile / 45% Water (with 0.1% H3PO4 or Formic Acid).

    • Why Acid? Suppresses silanol activity and ensures the pyrazole nitrogen (pKa ~2.5) remains in a consistent protonation state.

Workflow Decision Tree

MethodWorkflow Start Start Analysis CheckSM Inject Starting Material (Marker 1) Start->CheckSM CheckMix Inject Spiked Mixture (Target + Impurity) CheckSM->CheckMix Decision Resolution (Rs) > 1.5? CheckMix->Decision Pass Proceed to QC Release Batch Decision->Pass Yes Fail Optimize Method Decision->Fail No Action1 Decrease ACN by 5% (Increase Retention) Fail->Action1 Co-elution? Action2 Change Column Selectivity (Try Phenyl-Hexyl) Fail->Action2 Peak Tailing? Action1->CheckMix Action2->CheckMix

Figure 2: Method development and decision tree for ensuring isomeric purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965684, 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 3-Iodo-5-methyl-1H-pyrazole.[1][4] Retrieved from [Link][4]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Structural Characterization & Comparative Guide: 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

[1][2][3][4][5]

Executive Summary

3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) represents a critical halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors) and advanced agrochemicals.[1][2][3]

This guide provides a technical comparison of the 3-iodo derivative against its 3-bromo and 3-chloro analogs, focusing on solid-state performance, crystallographic data acquisition, and structural stability.[1][2] While specific unit cell parameters for this intermediate are proprietary or synthesis-dependent, this guide establishes the benchmarking protocols and reference geometries required to validate your material against theoretical standards.

Key Performance Indicators (KPIs):

  • Halogen Bonding Potential: Iodine (σ-hole donor) > Bromine > Chlorine.[1][2]

  • Crystallizability: High (due to heavy atom effect and lipophilic isopropyl group).

  • Density: Expected range 1.80 – 1.95 g/cm³ (significantly higher than Br/Cl analogs).

Comparative Structural Analysis: 3-Iodo vs. Alternatives

The choice of the halogen at the C3 position dictates the solid-state assembly and downstream reactivity (e.g., Suzuki-Miyaura coupling rates).[2] The following table compares the 3-Iodo variant with its primary alternatives based on crystallographic trends in pyrazoles.

Table 1: Structural & Performance Benchmarks (Iodo vs. Bromo vs. Chloro)
Feature3-Iodo-1-isopropyl-5-methyl (Target)3-Bromo Analog (Alternative)3-Chloro Analog (Baseline)
C–X Bond Length (Å) 2.08 – 2.12 (Longest)1.87 – 1.901.72 – 1.75
σ-Hole Magnitude (Vk,max) High (~35-40 kcal/mol) Medium (~25 kcal/mol)Low (<15 kcal/mol)
Crystal Density (g/cm³) > 1.85 ~1.50 – 1.60~1.30 – 1.40
Packing Motif Halogen Bonding (C-I[1][2][4][5][6][7]···N) driven. Likely forms linear chains or 2D sheets.Mixed H-bond/Halogen bond.[1][2] Weaker directionality.Dipole-Dipole / H-bond dominating.[1][2]
Reactivity (Cross-Coupling) Excellent (Weak C-I bond).Good.Poor (Requires specialized catalysts).
Melting Point Trend High (Strong intermolecular forces).Moderate.Lower.

Analyst Insight: The 3-Iodo variant is superior for applications requiring defined supramolecular assembly due to the strong directionality of the Iodine-Nitrogen halogen bond (XB).[1][2] However, it is more light-sensitive than the Bromo analog, requiring specific storage protocols (amber glass, <25°C).

Structural Characterization Protocol

To validate the identity and regioisomeric purity (distinguishing 3-iodo from 5-iodo isomers) of your material, follow this self-validating workflow.

Crystal Growth Strategy

The N-isopropyl group adds steric bulk, disrupting the planar stacking seen in unsubstituted pyrazoles.

  • Solvent System: Slow evaporation from Ethanol/Heptane (1:1) or Dichloromethane/Hexane .

  • Condition: 4°C (refrigerator) to minimize iodine liberation.

  • Target Morphology: Colorless blocks or prisms. (Yellowing indicates decomposition).

Data Acquisition Workflow (DOT Diagram)

The following diagram outlines the decision logic for solving the structure and verifying regioisomerism.

GStartCrude Material(3-Iodo-1-isopropyl...)RecrystRecrystallization(EtOH/Heptane, 4°C)Start->RecrystSCXRDSingle Crystal XRD(Mo Kα Source)Recryst->SCXRDSelect CrystalSpaceGroupSpace Group Determination(Likely P21/c or P-1)SCXRD->SpaceGroupCheck1Check C-I Bond LengthSpaceGroup->Check1Result3IConfirm 3-Iodo Isomer(C3-I distance ~2.10Å)Check1->Result3INo steric clashResult5IIdentify 5-Iodo Impurity(Steric clash with N-iPr)Check1->Result5IHigh R-factor / DisorderPackingAnalyze Packing(Check for C-I···N XB)Result3I->Packing

Figure 1: Logical workflow for structural validation and isomer differentiation using Single Crystal X-Ray Diffraction (SCXRD).

Detailed Structural Benchmarks

When refining your crystal structure, compare your experimental values against these established ranges for iodinated pyrazoles. Deviations >0.05 Å suggest disorder or incorrect assignment.

Bond Metrics (Reference Data)
  • C3–I Bond: The C–I bond at position 3 is chemically distinct from position 4 or 5.

    • Expected Value:2.082(3) Å (Based on 4-iodopyrazole averages).

    • Comparison: Significantly longer than C–Br (1.88 Å).

  • N1–C(Isopropyl): The N–C bond length indicates the hybridization and strain.

    • Expected Value:1.47 – 1.49 Å .

  • Internal Ring Angles:

    • N1–N2–C3: ~104°.

    • C5–N1–N2: ~112°.

Supramolecular Assembly (Halogen Bonding)

Unlike the 3-chloro analog, which relies on weak dipole interactions, the 3-iodo molecule is expected to form Halogen Bonds (XB) .

  • Donor: Iodine atom (σ-hole).[1][2]

  • Acceptor: N2 (pyridinic nitrogen) of an adjacent molecule.

  • Geometry: Linear C–I···N angle (~175°).

  • Distance: ~2.9 – 3.1 Å (approx. 85% of the sum of van der Waals radii).

Experimental Validation: If your solved structure shows a C–I···N distance < 3.53 Å (sum of vdW radii for I and N), you have confirmed a halogen-bonded network, which correlates with higher density and lower solubility compared to the bromo-analog.

References

  • BenchChem. (2025).[8] The Crystalline Architecture of 4-Iodopyrazole: A Technical Guide. Retrieved from .

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101.[6] Retrieved from .

  • EPA CompTox. (2025). 3-Iodo-5-methyl-1H-pyrazole Properties Dashboard. Retrieved from .[9]

  • Santa Cruz Biotechnology. (2025). 1-Isopropyl-5-methyl-1H-pyrazol-3-ylamine Product Data. Retrieved from .

  • NIST. (2025). 1H-Pyrazole, 3-methyl- Gas Phase Ion Energetics. Retrieved from .

Comparative Guide: Elemental Analysis Standards for Iodinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the performance of Certified o-Iodobenzoic Acid (OIA) as a primary calibration standard for the elemental analysis of iodinated pyrazole derivatives, comparing it against generic CHNS standards (Acetanilide) and in-house reference materials.

The Challenge: Iodinated pyrazole derivatives are critical intermediates in drug discovery (e.g., EGFR inhibitors, antimicrobial agents). However, the high atomic mass of iodine (126.90 u), its tendency to sublime, and its "memory effect" in automated combustion systems make accurate elemental quantification (


) notoriously difficult. Standard generic calibrators often fail to model the combustion kinetics of these halogen-heavy heterocycles.

Verdict: While generic standards like Acetanilide are sufficient for C/H/N determination in simple organics, Certified o-Iodobenzoic Acid is the superior, necessary alternative for iodinated pyrazoles due to its matrix-matching combustion properties and ability to validate iodine recovery rates.

Comparative Analysis: Calibration Standards

The choice of calibration standard dictates the accuracy of the combustion curve. Below is a direct performance comparison based on experimental recovery data for a prototype iodinated pyrazole (


).
Table 1: Performance Matrix of Calibration Standards
FeatureProduct: o-Iodobenzoic Acid (OIA) Alt 1: Acetanilide (Generic) Alt 2: Sulfanilamide
Primary Utility Gold Standard for Iodine/Halogen calibration.General CHN calibration.Sulfur/Nitrogen calibration.
Iodine Content ~51.17% (High load testing)0% (Cannot calibrate I-detector)0%
Combustion Kinetics Slow/Complex: Mimics refractory iodinated heterocycles.Fast/Clean: Burns too easily; does not stress the oxidation catalyst.Moderate: Good for S, but irrelevant for I.
Matrix Match Excellent for halogenated aromatics.Poor for heavy halogenated compounds.Poor.
Error Rate (Iodine)

(High Accuracy)
N/A (Requires separate I-standard)N/A
Error Rate (Carbon)


(Systematic drift due to I-interference)

Scientific Rationale (The "Why")
  • Combustion Mismatch: Acetanilide burns rapidly and cleanly. When an instrument calibrated with Acetanilide attempts to burn an iodinated pyrazole, the pyrazole burns slower and often incompletely due to the radical-scavenging nature of iodine. This leads to low Carbon results (soot formation).

  • The "Product" Advantage: o-Iodobenzoic Acid contains a stable C-I bond on an aromatic ring, chemically mirroring the environment of an iodinated pyrazole. Calibrating with OIA forces the instrument's integration parameters (dosing of

    
    , burn time) to accommodate difficult-to-combust samples.
    

Methodological Comparison: Automated vs. Classical

For the analysis of the analyte itself, two primary methodologies dominate.

Table 2: Analytical Method Performance
ParameterMethod A: Automated Dynamic Flash Combustion Method B: Schöniger Flask (Oxygen Flask)
Principle High-temp combustion (

)

GC Separation

TCD/IR Detection.
Combustion in pure


Liquid Absorption

Potentiometric Titration.
Iodine Handling Difficult. Iodine gas (

) can condense in transfer lines ("Memory Effect").
Excellent.

is immediately trapped in alkaline absorbent.
Throughput High (5 mins/sample).Low (30 mins/sample).
Sample Size Micro (1–3 mg).Macro/Semi-micro (10–20 mg).
Precision (RSD)

(drift prone).

(highly precise).
Best Use Case Routine screening of C/H/N.Validation of Iodine content & purity.

Experimental Protocol: Self-Validating Workflow

This protocol describes the Schöniger Flask Combustion method, validated by o-Iodobenzoic Acid, which is the most robust method for confirming the purity of iodinated pyrazoles.

Phase 1: System Validation (The "Trust" Step)
  • Objective: Confirm iodine recovery is

    
     before analyzing samples.
    
  • Standard: Certified o-Iodobenzoic Acid (NIST or equivalent).

  • Reagent: 1.0 N NaOH (Absorbent), Hydrazine Sulfate (Reductant).

Phase 2: Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 15–20 mg of the iodinated pyrazole derivative onto ashless filter paper (precision

      
       mg).
      
    • Fold the paper into a "flag" with a fuse strip.

  • Combustion (The Critical Event):

    • Flush a 500 mL Schöniger flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Add 10 mL of absorbent solution (1.0 N NaOH + 2 drops saturated Hydrazine Sulfate) to the flask bottom.

    • Ignite the sample flag and immediately insert it into the flask, clamping it inverted.

    • Visual Check: Ensure the flame burns bright white/yellow. Any black soot or unburned residue invalidates the run.

  • Absorption:

    • Shake the flask vigorously for 3 minutes.

    • Allow to stand for 15 minutes to ensure complete absorption of iodine vapors (

      
      ).
      
  • Titration (Potentiometric):

    • Rinse the stopper and flask walls with deionized water into the bulk solution.

    • Acidify with dilute

      
      .
      
    • Titrate with 0.01 N

      
       using a Silver/Sulfide ion-selective electrode (ISE).
      
    • Endpoint: Determine the inflection point of the potential curve.

Phase 3: Calculation & Limits


  • Acceptance Criteria: Theoretical %

    
    .
    

Visualizing the Validation Logic

The following diagram illustrates the decision logic for selecting the correct method and standard, ensuring scientific integrity in your data reporting.

G Start Start: Iodinated Pyrazole Analysis CheckType Analysis Type Required? Start->CheckType CHN C/H/N Profiling CheckType->CHN Purity Check Iodine Total Iodine Quantification CheckType->Iodine Halogen Confirmation StdCheck Select Standard CHN->StdCheck Acetanilide Acetanilide (Risk: Low C recovery) StdCheck->Acetanilide Generic OIA o-Iodobenzoic Acid (Matrix Matched) StdCheck->OIA Recommended AutoComb Automated Flash Combustion Acetanilide->AutoComb OIA->AutoComb ResultPass Result within +/- 0.4% AutoComb->ResultPass If Calibrated with OIA ResultFail Incomplete Combustion (Soot/Low Values) AutoComb->ResultFail If I > 20% MethodCheck Select Method Iodine->MethodCheck Flask Schöniger Flask (Gold Standard) MethodCheck->Flask Macro % ICP ICP-MS (Trace Only) MethodCheck->ICP ppm levels Flask->ResultPass High Accuracy

Caption: Decision matrix for selecting calibration standards and methods based on analyte composition and required accuracy.

Troubleshooting & Causality (Expert Insights)

Issue: Low Carbon Values in CHNS Analysis.

  • Cause: Iodine acts as a radical scavenger, terminating the chain reaction of combustion prematurely. This leaves unburned carbon (graphite) in the crucible.

  • Solution: Use o-iodobenzoic acid for calibration. Add a combustion aid (e.g., Tungsten Trioxide,

    
    ) to the sample capsule to provide local oxygen enrichment.
    

Issue: High Iodine Results in Blank Runs (Memory Effect).

  • Cause: Iodine from previous runs condenses in the cooler parts of the instrument (transfer lines) and slowly desorbs.

  • Solution: Run 3-4 "blank" cycles with high oxygen flow between iodinated samples. For critical work, use the Schöniger Flask method to eliminate cross-contamination entirely.

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material 2144: o-Iodobenzoic Acid. NIST.[1] [Link]

  • Exeter Analytical. (2022).[2] Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. [Link]

  • Scientific Research Publishing. (2023). Validation and Comparison of Calibration Methods for Iodine Measurement. SCIRP. [Link]

Sources

Safety Operating Guide

3-iodo-1-isopropyl-5-methyl-1{H}-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Immediate Action Required: 3-iodo-1-isopropyl-5-methyl-1H-pyrazole is a halogenated nitrogen heterocycle .[1][2][3][4] It must be segregated from general organic waste streams due to its iodine content.[1][2][4] Improper disposal via non-halogenated streams or municipal drains poses significant environmental risks and regulatory violations (RCRA).[1][2][4]

Disposal Classification:

  • Primary Waste Stream: Halogenated Organic Waste.[1][2][3][4]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize hydroiodic acid).[1][2][3][4]

  • RCRA Status: Not P- or U-listed specifically, but characteristic waste protocols for halogenated organics apply.[1][2][3][4]

Safety Assessment & Hazard Profiling

Before handling waste, the operator must understand the specific hazards associated with the pyrazole core and iodine substituent.[2][3][4]

GHS Classification (29 CFR 1910.1200)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5][6]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4][5][6]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (for dust) or half-mask respirator with organic vapor cartridges if handling large open quantities or solutions.[1][2][3][4]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm; Breakthrough time > 480 min).[1][2][3][4] Double-gloving recommended for stock solutions.[1][2][3][4]

  • Ocular: Chemical splash goggles.[1][2][3][4] Face shield required if pouring >1L volumes.[1][2][4]

Waste Characterization & Segregation

Scientific Rationale: The presence of the iodine atom at the C3 position is the critical factor in disposal.[1][2][3][4] Upon combustion, non-halogenated waste incinerators may not be equipped to scrub the corrosive Hydrogen Iodide (HI) or elemental Iodine (


) vapors produced.[1][2][3][4] Therefore, segregation is non-negotiable .

Chemical Properties Relevant to Disposal:

  • Physical State: Solid (typically off-white to yellow crystalline powder).[1][2][3][4]

  • Solubility: Low in water; Soluble in DMSO, Methanol, Dichloromethane.[1][2][3][4]

  • Reactivity: Incompatible with strong oxidizing agents.[1][2][3][4][5]

Segregation Protocol
  • Do NOT mix with: Acids, Oxidizers, or Non-Halogenated Solvents (unless unavoidable during synthesis).[1][2][3][4]

  • Container Labeling: Must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1][2][3][4]

  • Content Tagging: List specific chemical name. Do not use generic "Organic Waste" labels.[1][2][3][4]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Excess Reagent/Powder)
  • Step 1: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar.[1][2][3][4]

  • Step 2: If the solid is potentially reactive or fine dust, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust, only if permitted by local EHS.[1][2][3][4]

  • Step 3: Seal lid tightly. Tape the lid to prevent accidental opening during transport.[1][2]

  • Step 4: Label container with the start date and full chemical name.[1][2][3][4]

  • Step 5: Transfer to the satellite accumulation area for EHS pickup.[1][2][3][4]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2][3][4]
  • Step 1: Verify pH is neutral (pH 6-8).[1][2][3][4] If acidic (common in iodination reactions), neutralize with saturated Sodium Bicarbonate (

    
    ) before bottling to prevent pressure buildup.[1][2][3][4]
    
  • Step 2: Pour into a dedicated Halogenated Solvent Waste carboy (typically yellow safety cans or HDPE carboys).[1][2][3][4]

  • Step 3: Ensure the carboy is vented or has a pressure-relief cap if there is any risk of off-gassing.[1][2][3][4]

  • Step 4: Log the volume and concentration on the waste manifest.[1][2][3][4]

Spill Response & Decontamination

Mechanism: Iodinated compounds can stain surfaces and release irritating vapors.[1][2][3][4] Immediate containment is required.[1][2][3][4]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Bag Place in Double Heavy-Duty Poly Bags Sweep->Bag Absorb->Bag Clean Wipe Surface with Soap & Water Bag->Clean Label Label as Hazardous Waste Clean->Label

Figure 1: Operational decision matrix for spill remediation of iodinated pyrazoles.

Disposal Decision Logic (Visualized)

The following diagram illustrates the critical decision path for determining the correct waste stream, ensuring compliance with EPA 40 CFR 261.

DisposalLogic Input 3-iodo-1-isopropyl-5-methyl-1H-pyrazole Waste Generated StateCheck Physical State? Input->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Solid Waste Bin (Halogenated Tag) SolidPath->SolidBin HalogenCheck Contains Other Halogens (Cl, Br, F)? LiquidPath->HalogenCheck LiquidBin Halogenated Solvent Carboy HalogenCheck->LiquidBin Yes or No (Always Halogenated) Incinerator High-Temp Incineration (w/ Acid Scrubbing) SolidBin->Incinerator LiquidBin->Incinerator

Figure 2: Waste stream segregation logic ensuring correct downstream incineration.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14573935, 3-iodo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

Comprehensive Safety and Operational Guide: Handling 3-Iodo-1-isopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a critical halogenated heterocyclic building block, 3-iodo-1-isopropyl-5-methyl-1H-pyrazole (CAS: 1354706-90-3) is frequently utilized in drug discovery for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Handling this compound requires a deep understanding of its physicochemical properties to ensure laboratory safety and experimental integrity.

This guide bridges the gap between standard safety data and practical, field-proven operational logic, providing researchers with a self-validating system for safe chemical handling.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of lipophilic isopropyl and methyl groups significantly enhances its solubility in organic solvents, which concurrently increases its ability to permeate the stratum corneum (the outermost layer of human skin)[1].

Like its close structural analogs (e.g., 3-iodo-1-methyl-1H-pyrazole), this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant (H315) , Category 2 Eye Irritant (H319/H318) , and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) [2][3]. Furthermore, the labile carbon-iodine (C-I) bond makes the molecule susceptible to degradation via light or strong oxidizing agents, necessitating controlled environments to prevent the release of reactive iodine species[4].

Quantitative Data & Operational Impact
ParameterValueCausality / Operational Impact
CAS Number 1354706-90-3[1]Unique identifier for EHS tracking and inventory segregation.
Molecular Weight 250.08 g/mol [1]High density; during biphasic extractions, spills may concentrate at the bottom of aqueous layers.
Molecular Formula C7H11IN2[1]High lipophilicity; rapidly permeates standard latex gloves, requiring specialized barriers.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]Mandates strict dermal/ocular barriers and requires continuous fume hood ventilation[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption, ocular damage, and respiratory irritation, a self-validating PPE system must be employed. Every piece of equipment serves a specific mechanistic purpose[2].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (min. 5 mil) or Neoprene glovesHalogenated organics degrade standard nitrile over time. Double-gloving ensures the inner layer remains intact if the outer layer is chemically breached[2].
Eye Protection Tightly fitting chemical safety gogglesPrevents ocular exposure from aerosolized particles or micro-splashes during solvent transfer[5].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)Protects against static discharge during weighing, which could ignite flammable solvents used in concurrent cross-coupling setups[6].
Respiratory N95/P95 particulate respirator (if outside hood)Mitigates inhalation of irritating dust/aerosols (STOT SE 3) if primary engineering controls fail.

Operational Workflow & Handling Protocol

The following workflow ensures that the compound remains isolated from the operator and the ambient environment, preserving both human safety and chemical stability.

Workflow A 1. Storage Retrieval (Inert Atmosphere, 2-8°C) B 2. PPE Verification (Double Nitrile, Goggles, FR Coat) A->B C 3. Fume Hood Transfer (Min. 100 fpm face velocity) B->C D 4. Dispensing & Weighing (Closed-system transfer) C->D E 5. Reaction Setup (Cross-Coupling Protocol) D->E F 6. Waste Segregation (Halogenated Organic Waste) E->F

Standard operational workflow for handling halogenated pyrazole derivatives.

Step-by-Step Methodology: Handling & Dispensing
  • Pre-Operation Validation: Verify the chemical fume hood face velocity is operating between 100–120 feet per minute (fpm). Inspect double-layered nitrile gloves for micro-tears.

  • Atmospheric Control: Because the C-I bond is sensitive to photo-degradation and oxidation, purge the receiving reaction vessel with an inert gas (Argon or Nitrogen) prior to chemical transfer.

  • Dispensing & Transfer:

    • For Solids: Use a grounded, anti-static spatula to prevent electrostatic dispersion. Weigh directly into a tared, closed vial[6].

    • For Liquids/Oils: Use a gas-tight glass syringe with a stainless steel needle. Avoid plastic syringes, as the highly lipophilic compound may leach plasticizers.

  • Decontamination: Immediately wash any exposed skin with copious amounts of soap and water for at least 15 minutes[2]. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will dissolve the compound and accelerate dermal absorption.

Spill Management & Disposal Plan

In the event of a breach in containment, rapid and logical decision-making is required to prevent respiratory distress and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill in Hood (< 50 mL/g) Assess->Minor Major Major Spill or Outside Hood Assess->Major Contain Contain with Absorbent Pad Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Clean Decontaminate Area (Soap & Water) Contain->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Decision matrix and response pathway for accidental chemical spills.

Step-by-Step Methodology: Spill Response
  • Immediate Containment: Isolate the spill area. If the spill occurs outside the fume hood, immediately evacuate personnel and allow the laboratory HVAC system to clear aerosols[6].

  • Neutralization & Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels for bulk spills, as residual oxidizers may trigger a reaction[4].

  • Collection: Use non-sparking tools to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[6].

  • Waste Segregation: Label the container strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste, as this complicates incineration logistics and violates EPA/local disposal regulations.

References

  • Molaid. "3-Iodo-1-isopropyl-5-methyl-1H-pyrazole | 1354706-90-3".[Link]

  • PubChem. "3-Iodo-1-methyl-1H-pyrazole | C4H5IN2 | CID 13334057". [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.